molecular formula C10H13N5O4 B15572253 2'-Deoxyguanosine-15N5

2'-Deoxyguanosine-15N5

カタログ番号: B15572253
分子量: 272.21 g/mol
InChIキー: YKBGVTZYEHREMT-YJTFKECZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2'-Deoxyguanosine-15N5 is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 272.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H13N5O4

分子量

272.21 g/mol

IUPAC名

2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1/i11+1,12+1,13+1,14+1,15+1

InChIキー

YKBGVTZYEHREMT-YJTFKECZSA-N

製品の起源

United States

Foundational & Exploratory

The Role of 2'-Deoxyguanosine-¹⁵N₅ in Advancing Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable tool in molecular biology, providing unparalleled insights into the structure, dynamics, and interactions of biomolecules. Among the array of available isotopic labels, 2'-Deoxyguanosine-¹⁵N₅, in which all five nitrogen atoms of the guanine base are replaced with the heavy isotope ¹⁵N, has emerged as a critical probe for sophisticated analytical techniques. This technical guide delves into the core applications of 2'-Deoxyguanosine-¹⁵N₅, providing detailed experimental methodologies, quantitative data, and visual workflows to empower researchers in their scientific endeavors. The primary applications of this isotopically labeled nucleoside lie in the fields of Nuclear Magnetic Resonance (NMR) spectroscopy for the study of nucleic acid structure and interactions, and in Mass Spectrometry (MS) as an internal standard for the precise quantification of DNA damage.

Elucidating Biomolecular Structure and Dynamics with Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of ¹⁵N labels into DNA provides a powerful handle for NMR spectroscopy, a technique that can determine the three-dimensional structure and dynamics of molecules in solution. By replacing the natural abundance ¹⁴N with ¹⁵N, which has a nuclear spin of ½, researchers can employ a suite of heteronuclear NMR experiments to probe the local environment of each nitrogen atom within the DNA molecule.

Core Principles and Applications

The use of 2'-Deoxyguanosine-¹⁵N₅, along with other ¹⁵N-labeled nucleosides, enables the application of isotope-edited and isotope-filtered NMR experiments. These methods are particularly valuable for studying large DNA-protein complexes, where spectral overlap in traditional ¹H NMR spectra can be a significant hurdle.[1][2] By selectively observing signals from the ¹⁵N-labeled DNA, it is possible to filter out the signals from the unlabeled protein, simplifying the spectra and allowing for unambiguous assignment of DNA resonances.[1]

Key applications in NMR spectroscopy include:

  • Structural Determination of DNA and DNA-Protein Complexes: ¹⁵N-edited NMR experiments, such as ¹H-¹⁵N HSQC, provide a unique fingerprint of the DNA molecule, where each peak corresponds to a specific nitrogen-hydrogen pair. Changes in the chemical shifts of these peaks upon protein binding can be used to map the protein binding site on the DNA.[3][4]

  • Studying DNA Dynamics: NMR relaxation experiments on ¹⁵N-labeled DNA can provide information about the flexibility and motion of the DNA molecule on a variety of timescales.

  • Investigating Hydrogen Bonding: The nitrogen atoms in guanine are directly involved in the Watson-Crick base pairing with cytosine. ¹⁵N NMR can be used to directly probe the strength and geometry of these crucial hydrogen bonds.

Quantitative Data for NMR applications

The successful application of ¹⁵N-labeled deoxynucleosides in NMR studies relies on high isotopic enrichment. Commercially available 2'-Deoxyguanosine-¹⁵N₅ and its derivatives for DNA synthesis boast high levels of isotopic purity, which is critical for minimizing background noise and maximizing signal intensity in NMR experiments.

CompoundIsotopic Enrichment (%)Chemical Purity (%)Molecular Weight ( g/mol )Supplier Note
2'-Deoxyguanosine·H₂O (¹⁵N₅)98>95290.22For use as a precursor in phosphoramidite synthesis.[5]
2'-Deoxyguanosine·H₂O (¹³C₁₀, ¹⁵N₅)96-98>95300.15Dual-labeled for more advanced NMR experiments.[6][7]
2'-Deoxyguanosine phosphoramidite (¹⁵N₅)98>95844.88Direct use in automated DNA synthesizers.[8]
Experimental Protocols

A. Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

This protocol is adapted from a method utilizing Taq DNA polymerase for the efficient incorporation of labeled dNTPs.[1][9]

  • Reaction Setup: In a sterile microcentrifuge tube, combine the DNA template and primer. Add 10x polymerization buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100), MgCl₂, and the four ¹⁵N-labeled deoxyribonucleotide triphosphates (dNTPs), including ¹⁵N₅-dGTP. The concentration of MgCl₂ should be 1-4 times the total dNTP concentration.

  • Enzyme Addition: Add Taq DNA polymerase to the reaction mixture.

  • Denaturation and Annealing: Place the tube in a boiling water bath for 2 minutes to denature the template and primer, then allow it to cool to the annealing temperature appropriate for the primer-template duplex.

  • Polymerization: Transfer the reaction to a water bath or thermocycler set at the optimal temperature for Taq polymerase (typically 72°C) and incubate to allow for primer extension.

  • Purification: Purify the resulting ¹⁵N-labeled DNA using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

B. Preparation of a ¹⁵N-Labeled DNA-Protein Complex for NMR Analysis

This protocol provides a general workflow for preparing a complex for NMR studies.[10][11]

  • Component Preparation: Prepare concentrated stock solutions of the purified ¹⁵N-labeled DNA and the unlabeled protein partner in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM KCl, pH 6.5).

  • Complex Formation: Gradually titrate the protein solution into the DNA solution while monitoring for precipitation. The optimal ratio of protein to DNA should be determined empirically.

  • Concentration and Buffer Exchange: Concentrate the complex and exchange it into the final NMR buffer, which should contain 5-10% D₂O for the NMR lock. Centrifugal filter units are commonly used for this step.

  • NMR Sample Preparation: Transfer the final, concentrated complex into an NMR tube. A final concentration in the range of 0.1 to 1 mM is typically required for heteronuclear NMR experiments.

  • NMR Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum to assess the quality of the sample. The spectrum should show well-dispersed peaks corresponding to the amide groups of the protein and the imino/amino groups of the ¹⁵N-labeled DNA.

Visualizing the Workflow

NMR_Workflow cluster_synthesis ¹⁵N-Labeled DNA Synthesis cluster_complex Complex Formation & Sample Prep cluster_nmr NMR Analysis synthesis_start Combine Template, Primer, ¹⁵N₅-dGTP & other ¹⁵N-dNTPs polymerization Enzymatic Polymerization (Taq) synthesis_start->polymerization purification_dna Purify ¹⁵N-DNA (HPLC/PAGE) polymerization->purification_dna titration Titrate ¹⁵N-DNA with Protein purification_dna->titration concentration Concentrate & Buffer Exchange titration->concentration nmr_tube Transfer to NMR Tube concentration->nmr_tube hsqc Acquire ¹H-¹⁵N HSQC Spectrum nmr_tube->hsqc analysis Spectral Analysis & Structure Determination hsqc->analysis

Caption: Workflow for preparing a ¹⁵N-labeled DNA-protein complex for NMR analysis.

Enhancing Accuracy in Mass Spectrometry for DNA Damage Quantification

The second major application of 2'-Deoxyguanosine-¹⁵N₅ is as an internal standard for the quantification of DNA damage products, particularly 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), by isotope dilution mass spectrometry.[12][13] 8-oxo-dG is a key biomarker for oxidative stress and is implicated in carcinogenesis and neurodegenerative diseases.[14]

Core Principles and Applications

Accurate quantification of 8-oxo-dG in biological samples is challenging due to its low abundance and the potential for artifactual oxidation during sample preparation. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is the gold standard for this type of analysis.[15]

The workflow involves adding a known amount of ¹⁵N₅-labeled 8-oxo-dG (or its precursor, ¹⁵N₅-dG, which can be oxidized to the labeled standard) to the biological sample at the earliest stage of processing.[13][15] The labeled standard co-purifies with the endogenous, unlabeled 8-oxo-dG. During mass spectrometry analysis, the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is measured. Since any sample loss or variability in ionization efficiency will affect both the analyte and the standard equally, this ratio provides a highly accurate and precise measure of the amount of 8-oxo-dG in the original sample.

Quantitative Data for Mass Spectrometry Applications

The key to a successful isotope dilution MS experiment is the ability to distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The five ¹⁵N atoms in the labeled standard result in a 5 Dalton mass difference compared to the unlabeled analyte.

Analyte/StandardPrecursor Ion (m/z)Product Ion (m/z)Application Note
8-oxo-dG284.1168.0Quantification of oxidative DNA damage.[12][13][16]
¹⁵N₅-8-oxo-dG289.1173.0Internal standard for 8-oxo-dG quantification.[12][13]
Experimental Protocols

A. Quantification of 8-oxo-dG in DNA by LC-MS/MS

This protocol outlines the general steps for quantifying 8-oxo-dG in a DNA sample.[13]

  • Sample Preparation and Spiking: Isolate DNA from the biological source. Add a known amount of ¹⁵N₅-8-oxo-dG internal standard to the DNA sample.

  • DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, phosphodiesterase I, and alkaline phosphatase.

  • Purification: Purify the deoxynucleosides from the enzymatic digest. This can be achieved by solid-phase extraction (SPE) or immunoaffinity chromatography.

  • LC-MS/MS Analysis: Analyze the purified deoxynucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The separation is typically performed on a C18 reverse-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both endogenous 8-oxo-dG and the ¹⁵N₅-8-oxo-dG internal standard.

  • Quantification: Calculate the concentration of 8-oxo-dG in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis dna_isolation Isolate DNA from Biological Sample spiking Spike with ¹⁵N₅-8-oxo-dG Internal Standard dna_isolation->spiking hydrolysis Enzymatic Hydrolysis to Deoxynucleosides spiking->hydrolysis purification_ms Purify Deoxynucleosides (SPE) hydrolysis->purification_ms lc_separation LC Separation (C18 Column) purification_ms->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification based on Peak Area Ratios ms_detection->quantification

Caption: Workflow for the quantification of 8-oxo-dG using a ¹⁵N₅-labeled internal standard.

Conclusion

2'-Deoxyguanosine-¹⁵N₅ is a versatile and powerful tool for molecular biologists, researchers, and drug development professionals. Its application in NMR spectroscopy provides unprecedented detail into the structure and dynamics of DNA and its interactions with proteins, information that is crucial for understanding fundamental biological processes and for rational drug design. In the realm of quantitative analysis, its use as an internal standard in mass spectrometry has revolutionized the study of oxidative DNA damage, enabling highly accurate and reliable measurements of key biomarkers. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption of these advanced techniques and to foster further innovation in the field of molecular biology.

References

A Comprehensive Technical Guide to 2'-Deoxyguanosine-¹⁵N₅: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyguanosine-¹⁵N₅ is a stable isotope-labeled derivative of the naturally occurring nucleoside, 2'-deoxyguanosine (B1662781). The incorporation of five ¹⁵N atoms into the guanine (B1146940) base provides a powerful tool for a variety of research applications, particularly in the fields of biochemistry, structural biology, and drug development. Its unique mass and nuclear magnetic properties allow for sensitive and specific detection in complex biological matrices, making it an invaluable tracer and internal standard. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols for its synthesis and use, and key applications of 2'-Deoxyguanosine-¹⁵N₅.

Physical and Chemical Properties

The fundamental characteristics of 2'-Deoxyguanosine-¹⁵N₅ are crucial for its effective application in experimental settings. A summary of its key physical and chemical properties is presented in the tables below.

General Properties
PropertyValueReference
Chemical Formula C₁₀H₁₃¹⁵N₅O₄[][]
Molecular Weight 272.21 g/mol [][]
Appearance White to off-white crystalline powder[3]
Melting Point >300 °C (decomposes)[4]
Storage Temperature -20°C[]
Solubility
SolventSolubilityReference
Water Soluble (50 mg/mL for unlabeled)[3]
DMSO Soluble (53 mg/mL for unlabeled)[][5]
Methanol Slightly soluble[][6]
Ethanol Soluble[6]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

¹H NMR Chemical Shifts (Unlabeled 2'-Deoxyguanosine in D₂O at 600 MHz, pH 7.4) [4]

ProtonChemical Shift (ppm)
H87.97
H1'6.29
H3'4.61
H4'4.12
H5', H5''3.78
H2'2.78
H2''2.50

¹³C NMR Chemical Shifts (Unlabeled 2'-Deoxyguanosine)

Due to the complexity and solvent dependency of ¹³C NMR spectra, a standardized list of chemical shifts is not provided here. Researchers should acquire and interpret spectra based on their specific experimental conditions.

¹⁵N NMR Chemical Shifts

The ¹⁵N chemical shifts are highly sensitive to the chemical environment and tautomeric state of the guanine ring. For [1-¹⁵N]-2'-deoxyguanosine, the principal values of the ¹⁵N chemical shift tensor have been determined to be σ₁₁ = 54 ppm, σ₂₂ = 148 ppm, and σ₃₃ = 201 ppm.[7] The pH dependence of ¹⁵N chemical shifts can be used to determine pKa values and study protonation states.[8][9][10]

Mass Spectrometry (MS)

The mass spectrum of 2'-Deoxyguanosine-¹⁵N₅ is defined by its increased molecular weight compared to the unlabeled compound. The primary fragmentation pattern involves the cleavage of the glycosidic bond between the deoxyribose sugar and the guanine base.[11][12][13]

  • [M+H]⁺: 273.2 Da

  • [Guanine-¹⁵N₅+H]⁺: 157.1 Da

  • [Deoxyribose]⁺: 117.1 Da

Experimental Protocols

Synthesis of 2'-Deoxyguanosine-¹⁵N₅

The synthesis of ¹⁵N-labeled nucleosides is a multi-step process that typically involves the introduction of the ¹⁵N label at an early stage. While a specific, detailed protocol for the complete synthesis of 2'-Deoxyguanosine-¹⁵N₅ is proprietary to commercial suppliers, the general approach can be inferred from published methods for synthesizing specifically labeled guanosine (B1672433) derivatives.[14][15][16] One common strategy involves the use of a ¹⁵N-labeled precursor, such as [¹⁵N₅]-guanine, which is then coupled to a protected deoxyribose sugar.

A generalized enzymatic approach for the synthesis of 2'-deoxyguanosine is presented below. To produce the ¹⁵N₅ labeled version, [¹⁵N₅]-guanine would be used as the starting material.

Enzymatic Synthesis of 2'-Deoxyguanosine [17]

  • Reaction Setup: Combine guanosine (or [¹⁵N₅]-guanine), a 2'-deoxynucleoside (e.g., thymidine) as the deoxyribose donor, a nucleoside deoxyribosyl transferase, and a hydrolase in a suitable buffer.

  • Incubation: Maintain the reaction mixture at an optimal temperature and pH for the enzymes to catalyze the transfer of the deoxyribose group to the guanine base.

  • Monitoring: Track the progress of the reaction using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Purification: Once the reaction is complete, purify the 2'-deoxyguanosine product from the reaction mixture using chromatographic methods.

Quantification of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) using 2'-Deoxyguanosine-¹⁵N₅ as an Internal Standard

2'-Deoxyguanosine-¹⁵N₅ is widely used as an internal standard for the accurate quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a key biomarker for oxidative DNA damage, by isotope dilution mass spectrometry.

Protocol Outline:

  • Sample Preparation: Extract DNA from the biological sample of interest.

  • Internal Standard Spiking: Add a known amount of 2'-Deoxyguanosine-¹⁵N₅ and [¹⁵N₅]-8-OHdG to the DNA sample.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides.

  • LC-MS/MS Analysis: Separate the deoxynucleosides using liquid chromatography and detect and quantify the native and ¹⁵N-labeled 8-OHdG and deoxyguanosine using tandem mass spectrometry.

  • Quantification: Determine the concentration of 8-OHdG in the original sample by comparing the peak area ratio of endogenous 8-OHdG to [¹⁵N₅]-8-OHdG. The 2'-Deoxyguanosine-¹⁵N₅ is used to normalize for variations in sample processing and instrument response.

Applications and Signaling Pathways

The primary utility of 2'-Deoxyguanosine-¹⁵N₅ lies in its application as a tracer and an internal standard in mass spectrometry-based quantitative analyses and in NMR-based structural and dynamic studies.

Biomarker of Oxidative Stress

As outlined in the protocol above, 2'-Deoxyguanosine-¹⁵N₅ is crucial for the accurate measurement of 8-OHdG. Elevated levels of 8-OHdG are associated with numerous pathological conditions, including cancer, neurodegenerative diseases, and aging. The use of the stable isotope-labeled internal standard ensures high precision and accuracy in these measurements, which is critical for clinical and research applications.

DNA-Ligand Interaction Studies

¹⁵N-labeling of specific nucleosides within an oligonucleotide allows for detailed NMR studies of DNA-protein and DNA-drug interactions.[18][19] The amino and imino groups of guanine are often involved in hydrogen bonding with ligands in the major and minor grooves of DNA. By selectively labeling the guanosine residues with ¹⁵N, researchers can use ¹H-¹⁵N HSQC and other multi-dimensional NMR experiments to probe the specific sites of interaction and characterize the structural and dynamic changes that occur upon ligand binding.

Visualizations

Experimental Workflow for 8-OHdG Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Tissue, Cells, etc.) DNA_Extraction DNA Extraction BiologicalSample->DNA_Extraction Spiking Spike with 2'-dG-¹⁵N₅ & 8-OHdG-¹⁵N₅ DNA_Extraction->Spiking EnzymaticDigestion Enzymatic Digestion to Deoxynucleosides Spiking->EnzymaticDigestion LCMS LC-MS/MS Analysis EnzymaticDigestion->LCMS Quantification Quantification of 8-OHdG LCMS->Quantification Result Result Quantification->Result 8-OHdG Level

Caption: Workflow for quantifying 8-OHdG using ¹⁵N-labeled internal standards.

Logical Relationship in DNA-Ligand NMR Studies

logical_relationship cluster_components Components cluster_experiment Experiment cluster_information Derived Information DNA Oligonucleotide with [¹⁵N₅]-dG NMR_Spectroscopy ¹H-¹⁵N HSQC NMR DNA->NMR_Spectroscopy Ligand Protein or Drug Ligand->NMR_Spectroscopy Interaction_Site Identification of Interaction Site NMR_Spectroscopy->Interaction_Site Structural_Changes Characterization of Structural Changes NMR_Spectroscopy->Structural_Changes Dynamics Analysis of Binding Dynamics NMR_Spectroscopy->Dynamics

Caption: Using ¹⁵N-labeled dG in NMR to study DNA-ligand interactions.

Chemical Stability

The stability of the N-glycosidic bond in 2'-deoxyguanosine is pH-dependent. Under acidic conditions, the rate of depurination increases.[20] Studies on the related compound 2'-deoxyxanthosine (B1596513) have shown that its stability is significantly increased when incorporated into a single- or double-stranded oligonucleotide compared to the free deoxynucleoside.[21][22] It is expected that 2'-Deoxyguanosine-¹⁵N₅ will exhibit similar stability characteristics to its unlabeled counterpart. For instance, 2-chloro-2'-deoxyadenosine is stable at neutral and basic pH but decomposes rapidly at acidic pH.[23]

Conclusion

2'-Deoxyguanosine-¹⁵N₅ is a versatile and indispensable tool for modern biochemical and biomedical research. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and a probe for molecular interactions, enable researchers to obtain highly accurate and detailed information. The experimental protocols and applications described in this guide highlight the significant role of this stable isotope-labeled nucleoside in advancing our understanding of DNA damage, repair mechanisms, and the intricate interactions that govern biological processes. As analytical technologies continue to evolve, the importance and application of 2'-Deoxyguanosine-¹⁵N₅ are poised to expand further.

References

An In-depth Technical Guide to 2'-Deoxyguanosine-¹⁵N₅: Structure and Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Deoxyguanosine-¹⁵N₅, a stable isotope-labeled nucleoside critical for a range of research applications, from metabolic studies to the development of therapeutic agents. This document details its structure, isotopic enrichment, and the experimental protocols for its synthesis and analysis.

Introduction

2'-Deoxyguanosine (B1662781) is a fundamental component of deoxyribonucleic acid (DNA). The isotopically labeled form, 2'-Deoxyguanosine-¹⁵N₅, contains five stable heavy isotopes of nitrogen (¹⁵N) in its guanine (B1146940) nucleobase. This labeling renders the molecule an invaluable tool in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The precise mass difference introduced by the ¹⁵N isotopes allows for its use as an internal standard for accurate quantification of its unlabeled counterpart in biological samples. Furthermore, the unique nuclear spin properties of ¹⁵N enhance its utility in advanced NMR studies for detailed structural and dynamic analyses of nucleic acids and their interactions with other molecules.

Structure and Isotopic Labeling

2'-Deoxyguanosine is composed of a purine (B94841) nucleobase, guanine, attached to a deoxyribose sugar moiety. The guanine base is linked to the 1'-carbon of the deoxyribose via a β-N₉-glycosidic bond.[1] In 2'-Deoxyguanosine-¹⁵N₅, all five nitrogen atoms within the guanine ring and its exocyclic amino group are replaced with the ¹⁵N isotope.

IUPAC Numbering

The standard IUPAC numbering for the purine ring system of guanine is essential for identifying the positions of isotopic labeling. The nitrogen atoms are located at positions 1, 3, 7, 9, and the exocyclic amino group at position 2 (N²).

Caption: IUPAC numbering of 2'-Deoxyguanosine-¹⁵N₅.

Quantitative Data

The isotopic enrichment and chemical purity of commercially available 2'-Deoxyguanosine-¹⁵N₅ are critical parameters for its use as an internal standard. The following tables summarize typical quantitative data provided by suppliers.

ParameterSpecificationReference
Isotopic Enrichment≥98% ¹⁵N
Chemical Purity≥95%
Molecular FormulaC₁₀H₁₃¹⁵N₅O₄
Molecular Weight272.22 g/mol

Note: The molecular weight of the unlabeled 2'-Deoxyguanosine is 267.24 g/mol .

Experimental Protocols

The production and analysis of 2'-Deoxyguanosine-¹⁵N₅ involve complex biological and analytical procedures. The following sections provide an overview of the methodologies employed.

Biosynthesis of ¹⁵N₅-Labeled Guanine

The de novo biosynthesis of purines is the primary route for producing fully ¹⁵N-labeled guanine. This process utilizes simple ¹⁵N-labeled precursors which are incorporated into the purine ring by cellular machinery.

Principle: Microorganisms, such as specific strains of E. coli, are cultured in a minimal medium where the sole nitrogen sources are ¹⁵N-labeled compounds. The key nitrogen donors for the guanine ring are the amide group of glutamine (for N3 and N9), the amino group of aspartate (for N1), and the entire glycine (B1666218) molecule (for N7).[2][3][4] By providing ¹⁵N-labeled glutamine, aspartate, and glycine, or more simply, ¹⁵NH₄Cl as the sole nitrogen source from which the organism synthesizes these amino acids, complete ¹⁵N incorporation into the purine ring can be achieved.

Workflow for Biosynthesis:

biosynthesis_workflow cluster_culture Bacterial Culture cluster_extraction Extraction and Hydrolysis start Inoculate E. coli in ¹⁵N-depleted minimal medium growth1 Grow to mid-log phase start->growth1 pellet Pellet cells and wash growth1->pellet resuspend Resuspend in ¹⁵N-enriched minimal medium with ¹⁵NH₄Cl pellet->resuspend growth2 Continue growth and induce purine overproduction resuspend->growth2 harvest Harvest biomass growth2->harvest lyse Cell lysis harvest->lyse hydrolyze Hydrolyze nucleic acids to nucleobases lyse->hydrolyze purify_guanine Purify ¹⁵N₅-guanine (e.g., by HPLC) hydrolyze->purify_guanine

Caption: Biosynthesis of ¹⁵N₅-Guanine Workflow.

Enzymatic Synthesis of 2'-Deoxyguanosine-¹⁵N₅

Once ¹⁵N₅-guanine is obtained, it can be enzymatically converted to 2'-Deoxyguanosine-¹⁵N₅. This method offers high specificity and yield.

Principle: The enzymatic synthesis typically involves a transglycosylation reaction catalyzed by a nucleoside deoxyribosyltransferase. This enzyme transfers a deoxyribose group from a donor deoxynucleoside (e.g., thymidine) to the ¹⁵N₅-guanine base.[5]

Reaction Scheme:

¹⁵N₅-Guanine + Thymidine --(Nucleoside Deoxyribosyltransferase)--> 2'-Deoxyguanosine-¹⁵N₅ + Thymine

Protocol Outline:

  • Reaction Mixture Preparation: A buffered solution (e.g., phosphate (B84403) buffer, pH 7.0) is prepared containing ¹⁵N₅-guanine, a deoxyribose donor (e.g., thymidine), and a purified nucleoside deoxyribosyltransferase.

  • Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 37-60°C) for a sufficient duration (e.g., several hours to overnight) to allow for complete conversion.

  • Reaction Quenching: The reaction is stopped, often by heat inactivation of the enzyme or by the addition of a solvent like ethanol.

  • Purification: The resulting 2'-Deoxyguanosine-¹⁵N₅ is purified from the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC).

Isotopic Enrichment Analysis by Mass Spectrometry

Mass spectrometry is the definitive method for determining the isotopic enrichment of 2'-Deoxyguanosine-¹⁵N₅.

Principle: The mass-to-charge ratio (m/z) of the labeled compound is compared to its unlabeled counterpart. The mass shift of +5 Da (due to the five ¹⁵N atoms) confirms the successful labeling. The relative intensities of the isotopic peaks are used to calculate the percentage of ¹⁵N enrichment.

Protocol Outline:

  • Sample Preparation: A solution of the purified 2'-Deoxyguanosine-¹⁵N₅ is prepared in a suitable solvent (e.g., methanol/water).

  • Mass Spectrometry Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., LC-MS/MS or MALDI-TOF).

  • Data Acquisition: Mass spectra are acquired in a positive ion mode, monitoring the protonated molecular ions [M+H]⁺. For unlabeled 2'-deoxyguanosine, this corresponds to an m/z of 268.1, while for the ¹⁵N₅-labeled compound, it is 273.1.

  • Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The percentage of ¹⁵N enrichment is calculated by comparing the observed intensities of the M+0 to M+5 peaks with theoretical distributions for varying levels of enrichment.[6][7]

Structural Confirmation by ¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy provides detailed information about the electronic environment of each nitrogen atom, confirming the positions of isotopic labeling and the structural integrity of the molecule.

Principle: The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals.[8] The chemical shift of each ¹⁵N atom is sensitive to its local chemical environment. Heteronuclear correlation experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the ¹⁵N nuclei with their directly attached protons.

Protocol Outline:

  • Sample Preparation: A concentrated solution of 2'-Deoxyguanosine-¹⁵N₅ is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer. Both direct ¹⁵N detection and indirect detection through ¹H-¹⁵N correlation experiments can be performed.

  • Data Analysis: The ¹⁵N chemical shifts are referenced to a standard (e.g., liquid ammonia (B1221849) or nitromethane). The observed chemical shifts and coupling constants (e.g., ¹J(¹⁵N,¹H)) are compared to known values for guanosine (B1672433) derivatives to confirm the structure.[9][10] For instance, the exocyclic amino group (N²) will show a characteristic chemical shift and a large one-bond coupling to its protons in the ¹H-¹⁵N HSQC spectrum.

Applications

2'-Deoxyguanosine-¹⁵N₅ is a versatile tool with numerous applications in biomedical research and drug development:

  • Metabolic Flux Analysis: Tracing the incorporation of ¹⁵N from labeled precursors into DNA allows for the study of nucleotide metabolism pathways in health and disease.

  • Quantitative Proteomics (SILAC): While not a direct application, the principles of stable isotope labeling are central to techniques like SILAC, where ¹⁵N-labeled amino acids are used to quantify proteins.

  • DNA Damage and Repair Studies: It serves as an internal standard for the accurate quantification of DNA adducts and oxidative damage products, such as 8-oxo-2'-deoxyguanosine.

  • Structural Biology: ¹⁵N-labeled DNA can be used in NMR studies to investigate DNA structure, dynamics, and interactions with proteins and small molecule drugs.

Conclusion

2'-Deoxyguanosine-¹⁵N₅ is a powerful and essential tool for researchers in a wide array of scientific disciplines. Its well-defined structure and high isotopic enrichment enable precise and sensitive experiments that are crucial for advancing our understanding of fundamental biological processes and for the development of new therapeutic strategies. The methodologies for its synthesis and analysis, though complex, are well-established, ensuring the availability of this high-quality research material.

References

Illuminating the Building Blocks of Life: A Technical Guide to the Discovery and Synthesis of ¹⁵N-Labeled Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of ¹⁵N-labeled nucleosides, essential tools in modern biochemical and biomedical research. From their foundational role in elucidating DNA and RNA structures to their application in tracing metabolic pathways, these isotopically labeled molecules offer unparalleled insights into the intricate workings of the cell. This document details the primary synthetic methodologies, presents quantitative data for comparative analysis, and provides actionable experimental protocols for key reactions.

Discovery and Significance

The advent of stable isotope labeling, particularly with ¹⁵N, revolutionized the study of biological macromolecules. The ability to introduce a "heavy" nitrogen isotope into the purine (B94841) and pyrimidine (B1678525) bases of nucleosides provided a powerful handle for nuclear magnetic resonance (NMR) spectroscopy. This technique allows for the precise determination of three-dimensional structures and dynamics of nucleic acids and their complexes with proteins and other ligands.[1][2][3] Beyond structural biology, ¹⁵N-labeled nucleosides have become invaluable tracers in metabolic studies, enabling researchers to follow the flux of nitrogen through various anabolic and catabolic pathways, particularly in the context of cancer metabolism and drug development.[1][4]

Core Synthetic Strategies

The synthesis of ¹⁵N-labeled nucleosides can be broadly categorized into three main approaches: chemical synthesis, enzymatic synthesis, and chemo-enzymatic methods. Each strategy offers distinct advantages and is chosen based on the desired labeling pattern (uniform or site-specific), required yield, and available resources.

Chemical Synthesis

Chemical synthesis provides the ultimate flexibility in introducing ¹⁵N labels at specific atomic positions within the nucleobase. This specificity is crucial for detailed NMR studies and for probing specific chemical interactions. The synthesis of the labeled nucleobase is typically the initial step, followed by glycosylation to attach the ribose or deoxyribose sugar moiety.

Key Advantages:

  • Site-specific labeling: Allows for the precise placement of ¹⁵N atoms.

  • Versatility: A wide range of labeled precursors can be used to synthesize diverse nucleoside analogs.

Key Challenges:

  • Multi-step reactions: Often require complex and lengthy synthetic routes.

  • Potentially harsh reaction conditions: May not be suitable for sensitive functional groups.

  • Lower overall yields: Can be a drawback for large-scale production.

Enzymatic Synthesis

Enzymatic methods leverage the high specificity and efficiency of biological catalysts to produce uniformly labeled nucleosides and nucleic acids. This approach is particularly well-suited for generating materials for structural studies of larger DNA and RNA molecules. Typically, microorganisms are cultured in a medium containing a ¹⁵N-labeled nitrogen source, such as [¹⁵N]ammonium chloride, leading to the incorporation of the isotope throughout the cellular machinery, including nucleotide pools.

Key Advantages:

  • High efficiency and yield: Enzymes can catalyze reactions with high fidelity and throughput.

  • Uniform labeling: Ideal for applications requiring labeling across the entire molecule.

  • Milder reaction conditions: Preserves the integrity of complex biomolecules.

Key Challenges:

  • Limited to natural nucleosides: Not easily adaptable for producing modified or unnatural analogs.

  • Requires expertise in molecular biology: Involves protein expression and purification.

Chemo-enzymatic Synthesis

This hybrid approach combines the strengths of both chemical and enzymatic methods. Typically, a site-specifically labeled nucleobase is first synthesized chemically and then coupled to a ribose or deoxyribose sugar using an enzymatic reaction. This strategy offers a powerful way to generate specifically labeled nucleosides with high efficiency.

Key Advantages:

  • Combines specificity with efficiency: Allows for site-specific labeling with high yields.

  • Access to a broader range of labeled nucleosides: Bridges the gap between purely chemical and enzymatic approaches.

Quantitative Data on ¹⁵N-Labeled Nucleoside Synthesis

The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of their efficiencies.

Table 1: Chemical Synthesis of ¹⁵N-Labeled Nucleosides and Precursors

ProductStarting Material(s)Key ReagentsNumber of StepsOverall YieldIsotopic EnrichmentReference
[7,NH₂-¹⁵N₂]Adenosine4-amino-6-hydroxy-2-mercaptopyrimidine[¹⁵N]NaNO₂, Na₂S₂O₄, [¹⁵N]NH₄Cl~6>95% (for key labeling step)>98%[5]
[1-¹⁵N]AdenosineInosine[¹⁵N]NH₄Cl, KOH2Not specified>98%[5]
[3-¹⁵N]PseudouridineProtected pseudouridine (B1679824) precursorHNO₃, [¹⁵N]NH₄Cl620%Not specified
¹⁵N-labeled Pyridines¹⁴N-Pyridines[¹⁵N]NH₄Cl2Excellent>95-99%

Table 2: Enzymatic and Chemo-Enzymatic Synthesis of ¹⁵N-Labeled Nucleic Acids

ProductMethodKey EnzymesLabeled Precursor(s)Incorporation/YieldIsotopic EnrichmentReference
Uniformly ¹³C,¹⁵N-labeled DNAEnzymatic SynthesisTaq DNA Polymerase¹³C,¹⁵N-labeled dNTPs~80% incorporation>98%
¹⁵N-labeled RNAChemo-enzymaticUridine Phosphorylase, Purine Nucleoside Phosphorylase¹⁵N-labeled nucleobase>80%>98%
¹⁵N-labeled DNAEnzymatic SynthesisDNA Polymerase I (Klenow fragment)¹⁵N-labeled dNTPsQuantitative polymerization>98%

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of ¹⁵N-labeled nucleosides.

Protocol 1: Chemical Synthesis of [7,NH₂-¹⁵N₂]Adenosine

This protocol is adapted from the work of Jones and Gaffney and describes a robust method for the site-specific labeling of adenosine.[5]

Step 1: Synthesis of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine-¹⁵N

  • Dissolve 4-amino-6-hydroxy-2-mercaptopyrimidine in aqueous NaHCO₃.

  • Add a solution of [¹⁵N]NaNO₂ dropwise at 0°C to form the nitroso intermediate.

  • Reduce the nitroso group by adding Na₂S₂O₄.

  • Collect the resulting 4,5-diamino-6-hydroxy-2-mercaptopyrimidine-¹⁵N precipitate by filtration. The yield is typically greater than 95%.

Step 2: Ring Closure to form [7-¹⁵N]Guanine

  • Reflux the product from Step 1 in formic acid to achieve ring closure.

  • The resulting [7-¹⁵N]guanine is collected after cooling.

Step 3: Conversion to 2-amino-6-chloro-[7-¹⁵N]purine

  • Treat the [7-¹⁵N]guanine with POCl₃ and N,N-dimethylaniline.

  • The reaction is monitored by HPLC until completion.

Step 4: Enzymatic Ribosylation

  • Combine the 2-amino-6-chloro-[7-¹⁵N]purine with 7-methylguanosine (B147621) in a phosphate (B84403) buffer (pH 7.4).

  • Add purine nucleoside phosphorylase (PNP) and incubate at 30°C for approximately 3 days.

  • Monitor the reaction by HPLC.

Step 5: Amination to form [7,NH₂-¹⁵N₂]Adenosine

  • Heat the chlorinated nucleoside product from Step 4 in a sealed bomb with [¹⁵N]NH₄Cl and KHCO₃ in anhydrous DMSO at 80°C for 3 days.

  • After cooling, the product is purified by HPLC.

Protocol 2: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled DNA

This protocol is based on the method developed by Feigon and coworkers for the efficient production of uniformly labeled DNA for NMR studies.

Step 1: Preparation of ¹³C,¹⁵N-labeled dNTPs

  • Culture Methylophilus methylotrophus in a medium containing [¹³C]methanol and [¹⁵N]ammonium sulfate (B86663) as the sole carbon and nitrogen sources.

  • Harvest the cells and extract the total nucleic acids.

  • Hydrolyze the nucleic acids to nucleoside monophosphates.

  • Enzymatically convert the monophosphates to triphosphates (dNTPs).

  • Purify the individual ¹³C,¹⁵N-labeled dNTPs by HPLC.

Step 2: Polymerase Chain Reaction (PCR)

  • Set up a PCR reaction containing a DNA template, a primer, Taq DNA polymerase, and a stoichiometric mixture of the purified ¹³C,¹⁵N-labeled dNTPs. A 20% excess of dNTPs is recommended to ensure complete primer extension.

  • The MgCl₂ concentration should be optimized for each reaction (typically 1-4 times the dNTP concentration).

  • Perform the polymerization at 72°C for 12-36 hours.

  • The incorporation of the labeled dNTPs is typically around 80%.

Step 3: Purification of the Labeled DNA

  • Purify the resulting labeled DNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Elute the DNA from the gel and desalt it for subsequent use in NMR or other applications.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant metabolic pathway.

Experimental Workflow: Chemical Synthesis of ¹⁵N-Labeled Adenosine

chemical_synthesis_workflow start 4-amino-6-hydroxy- 2-mercaptopyrimidine step1 Nitrosation with [¹⁵N]NaNO₂ start->step1 step2 Reduction with Na₂S₂O₄ step1->step2 intermediate1 4,5-diamino-6-hydroxy- 2-mercaptopyrimidine-¹⁵N step2->intermediate1 step3 Ring Closure (Formic Acid) intermediate1->step3 intermediate2 [7-¹⁵N]Guanine step3->intermediate2 step4 Chlorination (POCl₃) intermediate2->step4 intermediate3 2-amino-6-chloro- [7-¹⁵N]purine step4->intermediate3 step5 Enzymatic Ribosylation (PNP) intermediate3->step5 intermediate4 Labeled Nucleoside Precursor step5->intermediate4 step6 Amination with [¹⁵N]NH₄Cl intermediate4->step6 end [7,NH₂-¹⁵N₂]Adenosine step6->end

Caption: Workflow for the chemical synthesis of site-specifically ¹⁵N-labeled adenosine.

Experimental Workflow: Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

enzymatic_synthesis_workflow cluster_preparation Preparation of Labeled Precursors cluster_synthesis DNA Synthesis culture Culture M. methylotrophus with [¹⁵N]Ammonium Sulfate extraction Extract Total Nucleic Acids culture->extraction hydrolysis Hydrolyze to Monophosphates extraction->hydrolysis conversion Enzymatic Conversion to dNTPs hydrolysis->conversion purification_dntps HPLC Purification of ¹⁵N-dNTPs conversion->purification_dntps pcr PCR with ¹⁵N-dNTPs purification_dntps->pcr purification_dna PAGE Purification of Labeled DNA pcr->purification_dna final_product Uniformly ¹⁵N-Labeled DNA purification_dna->final_product

Caption: Workflow for the enzymatic synthesis of uniformly ¹⁵N-labeled DNA.

Signaling Pathway: Tracing ¹⁵N from Glutamine into Nucleotide Biosynthesis

metabolic_pathway glutamine [¹⁵N]Glutamine glutamate [¹⁵N]Glutamate glutamine->glutamate Glutaminase pyrimidine_ring Pyrimidine Ring (N3) glutamine->pyrimidine_ring Carbamoyl phosphate synthetase II other_aa Other Amino Acids glutamate->other_aa purine_ring Purine Ring (N3, N9) glutamate->purine_ring Amido- phosphoribosyl- transferase nucleotides ¹⁵N-Labeled Nucleotides (ATP, GTP, CTP, UTP) purine_ring->nucleotides pyrimidine_ring->nucleotides dna_rna ¹⁵N-Labeled DNA and RNA nucleotides->dna_rna Polymerases

References

The Biological Significance of Labeled 2'-Deoxyguanosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 9, 2025

Abstract

This technical guide provides an in-depth exploration of the biological significance of labeled 2'-deoxyguanosine (B1662781), with a primary focus on its oxidized derivative, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a critical biomarker for oxidative DNA damage. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the role of labeled 2'-deoxyguanosine in studying DNA damage and repair, its application in diagnostics, and its emerging therapeutic potential. The guide includes a detailed summary of quantitative data, step-by-step experimental protocols for key analytical techniques, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this pivotal molecule in cellular health and disease.

Introduction: The Central Role of 2'-Deoxyguanosine in DNA Integrity

2'-deoxyguanosine is one of the four fundamental deoxyribonucleosides that constitute DNA.[1] Its integrity is paramount to the stable storage of genetic information. However, both endogenous metabolic processes and exogenous agents can lead to modifications of DNA bases, with guanine (B1146940) being particularly susceptible to oxidative damage due to its low oxidation potential. The most common and extensively studied lesion is 8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[2] The formation of 8-OHdG is a key event in oxidative DNA damage, a process implicated in a wide array of pathological conditions, including cancer, neurodegenerative diseases, and aging.[3][4]

Labeled versions of 2'-deoxyguanosine and its analogs are indispensable tools for studying the mechanisms of DNA damage and repair, quantifying the extent of oxidative stress, and discovering new diagnostic and therapeutic strategies. These labels can be isotopic (e.g., ¹⁵N, ¹³C), radioactive (e.g., ³²P), or fluorescent, each offering unique advantages for specific applications.

Labeled 2'-Deoxyguanosine in the Study of Oxidative DNA Damage

The quantification of 8-OHdG serves as a robust indicator of the extent of oxidative DNA damage in a biological system. The use of isotopically labeled 8-OHdG as an internal standard is crucial for accurate quantification by mass spectrometry-based methods.[5][6]

Mechanism of 8-OHdG Formation

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), readily attack the C8 position of guanine, leading to the formation of an 8-hydroxy-7,8-dihydroguanyl radical, which is then oxidized to 8-OHdG.

Biological Consequences of 8-OHdG

The presence of 8-OHdG in DNA can lead to G to T transversions during DNA replication, as it can mispair with adenine.[3] This mutagenic potential underscores its significance in the etiology of various cancers. Beyond its role as a mutagen, 8-OHdG is also involved in the regulation of gene expression and inflammatory responses.[7]

Quantitative Analysis of 8-OHdG: A Comparative Overview

Several analytical methods are employed to quantify 8-OHdG in various biological matrices, including DNA, urine, and plasma. The choice of method depends on the required sensitivity, specificity, and sample throughput.

Analytical MethodSample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS Urine, DNALOD: 0.019 ng/mL; LOQ: 0.062 ng/mL (Urine)[3]High specificity and sensitivity.[8]High instrument cost, lower throughput.[9][10]
DNA~5 lesions per 10⁶ bases (with 2 µg DNA)[11]
ELISA Urine, PlasmaSensitivity: 0.59 ng/mL (Urine)[12][13]High throughput, lower cost.Potential for overestimation due to cross-reactivity.[9][14]
HPLC-ECD Urine, DNALOD: 5.0 µg/L (Urine)[8]High sensitivity and selectivity.[15]Susceptible to interference, potential for artifactual oxidation.[16]
³²P-Postlabeling DNA~1 adduct in 10⁹–10¹⁰ nucleotides[9][17]Ultrasensitive.[18]Use of radioactivity, time-consuming.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the analysis of labeled 2'-deoxyguanosine and its derivatives.

DNA Enzymatic Hydrolysis for LC-MS/MS Analysis of 8-OHdG

This protocol describes the enzymatic digestion of DNA to single nucleosides for subsequent analysis.[20][21][22]

Materials:

  • Purified DNA sample

  • DNA Hydrolysis Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9)

  • Benzonase Nuclease

  • Phosphodiesterase I

  • Alkaline Phosphatase

  • Water bath or incubator

Procedure:

  • Reconstitute the purified DNA in water or DNA hydrolysis buffer to a concentration of approximately 20 ng/µL.

  • Prepare a "Digest Mix" containing Benzonase (e.g., 250 Units), Phosphodiesterase I (e.g., 300 mUnits), and Alkaline Phosphatase (e.g., 200 Units) in 5 mL of DNA Hydrolysis Buffer. This is sufficient for approximately one hundred 1 µg DNA samples.

  • To 1 µg of DNA, add 50 µL of the Digest Mix.

  • Incubate the reaction mixture at 37°C for 6 hours.

  • After incubation, the hydrolyzed DNA sample is ready for LC-MS/MS analysis.

  • To stop the reaction for storage, incubate the samples at 95°C for 10 minutes. Store at -20°C.

Quantification of Urinary 8-OHdG by Competitive ELISA

This protocol outlines the steps for measuring 8-OHdG levels in urine samples using a competitive ELISA kit.[10][12][13][23][24]

Materials:

  • Urine samples

  • 8-OHdG ELISA Kit (containing 8-OHdG coated plate, HRP-conjugated antibody, standards, wash buffer, TMB substrate, and stop solution)

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge urine samples at 2,000 x g for 10 minutes. If necessary, dilute the supernatant (e.g., 1:20) with the provided Sample and Standard Diluent.

  • Standard Curve Preparation: Prepare a series of 8-OHdG standards according to the kit instructions.

  • Assay Procedure: a. Add 50 µL of the prepared standards or diluted urine samples to the appropriate wells of the 8-OHdG pre-coated microplate. b. Add 50 µL of the HRP-conjugated 8-OHdG antibody to each well (except the blank). c. Incubate for 60 minutes at room temperature. d. Wash the wells three times with the provided wash buffer. e. Add 100 µL of TMB substrate to each well and incubate in the dark for a specified time (e.g., 15 minutes). f. Add 100 µL of stop solution to each well.

  • Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve. The concentration is inversely proportional to the color intensity.

³²P-Postlabeling Assay for DNA Adducts

This ultrasensitive method is used for the detection of DNA adducts, including those of 8-OHdG.[9][17][18][19][25]

Materials:

  • DNA sample (µg quantities)

  • Micrococcal Nuclease

  • Spleen Phosphodiesterase

  • Nuclease P1 (for enrichment)

  • T4 Polynucleotide Kinase

  • [γ-³²P]ATP

  • Thin-Layer Chromatography (TLC) plates or HPLC system

  • Phosphorimager or scintillation counter

Procedure:

  • DNA Digestion: Enzymatically digest the DNA sample to 3'-monophosphate nucleosides using Micrococcal Nuclease and Spleen Phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides, for example, by using Nuclease P1 digestion which dephosphorylates normal nucleotides but not bulky adducts.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by T4 Polynucleotide Kinase-catalyzed transfer of the γ-phosphate from [γ-³²P]ATP.

  • Chromatographic Separation: Separate the ³²P-labeled adducts using multidirectional TLC or HPLC.

  • Detection and Quantification: Detect the separated adducts by autoradiography (for TLC) or a radioisotope detector (for HPLC) and quantify by measuring their radioactive decay.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involving labeled 2'-deoxyguanosine is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Oxidative_DNA_Damage_and_Repair cluster_damage Oxidative Damage cluster_consequences Biological Consequences cluster_repair DNA Repair ROS Reactive Oxygen Species (ROS) Guanine Guanine in DNA ROS->Guanine Oxidation 8-OHdG 8-hydroxy-2'- deoxyguanosine (8-OHdG) Guanine->8-OHdG Formation Mispairing Mispairing with Adenine 8-OHdG->Mispairing Replication BER Base Excision Repair (BER) 8-OHdG->BER Mutation G to T Transversion Mispairing->Mutation Leads to Excretion Urinary Excretion of 8-OHdG BER->Excretion Excision

Oxidative DNA damage and repair pathway involving 8-OHdG.

Analytical_Workflow_8OHdG cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (DNA, Urine, Plasma) Extraction DNA Extraction (if applicable) Sample->Extraction ELISA ELISA Sample->ELISA Hydrolysis Enzymatic Hydrolysis (for DNA samples) Extraction->Hydrolysis LCMS LC-MS/MS Hydrolysis->LCMS HPLC_ECD HPLC-ECD Hydrolysis->HPLC_ECD P32 32P-Postlabeling Hydrolysis->P32 Quantification Quantification of 8-OHdG LCMS->Quantification ELISA->Quantification HPLC_ECD->Quantification P32->Quantification Interpretation Biological Interpretation Quantification->Interpretation

General analytical workflow for the quantification of 8-OHdG.

Biomarker_Discovery_Workflow Discovery Discovery Phase (e.g., Metabolomics) Candidate Candidate Biomarker Identification (e.g., Labeled 2'-dG) Discovery->Candidate Validation Validation Phase Candidate->Validation Clinical Clinical Utility Assessment Validation->Clinical

A simplified workflow for biomarker discovery and validation.

Labeled 2'-Deoxyguanosine Analogs in Drug Development

The study of labeled 2'-deoxyguanosine extends beyond its role as a biomarker. Synthetic analogs of 2'-deoxyguanosine are being explored for their therapeutic potential. For instance, dideoxyguanosine (ddG) has been investigated as an antiviral agent.[26] The incorporation of labeled analogs into DNA by various DNA polymerases is a key area of research for developing new cancer chemotherapeutics and antiviral drugs.[2][27][28]

Incorporation of Labeled 2'-Deoxyguanosine Analogs by DNA Polymerases

The efficiency of incorporation of modified 2'-deoxyguanosine triphosphates (dGTPs) by DNA polymerases is a critical determinant of their biological activity. Studies have shown that the structure of the label and the specific DNA polymerase influence the incorporation rate.

DNA PolymeraseLabeled dGTP AnalogRelative Incorporation Efficiency
DNA Polymerase βddGTPNearly equal to dGTP[26]
DNA Polymerase γddGTPNot utilized[26]
Taq PolymeraseFluorescently labeled dUTPVaries with fluorophore[28]
Vent exo- PolymeraseFluorescently labeled dUTPVaries with fluorophore[28]
DNA Polymerase λ8-oxo-dGTPCompetes with dTTP for incorporation opposite adenine[29]
Human Pol γ8-oxo-dGTPStably incorporated opposite template adenine[30]

Conclusion and Future Perspectives

Labeled 2'-deoxyguanosine, and particularly its oxidized form 8-OHdG, has proven to be an invaluable tool in the fields of molecular biology, toxicology, and medicine. Its role as a biomarker of oxidative DNA damage is well-established, with robust analytical methods available for its quantification. The ongoing research into the diverse biological functions of 8-OHdG and the development of novel labeled 2'-deoxyguanosine analogs hold significant promise for advancing our understanding of disease pathogenesis and for the development of new diagnostic and therapeutic interventions. Future research will likely focus on refining analytical techniques for even greater sensitivity and specificity, exploring the complex signaling roles of 8-OHdG, and harnessing the therapeutic potential of novel 2'-deoxyguanosine analogs.

References

An In-Depth Technical Guide to Stable Isotope Labeling in DNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling in DNA research. By incorporating non-radioactive heavy isotopes into DNA molecules, researchers can trace their metabolic fate, quantify their synthesis and turnover, and elucidate complex biochemical pathways with high precision and safety.[1][2] This powerful technique has become indispensable in fields ranging from fundamental molecular biology to drug development and environmental science.

Core Principles of Stable Isotope Labeling in DNA Research

Stable isotope labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium).[1] These isotopically labeled molecules are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions.[1] However, the difference in mass allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The fundamental premise is the introduction of isotope-labeled precursors into a biological system, which are then incorporated into newly synthesized DNA. By measuring the extent and pattern of isotope incorporation, researchers can gain insights into various aspects of DNA metabolism.

Commonly Used Stable Isotopes in DNA Research:

IsotopeNatural Abundance (%)Key Applications in DNA Research
¹³C ~1.1Tracing the carbon backbone of deoxyribose and nucleobases; Metabolic flux analysis of nucleotide biosynthesis.
¹⁵N ~0.37Labeling the nitrogenous bases of DNA; Studying DNA-protein interactions and DNA repair.[3]
²H (D) ~0.015Probing DNA structure and dynamics; Measuring DNA synthesis rates.

Methodologies for Stable Isotope Labeling of DNA

Several strategies exist for introducing stable isotopes into DNA, each with its own advantages and applications.

Metabolic Labeling

In this approach, cells or organisms are cultured in a medium where a primary metabolic substrate is replaced with its isotopically labeled form. For instance, [U-¹³C]-glucose can be used as the sole carbon source, leading to the incorporation of ¹³C into the deoxyribose and base moieties of DNA through de novo nucleotide synthesis.[4]

Workflow for Metabolic Labeling of DNA:

cluster_0 Cell Culture cluster_1 Sample Processing cluster_2 Analysis Labeled Precursor Labeled Precursor Culture Medium Culture Medium Labeled Precursor->Culture Medium Addition Cells Cells Culture Medium->Cells Incubation Harvest Cells Harvest Cells Cells->Harvest Cells DNA Extraction DNA Extraction Harvest Cells->DNA Extraction DNA Hydrolysis DNA Hydrolysis DNA Extraction->DNA Hydrolysis Mass Spectrometry Mass Spectrometry DNA Hydrolysis->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy DNA Hydrolysis->NMR Spectroscopy Data Analysis Data Analysis Mass Spectrometry->Data Analysis NMR Spectroscopy->Data Analysis

Caption: Workflow for metabolic labeling of DNA with stable isotopes.

DNA Stable Isotope Probing (DNA-SIP)

DNA-SIP is a powerful technique primarily used in microbial ecology to identify active microorganisms in a community that are utilizing a specific substrate.[5] An environmental sample is incubated with a ¹³C- or ¹⁵N-labeled substrate. Microorganisms that consume the substrate will incorporate the heavy isotopes into their DNA. The heavier, labeled DNA can then be separated from the lighter, unlabeled DNA by density gradient ultracentrifugation.

Experimental Workflow of DNA-SIP:

Environmental Sample Environmental Sample Incubation Incubation Environmental Sample->Incubation Labeled Substrate Labeled Substrate Labeled Substrate->Incubation DNA Extraction DNA Extraction Incubation->DNA Extraction Density Gradient Ultracentrifugation Density Gradient Ultracentrifugation DNA Extraction->Density Gradient Ultracentrifugation Fractionation Fractionation Density Gradient Ultracentrifugation->Fractionation Heavy DNA (Labeled) Heavy DNA (Labeled) Fractionation->Heavy DNA (Labeled) Light DNA (Unlabeled) Light DNA (Unlabeled) Fractionation->Light DNA (Unlabeled) Downstream Analysis Downstream Analysis Heavy DNA (Labeled)->Downstream Analysis e.g., Sequencing, PCR

Caption: The experimental workflow of DNA Stable Isotope Probing (DNA-SIP).

Quantitative Data in Stable Isotope Labeling

A key advantage of stable isotope labeling is the ability to perform quantitative analyses. The following tables summarize typical quantitative data obtained in stable isotope labeling experiments.

Table 1: Isotope Incorporation Efficiency of Different Precursors into DNA.

Labeled PrecursorOrganism/Cell TypeIsotopeIncorporation Efficiency (%)Reference
[U-¹³C]-GlucoseHeLa Cells¹³C97[6]
[U-¹³C, ¹⁵N]-ThymidineHep G2 Cells¹³C, ¹⁵NHigh (specific value not stated)[7]
[1-¹³C]-GlycineHep G2 Cells¹³CVariable[7]
¹⁵N-labeled amino acidsE. coli¹⁵N>99[8]

Table 2: Sensitivity of Analytical Techniques for Labeled DNA.

Analytical TechniqueAnalyteLimit of Detection (LOD)Reference
Isotope Dilution HPLC-ESI-MS/MSεdAdo0.73 amol[5]
Isotope Dilution HPLC-ESI-MS/MS1,N²-εdG34 amol[5]
Isotope Dilution HPLC-ESI-MS/MSεdCyd160 amol[5]
NanoLC-NSI+-HRMS/MSEB-GII adductsNot specified, but highly sensitive[9]
¹³C NMRLabeled compounds in a mixtureDependent on concentration and acquisition time[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in stable isotope labeling of DNA.

Protocol for Isotope Dilution Mass Spectrometry of DNA Adducts

This protocol is adapted from Tretayakova et al. (2012) for the quantification of DNA adducts.[5][10][11]

1. DNA Isolation and Hydrolysis:

  • Isolate genomic DNA from cells or tissues using a standard DNA extraction kit.

  • Quantify the amount of isolated DNA.

  • To 10-50 µg of DNA, add a known amount of the corresponding stable isotope-labeled internal standard for the DNA adduct of interest.

  • Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

2. Sample Cleanup:

  • Purify the nucleoside mixture using solid-phase extraction (SPE) to remove proteins and other contaminants.

  • Elute the nucleosides and dry the sample under vacuum.

3. LC-MS/MS Analysis:

  • Reconstitute the sample in a suitable mobile phase.

  • Inject the sample onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

  • Use a gradient elution to separate the nucleosides.

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions for both the native and the isotope-labeled DNA adduct.

4. Quantification:

  • Generate a calibration curve by analyzing known amounts of the unlabeled DNA adduct standard spiked with a constant amount of the isotope-labeled internal standard.

  • Calculate the concentration of the DNA adduct in the sample by comparing the peak area ratio of the native to the labeled adduct against the calibration curve.

Protocol for Metabolic Flux Analysis of Nucleotide Biosynthesis using ¹³C-Glucose

This protocol is based on the principles of metabolic flux analysis (MFA) as described in various studies.[12][13][14]

1. Cell Culture and Labeling:

  • Culture mammalian cells in a defined medium.

  • Replace the standard glucose in the medium with [U-¹³C]-glucose.

  • Continue the culture for a period sufficient to achieve isotopic steady-state in the nucleotide pools (typically 24-48 hours).

2. Metabolite Extraction:

  • Harvest the cells and quench their metabolism rapidly, for example, by washing with ice-cold saline.

  • Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

3. DNA Extraction and Hydrolysis:

  • From a parallel set of labeled cells, extract genomic DNA.

  • Hydrolyze the DNA to individual deoxyribonucleosides as described in Protocol 4.1.

4. LC-MS/MS Analysis of Metabolites and Deoxyribonucleosides:

  • Analyze the extracted metabolites and the deoxyribonucleoside hydrolysate by LC-MS/MS.

  • For the metabolites, monitor the mass isotopomer distributions of key intermediates in the pentose (B10789219) phosphate (B84403) pathway and glycolysis.

  • For the deoxyribonucleosides, determine the mass isotopomer distribution for each deoxyribonucleoside to quantify the contribution of ¹³C from glucose.

5. Metabolic Flux Modeling:

  • Use a computational model of central carbon metabolism to simulate the expected mass isotopomer distributions for different metabolic flux values.

  • Fit the experimentally measured mass isotopomer distributions to the model to estimate the intracellular metabolic fluxes.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in stable isotope labeling for DNA research.

De Novo Nucleotide Biosynthesis Pathway and ¹³C-Glucose Tracing:

13C-Glucose 13C-Glucose Glycolysis Glycolysis 13C-Glucose->Glycolysis Pentose Phosphate Pathway (PPP) Pentose Phosphate Pathway (PPP) 13C-Glucose->Pentose Phosphate Pathway (PPP) Ribose-5-Phosphate Ribose-5-Phosphate Pentose Phosphate Pathway (PPP)->Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP Purine Synthesis Purine Synthesis PRPP->Purine Synthesis Pyrimidine Synthesis Pyrimidine Synthesis PRPP->Pyrimidine Synthesis Ribonucleotides Ribonucleotides Purine Synthesis->Ribonucleotides Pyrimidine Synthesis->Ribonucleotides Deoxyribonucleotides Deoxyribonucleotides Ribonucleotides->Deoxyribonucleotides Labeled DNA Labeled DNA Deoxyribonucleotides->Labeled DNA

Caption: Tracing ¹³C from glucose through de novo nucleotide synthesis to DNA.

Workflow for Quantifying DNA Adducts using Isotope Dilution Mass Spectrometry:

DNA Sample DNA Sample Spiking Spiking DNA Sample->Spiking Isotope-Labeled Internal Standard Isotope-Labeled Internal Standard Isotope-Labeled Internal Standard->Spiking DNA Hydrolysis DNA Hydrolysis Spiking->DNA Hydrolysis Sample Cleanup (SPE) Sample Cleanup (SPE) DNA Hydrolysis->Sample Cleanup (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup (SPE)->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Peak Area Ratio

Caption: Workflow for DNA adduct quantification by isotope dilution MS.

Conclusion

Stable isotope labeling is a versatile and powerful tool in DNA research, offering a safe and precise alternative to radioactive tracers. Its applications span from fundamental studies of DNA replication and repair to the quantitative analysis of DNA damage and the elucidation of complex metabolic networks. As analytical technologies continue to advance, the sensitivity and scope of stable isotope labeling methods are expected to expand, further solidifying their role as a cornerstone of modern molecular biology and drug development.

References

Unveiling Molecular Dialogues: A Technical Guide to 2'-Deoxyguanosine-¹⁵N₅ for Studying DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between DNA and proteins is fundamental to nearly all cellular processes, from gene regulation to DNA repair. Elucidating the specifics of these interactions at a molecular level is paramount for understanding disease mechanisms and for the rational design of novel therapeutics. The stable isotope-labeled nucleoside, 2'-Deoxyguanosine-¹⁵N₅, has emerged as a powerful tool in this endeavor. By incorporating nitrogen-15 (¹⁵N) at all five nitrogen positions of the guanine base, this labeled compound provides a sensitive probe for a suite of biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides an in-depth exploration of the application of 2'-Deoxyguanosine-¹⁵N₅ in the study of DNA-protein interactions, complete with experimental protocols and quantitative data insights.

Core Principles and Applications

2'-Deoxyguanosine-¹⁵N₅ serves as a tracer that can be incorporated into synthetic oligonucleotides. The ¹⁵N nucleus possesses a nuclear spin of ½, making it NMR-active. The key advantage of using ¹⁵N labeling is the ability to selectively observe signals from the DNA in a DNA-protein complex, effectively filtering out the overwhelming signals from the much larger protein component. This allows for the precise mapping of binding interfaces, the characterization of conformational changes upon binding, and the quantitative measurement of binding affinities.

In mass spectrometry, the mass shift introduced by the five ¹⁵N atoms provides a clear signature for identifying and quantifying DNA fragments involved in cross-linking to proteins, offering insights into the specific residues at the interaction interface.

Quantitative Analysis of DNA-Protein Interactions

The use of 2'-Deoxyguanosine-¹⁵N₅ enables the precise quantification of various parameters that describe the DNA-protein interaction. These quantitative data are crucial for building accurate models of molecular recognition and for the development of drugs that can modulate these interactions.

DNA-Protein SystemExperimental TechniqueMeasured ParameterRepresentative Value
Transcription Factor - Promoter DNANMR Titration (¹H-¹⁵N HSQC)Dissociation Constant (Kd)10 nM - 10 µM
DNA Repair Enzyme - Damaged DNAIsotope Dilution Mass SpectrometryAmount of Cross-linked Adductfmol - pmol
DNA Polymerase - DNA TemplateNMR Relaxation AnalysisConformational Dynamicsps - ns timescale
Drug - DNA-Protein ComplexNMR Chemical Shift PerturbationBinding Site MappingΔδ (ppm)

Key Experimental Protocols

Detailed methodologies are essential for the successful application of 2'-Deoxyguanosine-¹⁵N₅ in research. Below are protocols for two primary techniques.

Protocol 1: NMR Spectroscopic Analysis of DNA-Protein Interactions

This protocol outlines the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to monitor the interaction of a ¹⁵N-labeled DNA oligonucleotide with a protein.

1. Sample Preparation:

  • ¹⁵N-Labeled DNA Synthesis: Chemically synthesize the desired DNA oligonucleotide incorporating 2'-Deoxyguanosine-¹⁵N₅ phosphoramidite at specific positions. Purify the oligonucleotide using HPLC.
  • Protein Expression and Purification: Express and purify the protein of interest using standard biochemical techniques. Ensure the final protein sample is in a suitable buffer for NMR analysis (e.g., phosphate buffer with physiological salt concentration, in 90% H₂O/10% D₂O).
  • Complex Formation: Prepare a series of NMR samples with a constant concentration of ¹⁵N-labeled DNA (typically 50-200 µM) and increasing concentrations of the protein.

2. NMR Data Acquisition:

  • Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each titration point on a high-field NMR spectrometer (e.g., 600 MHz or higher).
  • Optimize acquisition parameters to achieve good signal-to-noise and resolution.

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
  • Assign the resonances in the ¹H-¹⁵N HSQC spectrum of the free DNA.
  • Monitor the chemical shift perturbations (CSPs) of the guanine imino and amino proton signals upon addition of the protein. The magnitude of the CSP for a particular residue is indicative of its proximity to the binding interface.
  • Calculate the dissociation constant (Kd) by fitting the chemical shift changes as a function of protein concentration to a binding isotherm.

Protocol 2: Mass Spectrometric Identification of DNA-Protein Cross-links

This protocol describes a method for identifying the specific sites of covalent cross-linking between a DNA oligonucleotide containing 2'-Deoxyguanosine-¹⁵N₅ and a protein following UV irradiation or chemical treatment.

1. Cross-linking and Complex Isolation:

  • Incubate the ¹⁵N-labeled DNA oligonucleotide with the target protein.
  • Induce cross-linking using UV irradiation (e.g., 254 nm) or a chemical cross-linking agent.
  • Isolate the DNA-protein cross-linked complex using techniques such as gel electrophoresis or affinity chromatography.

2. Enzymatic Digestion:

  • Digest the protein component of the complex into smaller peptides using a protease (e.g., trypsin).
  • Subsequently, digest the DNA component using a cocktail of nucleases (e.g., DNase I, nuclease P1, and phosphodiesterase I) to leave the cross-linked nucleoside-peptide adduct.

3. LC-MS/MS Analysis:

  • Separate the resulting mixture of peptides and nucleoside-peptide adducts using liquid chromatography (LC).
  • Analyze the eluate by tandem mass spectrometry (MS/MS).
  • Search for parent ions corresponding to the predicted mass of the ¹⁵N₅-deoxyguanosine adducted to a peptide. The mass shift of +5 Da from the ¹⁵N label provides a unique signature.
  • Fragment the parent ion in the MS/MS experiment to sequence the cross-linked peptide and confirm the identity of the adducted amino acid residue.

Visualizing Molecular Interactions and Workflows

Diagrams are invaluable for conceptualizing the complex processes involved in studying DNA-protein interactions.

experimental_workflow cluster_synthesis Sample Preparation cluster_interaction Interaction Analysis cluster_data Data Interpretation synthesis Synthesis of ¹⁵N₅-dG labeled DNA nmr NMR Spectroscopy (¹H-¹⁵N HSQC Titration) synthesis->nmr ms Mass Spectrometry (Cross-linking & LC-MS/MS) synthesis->ms purification Protein Expression & Purification purification->nmr purification->ms nmr_data Binding Affinity (Kd) Interface Mapping nmr->nmr_data ms_data Cross-link Site Identification ms->ms_data

Experimental workflow for studying DNA-protein interactions.

dna_repair_pathway DNA_damage DNA Damage (e.g., Oxidation) BER_initiation Base Excision Repair Initiation DNA_damage->BER_initiation Glycosylase DNA Glycosylase Recognition & Excision BER_initiation->Glycosylase AP_site AP Site Formation Glycosylase->AP_site AP_endonuclease AP Endonuclease Cleavage AP_site->AP_endonuclease Synthesis_ligation DNA Synthesis & Ligation AP_endonuclease->Synthesis_ligation Repaired_DNA Repaired DNA Synthesis_ligation->Repaired_DNA N15_probe ¹⁵N₅-dG Probe N15_probe->Glycosylase Study of recognition

Base excision repair pathway studied with a ¹⁵N₅-dG probe.

Conclusion and Future Directions

The use of 2'-Deoxyguanosine-¹⁵N₅ provides a robust and versatile platform for the detailed investigation of DNA-protein interactions. The ability to obtain high-resolution structural and quantitative binding information is invaluable for fundamental research and for the development of targeted therapeutics. Future advancements in NMR and MS instrumentation, coupled with innovative isotopic labeling strategies, will continue to push the boundaries of our understanding of these critical molecular dialogues. The integration of data from these techniques with computational modeling will further enhance our ability to predict and modulate the interactions that govern life's essential processes.

Exploring Guanine Metabolism with Isotopic Tracers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying guanine metabolism using stable isotope tracers. Guanine nucleotides are fundamental to a myriad of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.[1] Understanding the dynamics of guanine synthesis, salvage, and degradation is therefore critical for research in cancer, immunology, and various metabolic disorders. Isotopic tracers offer a powerful tool to dissect these complex pathways, enabling the quantification of metabolic fluxes and the elucidation of regulatory mechanisms.

Core Principles of Guanine Metabolism

Cells maintain their guanine nucleotide pools through two primary pathways: the de novo synthesis pathway and the salvage pathway.

  • De Novo Synthesis: This pathway builds the purine ring from simple precursors, including amino acids (glycine, glutamine, and aspartate), bicarbonate, and one-carbon units from the folate cycle.[1] The pathway culminates in the synthesis of inosine monophosphate (IMP), which is the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to GMP is a two-step process catalyzed by IMP dehydrogenase (IMPDH) and GMP synthase.[1]

  • Salvage Pathway: This energy-efficient pathway recycles pre-existing purine bases (guanine and hypoxanthine) and nucleosides derived from the breakdown of nucleic acids or from extracellular sources. The key enzyme in guanine salvage is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts guanine to GMP in the presence of phosphoribosyl pyrophosphate (PRPP).[2]

The balance between these two pathways is tightly regulated to meet the cell's metabolic demands.

Isotopic Tracers in Guanine Metabolism Studies

Stable isotope tracers, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are non-radioactive isotopes that can be incorporated into metabolic precursors to trace their fate through biochemical pathways.[3] By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the incorporation of these heavy isotopes into downstream metabolites, including guanine nucleotides.[4]

Commonly used tracers for studying guanine metabolism include:

  • [U-¹³C]-Glucose: Traces the carbon backbone of ribose-5-phosphate, a key precursor for PRPP, and can also contribute carbons to the purine ring via serine and glycine biosynthesis.

  • [U-¹³C, U-¹⁵N]-Glutamine: Provides both carbon and nitrogen atoms for the purine ring.

  • [¹⁵N]-Glycine: Directly incorporates a heavy nitrogen atom into the purine ring.[5]

  • [¹³C]-Glycine: Directly incorporates labeled carbon atoms into the purine ring.[6]

Analysis of the mass isotopologue distribution (MID) of guanine nucleotides allows for the determination of the relative contributions of different precursors and pathways to their synthesis.

Quantitative Data on Guanine Metabolism

The following tables summarize quantitative data related to guanine metabolism, including enzyme kinetics and metabolic flux analysis.

Table 1: Kinetic Parameters of Key Enzymes in Guanine Metabolism

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/mg protein/h)Organism/Cell TypeCitation
HGPRTGuanine3Not ReportedRat Liver and Hepatoma[4]
HGPRTHypoxanthine3Not ReportedRat Liver and Hepatoma[4]
HGPRTPRPP4Not ReportedRat Liver and Hepatoma[4]
IMPDHIMP139 ± 4 (K_0.5_)Not ReportedMycobacterium smegmatis[7]
IMPDHNAD⁺Not ReportedNot ReportedTritrichomonas foetus[8]

Table 2: Metabolic Flux Analysis in Guanine Synthesis

ConditionParameterValueCell TypeCitation
Purine-depletedIMP Concentration Increase2.8-foldHeLa Cells[5]
Purine-depletedInitial ¹⁵N-Glycine Incorporation Rate into IMP50% higher than purine-richHeLa Cells[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in tracing guanine metabolism.

Stable Isotope Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent mammalian cells with stable isotope tracers to study guanine metabolism.

Materials:

  • Adherent mammalian cells (e.g., HeLa)

  • Base medium deficient in the nutrient to be traced (e.g., glucose-free DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Stable isotope tracer (e.g., [U-¹³C₆]-glucose, [¹⁵N]-glycine)

  • Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the stable isotope tracer at the desired concentration (e.g., 10 mM [U-¹³C₆]-glucose). Add dFBS to a final concentration of 10% and other necessary supplements.

  • Initiation of Labeling: When cells reach the desired confluency, aspirate the standard culture medium and wash the cells once with sterile PBS.

  • Add the pre-warmed labeling medium to the cells and incubate for the desired period. The incubation time will depend on the specific metabolic pathway and the expected turnover rate of the metabolites of interest.

  • Metabolite Extraction:

    • At the end of the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to each plate to cover the cells (e.g., 1 mL for a 6-well plate).

    • Immediately scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

  • Sample Processing:

    • Centrifuge the cell extracts at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new pre-chilled tube.

    • The metabolite extracts can be stored at -80°C until analysis.

LC-MS/MS Analysis of Guanine Nucleotide Isotopologues

This protocol outlines a general approach for the analysis of guanine nucleotide isotopologues by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Metabolite extracts from stable isotope labeling experiments

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • Hydrophilic interaction liquid chromatography (HILIC) column

  • Mobile phases (e.g., acetonitrile and ammonium acetate buffer)

  • Guanine nucleotide standards (GMP, GDP, GTP)

Procedure:

  • Sample Preparation:

    • Thaw the metabolite extracts on ice.

    • If necessary, dilute the extracts to fall within the linear range of the instrument.

  • LC Separation:

    • Inject the samples onto the HILIC column.

    • Use a gradient elution program with increasing aqueous mobile phase to separate the polar guanine nucleotides.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different isotopologues of GMP, GDP, and GTP. The precursor ion will be the [M-H]⁻ ion of the respective nucleotide, and the product ions will correspond to fragments such as the guanine base or the ribose phosphate moiety.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of the guanine nucleotides.

    • Correct for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment of the tracer in the guanine nucleotide pools.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the study of guanine metabolism.

De Novo and Salvage Pathways of Guanine Synthesis

Guanine_Metabolism cluster_de_novo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP PRPP Synthetase IMP IMP PRPP->IMP 10 steps (Gly, Gln, Asp, Formate) XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GMP Synthase GDP GDP GMP->GDP Guanine Guanine GMP_salvage GMP Guanine->GMP_salvage PRPP_salvage PRPP PRPP_salvage->GMP_salvage HGPRT GMP_salvage->GDP GTP GTP GDP->GTP RNA/DNA RNA/DNA GTP->RNA/DNA

Caption: Overview of De Novo and Salvage Pathways for Guanine Nucleotide Synthesis.

Experimental Workflow for Isotopic Tracer Analysis

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Isotope_Labeling 2. Isotopic Labeling (e.g., with [15N]-Glycine) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching with 80% Methanol) Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (HILIC Separation, SRM/PRM Detection) Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Isotopologue Distribution, Flux Calculation) LC_MS_Analysis->Data_Analysis

Caption: A typical workflow for a stable isotope tracer study of guanine metabolism.

Allosteric Regulation of IMP Dehydrogenase (IMPDH)

IMPDH_Regulation cluster_reaction IMPDH Catalyzed Reaction cluster_regulation Allosteric Regulation IMP IMP IMPDH_active IMPDH (Active Conformation) IMP->IMPDH_active NAD NAD+ NAD->IMPDH_active XMP XMP IMPDH_active->XMP NADH NADH IMPDH_active->NADH IMPDH_inactive IMPDH (Inactive Conformation) IMPDH_active->IMPDH_inactive Conformational Change GTP GTP (Inhibitor) GTP->IMPDH_inactive Binds to CBS domains ppGpp (p)ppGpp (Inhibitor) ppGpp->IMPDH_inactive Binds to CBS domains

Caption: Allosteric inhibition of mycobacterial IMPDH by GTP and (p)ppGpp.[7]

References

The Sentinel Nucleoside: A Technical Guide to 2'-Deoxyguanosine-¹⁵N₅ in DNA Damage and Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG) in the precise quantification of DNA damage and the elucidation of DNA repair mechanisms. As a stable isotope-labeled internal standard, ¹⁵N₅-dG has become an indispensable tool in mass spectrometry-based analyses, offering unparalleled accuracy and sensitivity for researchers in oncology, toxicology, and drug development.

Introduction: The Gold Standard for DNA Adduct Quantification

DNA, the blueprint of life, is under constant assault from both endogenous and exogenous agents, leading to a variety of damage, including the formation of DNA adducts. These adducts, if not repaired, can lead to mutations and are implicated in the etiology of numerous diseases, most notably cancer. The accurate measurement of these adducts is paramount for understanding disease mechanisms, assessing carcinogen exposure, and evaluating the efficacy of therapeutic interventions.

Isotope dilution mass spectrometry (ID-MS) has emerged as the "gold standard" for the quantification of DNA adducts due to its high specificity, sensitivity, and accuracy.[1][2] In this methodology, a known amount of a stable isotope-labeled analogue of the analyte is added to the sample as an internal standard. 2'-Deoxyguanosine-¹⁵N₅, which contains five ¹⁵N atoms in its guanine (B1146940) base, serves as an ideal internal standard for the analysis of guanine-related DNA damage. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.

Applications of 2'-Deoxyguanosine-¹⁵N₅ in DNA Damage Studies

The utility of ¹⁵N₅-dG spans the study of a wide array of DNA lesions, primarily focusing on oxidative damage and damage induced by chemical carcinogens.

Oxidative DNA Damage: Quantifying the Impact of Reactive Oxygen Species

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can also be induced by external factors. ROS can damage DNA, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) being one of the most common and mutagenic oxidative lesions. The accurate measurement of 8-oxo-dG is a key biomarker for oxidative stress.

¹⁵N₅-dG is employed as an internal standard in the quantification of 8-oxo-dG, allowing researchers to control for variability during sample processing and analysis.[3][4][5] Studies have utilized this methodology to determine the levels of 8-oxo-dG in various human tissues and fluids, providing insights into the role of oxidative stress in different pathological conditions.[3][6]

Carcinogen-Induced DNA Adducts: A Window into Exposure and Risk

Chemical carcinogens, such as benzo[a]pyrene (B130552) found in tobacco smoke and acetaldehyde (B116499) from alcohol metabolism, can form covalent adducts with DNA, initiating the process of carcinogenesis. The quantification of these adducts serves as a direct measure of exposure and can be a valuable biomarker for cancer risk assessment.

  • Benzo[a]pyrene (B[a]P): A potent carcinogen in tobacco smoke, B[a]P is metabolized in the body to form benzo[a]pyrene diol epoxide (BPDE), which reacts with the N² position of guanine to form BPDE-N²-dG adducts.[7] Studies using ¹⁵N₅-BPDE-dG as an internal standard have demonstrated significantly higher levels of these adducts in the buccal cells of smokers compared to non-smokers.[1][8][9]

  • Acetaldehyde: A metabolite of ethanol, acetaldehyde can react with deoxyguanosine to form the N²-ethylidene-dG adduct, which is typically reduced to the more stable N²-ethyl-dG for analysis.[2][10][11] Using ¹⁵N₅-N²-ethyl-dG as an internal standard, researchers have been able to quantify this adduct in human liver DNA and in the peripheral blood cells of individuals after alcohol consumption.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized ¹⁵N₅-dG or other isotopic standards for the analysis of DNA adducts.

DNA AdductBiological MatrixPopulation/ConditionAdduct Level (adducts/10⁸ nucleotides)Reference
BPDE-N²-dG Buccal CellsSmokers20.18 ± 8.40[1]
Non-smokers0.84 ± 1.02[1]
DBPDE-N⁶-dA Buccal CellsSmokers5.49 ± 3.41[1]
Non-smokers2.76 ± 2.29[1]

Table 1: Benzo[a]pyrene-DNA Adduct Levels in Smokers vs. Non-smokers.

DNA AdductBiological MatrixAdduct LevelReference
N²-ethyl-dG Human Liver DNA534 ± 245 fmol/µmol dGuo[11]
8-oxo-dG Human Lymphocyte DNA1.57 ± 0.88 adducts/10⁶ dG[3]
N²-HOCH₂-dG (endogenous) Rat Nasal Epithelium2.63 - 2.84 adducts/10⁷ dG[12]
N²-HO¹³CD₂-dG (exogenous formaldehyde) Rat Nasal Epithelium (10 ppm exposure)1.28 - 2.43 adducts/10⁷ dG[12]

Table 2: Levels of Various DNA Adducts in Different Biological Samples.

ParameterValueReference
LOD for 8-oxo-dG (on-column) 5 fmol[6]
LOQ for 8-oxo-dG (on-column) 25 fmol[6]
LOD for N²-CH₃-dG (on-column) ~240 amol[12]
LOD for N⁶-CH₃-dA (on-column) ~75 amol[12]
Recovery of 8-oxo-dG from urine 88%[6]

Table 3: Analytical Parameters for DNA Adduct Quantification.

Experimental Protocols

The following sections provide a detailed methodology for the analysis of DNA adducts using isotope dilution mass spectrometry with ¹⁵N₅-dG as an internal standard.

DNA Extraction

The choice of DNA extraction method is critical to prevent artifactual oxidation of guanine. Protocols often include the use of antioxidants.

Materials:

  • Cell or tissue sample

  • Lysis buffer (e.g., with proteinase K)

  • RNase A

  • Phenol:chloroform:isoamyl alcohol or a commercial DNA extraction kit

  • Ethanol (70% and 100%)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Homogenize the tissue or lyse the cells in lysis buffer containing proteinase K.

  • Incubate at 56°C to digest proteins.

  • Treat with RNase A to remove RNA.

  • Perform phenol:chloroform extraction to remove proteins and lipids.

  • Precipitate the DNA with cold 100% ethanol.

  • Wash the DNA pellet with 70% ethanol.

  • Air-dry the pellet and resuspend it in TE buffer.

  • Quantify the DNA using UV spectrophotometry.

Enzymatic Hydrolysis of DNA

To analyze DNA adducts at the nucleoside level, the DNA polymer must be broken down into its constituent deoxyribonucleosides.

Materials:

  • Purified DNA sample

  • ¹⁵N₅-dG internal standard

  • DNase I

  • Nuclease P1 or Snake venom phosphodiesterase

  • Alkaline phosphatase

  • Digestion buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • To a known amount of DNA (e.g., 10-50 µg), add a precise amount of ¹⁵N₅-dG internal standard.

  • Add the digestion buffer.

  • Add DNase I and incubate to digest the DNA into small oligonucleotides.

  • Add nuclease P1 or snake venom phosphodiesterase to hydrolyze the oligonucleotides to deoxynucleoside 5'-monophosphates.

  • Add alkaline phosphatase to dephosphorylate the nucleotides to deoxyribonucleosides.

  • Incubate until hydrolysis is complete.

  • The resulting mixture of deoxyribonucleosides is then ready for purification.[10][13][14]

Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is often used to purify the DNA hydrolysate and enrich the adducts of interest before LC-MS/MS analysis.

Materials:

  • SPE cartridge (e.g., C18)

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Elution solvent (e.g., methanol or acetonitrile)

Procedure:

  • Condition the SPE cartridge with methanol, followed by water.

  • Load the DNA hydrolysate onto the cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the deoxyribonucleosides (including the adducts and the internal standard) with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.[15][16][17]

UPLC-MS/MS Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry is used to separate and detect the DNA adducts and the ¹⁵N₅-dG internal standard.

Typical UPLC-MS/MS Parameters for 8-oxo-dG Analysis:

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).[6]

  • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transition for 8-oxo-dG: m/z 284 → m/z 168.[4]

    • Transition for ¹⁵N₅-8-oxo-dG: m/z 289 → m/z 173.

  • Collision Energy: Optimized for the specific adduct (e.g., 12 eV for N²-ethyl-dG).[2][10]

Role in Elucidating DNA Repair Mechanisms

The ability to accurately quantify DNA adducts is crucial for studying the kinetics of DNA repair. By measuring the formation and subsequent removal of specific adducts over time after exposure to a DNA damaging agent, researchers can gain insights into the efficiency of DNA repair pathways.

Base Excision Repair (BER)

Base Excision Repair is a primary pathway for the removal of small, non-helix-distorting base lesions, including many oxidative and alkylated adducts. The precise quantification of these adducts at different time points allows for the assessment of the activity of the BER pathway.

BER_Pathway cluster_0 DNA Damage Recognition and Excision cluster_1 AP Site Processing cluster_2 DNA Synthesis and Ligation DNA_Damage Damaged Base (e.g., 8-oxoG, Alkylated G) Glycosylase DNA Glycosylase (e.g., OGG1, MPG) DNA_Damage->Glycosylase Recognizes and excises base AP_Site AP Site (Apurinic/Apyrimidinic) Glycosylase->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 Cleaves phosphodiester backbone Nick 5'-dRP Nick APE1->Nick PolB DNA Polymerase β Nick->PolB Removes 5'-dRP and inserts correct nucleotide Ligase DNA Ligase III/XRCC1 PolB->Ligase Seals the nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for small base lesions.

Experimental and Analytical Workflows

The following diagrams illustrate the overall workflow for DNA adduct analysis and the logical flow of the analytical methodology.

DNA_Adduct_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (Tissue, Cells, etc.) DNA_Extraction DNA Extraction Sample->DNA_Extraction Spike Spike with ¹⁵N₅-dG Internal Standard DNA_Extraction->Spike Hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides Spike->Hydrolysis Purification Solid-Phase Extraction (SPE) Hydrolysis->Purification LC_MS UPLC-MS/MS Analysis Purification->LC_MS Quantification Quantification by Isotope Dilution LC_MS->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: Workflow for DNA adduct analysis using ¹⁵N₅-dG internal standard.

Isotope_Dilution_Logic cluster_input Inputs to Mass Spectrometer cluster_ms Mass Spectrometry cluster_output Outputs cluster_calc Calculation Analyte Analyte (dG-Adduct) (Unknown Amount) MS LC-MS/MS Analyte->MS Standard Internal Standard (¹⁵N₅-dG) (Known Amount) Standard->MS Analyte_Signal Analyte Signal (Peak Area) MS->Analyte_Signal Standard_Signal Standard Signal (Peak Area) MS->Standard_Signal Ratio Calculate Signal Ratio (Analyte/Standard) Analyte_Signal->Ratio Standard_Signal->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Logical flow of quantification by isotope dilution mass spectrometry.

Conclusion

2'-Deoxyguanosine-¹⁵N₅ is a cornerstone of modern DNA damage and repair research. Its application as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision necessary to quantify low levels of DNA adducts in complex biological matrices. This capability is fundamental to advancing our understanding of the molecular mechanisms of carcinogenesis, for developing robust biomarkers of exposure and disease risk, and for evaluating the genotoxic or protective effects of new chemical entities in drug development. The methodologies outlined in this guide provide a framework for researchers to leverage the power of ¹⁵N₅-dG in their own investigations into the intricate interplay between DNA damage and repair.

References

Understanding Nucleic Acid Dynamics with 15N Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Nitrogen-15 (15N) isotopic labeling for the elucidation of nucleic acid dynamics. The strategic incorporation of 15N into DNA and RNA molecules provides a powerful handle for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling detailed characterization of their structural fluctuations, interactions, and conformational changes that are often crucial for their biological functions. This guide provides an overview of the core techniques, detailed experimental protocols, and quantitative data interpretation to empower researchers in their study of nucleic acid dynamics.

Core Concepts in 15N Labeling for Nucleic Acid Studies

The utility of 15N labeling lies in its ability to serve as a sensitive probe for monitoring the local chemical environment of nucleic acids at an atomic level.[1] Since the naturally abundant 14N nucleus is quadrupolar and leads to broad NMR signals, replacing it with the spin-1/2 15N isotope results in sharper, more informative spectra. This isotopic enrichment is particularly valuable for studying the dynamics of amino and imino groups within nucleobases, which are often involved in base pairing, ligand binding, and conformational transitions.[1]

NMR spectroscopy is a primary analytical tool for studying 15N-labeled nucleic acids.[2][3] Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provide a fingerprint of the molecule, where each non-proline residue can give rise to a unique peak.[4] Changes in the chemical shifts of these peaks upon perturbation (e.g., ligand binding or temperature change) can map interaction surfaces and dynamic regions.[5][6] More advanced techniques like relaxation dispersion can characterize transient, low-population "excited states" that are often functionally important.[7][8]

Mass spectrometry, particularly when coupled with isotope dilution, offers a complementary approach for the precise quantification of nucleic acids and their associated proteins.[9][10] 15N-labeled nucleic acids or proteins can be used as internal standards for accurate measurement of their unlabeled counterparts in complex biological samples.[9][10]

Experimental Protocols

Preparation of 15N-Labeled Nucleic Acids

The enzymatic synthesis of RNA and DNA using polymerases is a common method for incorporating stable isotopes.[2][3] For RNA, in vitro transcription with T7 RNA polymerase is widely used, while DNA can be labeled using methods like polymerase chain reaction (PCR).[2][3][11]

a. In Vitro Transcription for 15N-Labeled RNA

This protocol is adapted from standard T7 RNA polymerase-based transcription reactions.

Materials:

  • Linearized DNA template containing the T7 promoter upstream of the target RNA sequence.

  • T7 RNA polymerase.

  • 15N-labeled ribonucleoside triphosphates (15N-rNTPs: ATP, GTP, CTP, UTP).

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM spermidine, 10 mM DTT).

  • RNase inhibitor.

Procedure:

  • Assemble the transcription reaction on ice. A typical 1 mL reaction might contain:

    • 50-100 µg of DNA template.

    • 2-5 mM of each 15N-rNTP.

    • 40 µL of 1 M Tris-HCl, pH 8.0.

    • 25 µL of 1 M MgCl2.

    • 1 µL of 1 M spermidine.

    • 10 µL of 1 M DTT.

    • High concentration of T7 RNA polymerase.

    • RNase inhibitor.

    • Nuclease-free water to 1 mL.

  • Incubate the reaction at 37°C for 2-4 hours, or overnight for higher yields.

  • Terminate the reaction by adding DNase I to digest the DNA template. Incubate for 30 minutes at 37°C.

  • Purify the RNA transcript using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalt and concentrate the purified RNA. The final sample should be in a low-salt buffer suitable for NMR spectroscopy.[12]

b. Endonuclease-Sensitive Repeat Amplification (ESRA) for 15N-Labeled DNA

This modified PCR strategy allows for the amplification of tandem repeats of a target DNA sequence.

Procedure Outline:

  • Template Design: Design a template where repeats of the target DNA sequence are separated by restriction enzyme (RE) sites.

  • ESRA Amplification: Perform PCR using this template in a reaction mixture containing 15N-labeled deoxyribonucleoside triphosphates (15N-dNTPs).

  • Cloning: Clone the ESRA product into a suitable vector.

  • In Vivo Amplification: Transform E. coli cells with the plasmid and grow them in a minimal medium where the sole nitrogen source is 15NH4Cl.[13]

  • Purification: Isolate the plasmid and release the target DNA sequence by RE digestion, followed by purification via PAGE.[13]

NMR Spectroscopy Methods

a. Chemical Shift Perturbation (CSP) Mapping

CSP is used to identify the binding interface between a nucleic acid and a ligand (e.g., protein, small molecule).[5][6][14]

Procedure:

  • Sample Preparation: Prepare a sample of the 15N-labeled nucleic acid in a suitable NMR buffer (typically low salt, pH 6-7). The final sample should contain about 5-10% D2O for the lock signal.[12]

  • Initial Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the free nucleic acid. This serves as the reference spectrum.[4]

  • Titration: Add increasing amounts of the unlabeled ligand to the nucleic acid sample.

  • Acquire Spectra: After each addition of the ligand, acquire another 1H-15N HSQC spectrum.

  • Data Analysis: Overlay the spectra and monitor the changes in the chemical shifts of the nucleic acid's resonances. The magnitude of the chemical shift perturbation for each residue is calculated using the following equation: Δδ = √[(ΔδH)^2 + (α * ΔδN)^2] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor.

  • Mapping: Map the residues with significant chemical shift perturbations onto the structure of the nucleic acid to identify the binding site.[5]

b. Relaxation Dispersion

This technique is used to study the kinetics and thermodynamics of conformational exchange processes occurring on the microsecond to millisecond timescale.[7][8][15]

Procedure:

  • Sample Preparation: Prepare a uniformly 15N-labeled (and often 13C-labeled) nucleic acid sample.

  • Experiment Setup: Use a pulse sequence such as the Carr-Purcell-Meiboom-Gill (CPMG) or R1ρ relaxation dispersion experiment.[7][16]

  • Data Acquisition: Acquire a series of 2D spectra, varying the CPMG frequency (νCPMG) or the strength of the spin-lock field in R1ρ experiments.

  • Data Analysis: For each residue, measure the effective transverse relaxation rate (R2,eff) from the peak intensities at each νCPMG or spin-lock field.

  • Dispersion Profile: Plot R2,eff as a function of νCPMG. A non-flat profile indicates that the residue is undergoing chemical exchange.

  • Fitting: Fit the dispersion profiles to appropriate models (e.g., a two-site exchange model) to extract kinetic and thermodynamic parameters such as the exchange rate (kex), the populations of the ground and excited states (pA and pB), and the chemical shift difference between the states (Δω).[8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from 15N labeling studies of nucleic acid dynamics.

ParameterTypical RangeTechniqueReference
Chemical Shift Perturbation (CSP)
Normalized CSP (ppm)0.05 - 1.01H-15N HSQC[5]
Relaxation Dispersion
Exchange Rate (kex)100 - 5000 s-115N R1ρ, 13C CPMG[7][8]
Excited State Population (pB)0.5 - 10 %15N R1ρ, 13C CPMG[8][17]
R2,eff Difference (R2,eff(low) - R2,eff(high))> 1.5 s-115N CPMG[17]
Mass Spectrometry
15N Labeling Efficiency93 - 99%LC-MS/MS[18][19]
Measured Molecular Mass (vs. Calculated)> 99% agreementMALDI-ToF MS[10]

Table 1: Summary of Quantitative Data from 15N Labeling Studies of Nucleic Acids.

Visualizing Workflows and Pathways

Diagrams generated using the DOT language provide a clear visual representation of experimental workflows and logical relationships.

Experimental_Workflow_15N_Labeling_NMR cluster_Preparation 1. Sample Preparation cluster_NMR 2. NMR Spectroscopy cluster_Analysis 3. Data Analysis Template DNA Template (with T7 Promoter) Transcription In Vitro Transcription Template->Transcription NTPs 15N-labeled rNTPs NTPs->Transcription T7_Polymerase T7 RNA Polymerase T7_Polymerase->Transcription Purification Purification (PAGE/HPLC) Transcription->Purification Labeled_RNA 15N-Labeled RNA Purification->Labeled_RNA NMR_Spectrometer NMR Spectrometer Labeled_RNA->NMR_Spectrometer HSQC Acquire 1H-15N HSQC NMR_Spectrometer->HSQC Relaxation_Exp Run Relaxation Dispersion (CPMG/R1ρ) NMR_Spectrometer->Relaxation_Exp Dynamics Titration Titrate with Ligand (for CSP) HSQC->Titration CSP Titration->HSQC CSP_Analysis Chemical Shift Perturbation Analysis Titration->CSP_Analysis RD_Analysis Relaxation Dispersion Analysis Relaxation_Exp->RD_Analysis Structure_Dynamics Structure & Dynamics Information CSP_Analysis->Structure_Dynamics RD_Analysis->Structure_Dynamics

Caption: Workflow for studying nucleic acid dynamics using 15N labeling and NMR.

Chemical_Shift_Perturbation cluster_Free Free State cluster_Bound Bound State cluster_Analysis Analysis Free_RNA 15N-Labeled RNA (Free) Free_Spectrum 1H-15N HSQC Spectrum (Reference) Free_RNA->Free_Spectrum Bound_RNA 15N-Labeled RNA + Ligand (Bound) Free_RNA->Bound_RNA + Ligand Bound_Spectrum 1H-15N HSQC Spectrum (Perturbed) Free_Spectrum->Bound_Spectrum Shift Perturbation Ligand Unlabeled Ligand Bound_RNA->Bound_Spectrum Mapping Map Perturbed Residues on Structure Bound_Spectrum->Mapping

Caption: Principle of Chemical Shift Perturbation (CSP) mapping.

Relaxation_Dispersion_Principle cluster_Observation NMR Observation cluster_Outcome Derived Parameters Ground_State Ground State (GS) (Population pA ≈ 95-99%) Excited_State Excited State (ES) (Population pB ≈ 1-5%) Ground_State->Excited_State kex CPMG_Pulse_Train Apply CPMG Pulse Train (Variable Frequency) R2eff_Measurement Measure Effective Relaxation Rate (R2,eff) CPMG_Pulse_Train->R2eff_Measurement Dispersion_Curve Plot R2,eff vs. CPMG Frequency R2eff_Measurement->Dispersion_Curve Kinetics Kinetics (kex) Dispersion_Curve->Kinetics Thermodynamics Thermodynamics (pA, pB) Dispersion_Curve->Thermodynamics Structure Structural Info (Δω) Dispersion_Curve->Structure

Caption: Principle of NMR Relaxation Dispersion for characterizing excited states.

Conclusion

15N labeling is an indispensable tool for the detailed investigation of nucleic acid dynamics. By providing site-specific probes, it allows researchers to move beyond static structural models and explore the complex conformational landscapes that govern the function of DNA and RNA. The combination of robust labeling protocols with advanced NMR and mass spectrometry techniques, as outlined in this guide, provides a powerful framework for gaining unprecedented insights into the dynamic nature of nucleic acids, with significant implications for basic research and drug development.

References

Methodological & Application

Application Notes and Protocols for Incorporating 2'-Deoxyguanosine-¹⁵N₅ into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N₅-dG) into synthetic oligonucleotides. The stable isotope labeling of oligonucleotides is a powerful technique for various biochemical and biophysical studies, particularly in the fields of nucleic acid structure determination, dynamics, and interactions with other molecules.

Introduction

The incorporation of stable isotopes, such as ¹⁵N, into nucleic acids provides a powerful probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Specifically, labeling the guanine (B1146940) base with five ¹⁵N atoms (at positions N1, N2, N3, N7, and N9) offers significant advantages for detailed structural and dynamic studies of DNA. These labeled oligonucleotides are invaluable tools for investigating drug-DNA interactions, protein-DNA recognition, and the intricate folding pathways of nucleic acids. The most common and robust method for generating these labeled molecules is through solid-phase phosphoramidite (B1245037) chemistry, which allows for the precise, site-specific incorporation of the ¹⁵N₅-dG monomer into a growing oligonucleotide chain.

Applications

The ability to incorporate ¹⁵N₅-dG into oligonucleotides opens up a wide range of applications in research and drug development:

  • High-Resolution Structure Determination by NMR: ¹⁵N is a spin-1/2 nucleus, which provides sharp NMR signals, unlike the quadrupolar ¹⁴N nucleus. This allows for the use of advanced multi-dimensional heteronuclear NMR techniques to resolve spectral overlap and determine the three-dimensional structures of DNA and DNA-ligand complexes with high precision.

  • Studying Nucleic Acid Dynamics: ¹⁵N NMR relaxation experiments can provide insights into the internal motions of DNA on a wide range of timescales, from picoseconds to seconds. This is crucial for understanding the conformational flexibility of DNA and how it relates to its biological function.

  • Investigating Drug-DNA and Protein-DNA Interactions: The chemical shifts of the ¹⁵N nuclei are highly sensitive to their local electronic environment. Changes in these chemical shifts upon the binding of a drug molecule or a protein can be used to map the binding site and to characterize the nature of the interaction.[1]

  • Mass Spectrometry-Based Quantitative Analysis: Oligonucleotides containing ¹⁵N₅-dG can serve as internal standards for quantitative mass spectrometry assays. This is particularly useful in drug metabolism and pharmacokinetic studies to accurately measure the concentration of oligonucleotide therapeutics in biological samples.

Experimental Protocols

This section provides detailed protocols for the synthesis of the ¹⁵N₅-dG phosphoramidite, its incorporation into oligonucleotides using automated solid-phase synthesis, and the subsequent purification and characterization of the final product.

Protocol 1: Synthesis of 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite

This protocol is divided into three main stages: protection of the exocyclic amine of ¹⁵N₅-2'-deoxyguanosine, protection of the 5'-hydroxyl group, and phosphitylation of the 3'-hydroxyl group.

Stage 1: N²-Isobutyryl Protection of ¹⁵N₅-2'-deoxyguanosine

  • Starting Material: Begin with commercially available ¹⁵N₅-2'-deoxyguanosine.

  • Anhydrous Conditions: Dry the ¹⁵N₅-2'-deoxyguanosine by co-evaporation with anhydrous pyridine (B92270) (3x).

  • Silylation: Suspend the dried nucleoside in anhydrous pyridine under an argon atmosphere. Add chlorotrimethylsilane (B32843) (TMSCl) dropwise and stir for 2 hours at room temperature to protect the hydroxyl groups.

  • Acylation: Cool the reaction mixture to 0°C and add isobutyryl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Deprotection of Hydroxyls: Cool the mixture to 0°C and quench the reaction by the slow addition of water. After 30 minutes, add concentrated ammonium (B1175870) hydroxide (B78521) and stir for 2 hours at room temperature to remove the silyl (B83357) protecting groups.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by silica (B1680970) gel column chromatography using a dichloromethane (B109758)/methanol gradient to yield N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅.

Stage 2: 5'-O-Dimethoxytrityl (DMT) Protection

  • Anhydrous Conditions: Dry the N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅ by co-evaporation with anhydrous pyridine (3x).

  • Tritylation: Dissolve the dried nucleoside in anhydrous pyridine under an argon atmosphere. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and stir at room temperature for 12-16 hours.

  • Quenching: Quench the reaction by adding methanol.

  • Extraction and Purification: Evaporate the solvent and redissolve the residue in dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the product by silica gel column chromatography using a dichloromethane/methanol gradient containing 0.5% triethylamine (B128534) to yield 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅.

Stage 3: 3'-O-Phosphitylation

  • Anhydrous Conditions: Dry the 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅ by co-evaporation with anhydrous dichloromethane (3x).

  • Phosphitylation Reaction: Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere. Add N,N-diisopropylethylamine (DIPEA) and then slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir the reaction at room temperature for 2-4 hours.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, evaporate the solvent. Precipitate the product from a concentrated dichloromethane solution by adding it dropwise to cold n-hexane. Collect the precipitate by filtration and dry under vacuum to yield the final 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general cycle for incorporating the ¹⁵N₅-dG phosphoramidite into an oligonucleotide using an automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).

Synthesis Cycle:

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a solution of a mild acid, typically 3% trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.

  • Coupling: The ¹⁵N₅-dG phosphoramidite (or any other desired phosphoramidite) is activated with an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the elongation of failure sequences (sequences with deletions).

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Base Deprotection: The same basic solution used for cleavage also removes the protecting groups from the nucleotide bases (isobutyryl on guanine, benzoyl on adenine (B156593) and cytosine). This step is typically carried out at an elevated temperature (e.g., 55°C) for several hours.

  • Purification by High-Performance Liquid Chromatography (HPLC): The crude, deprotected oligonucleotide is purified by reversed-phase HPLC (RP-HPLC) or ion-exchange HPLC (IE-HPLC).

    • RP-HPLC: This method separates oligonucleotides based on their hydrophobicity. It is often performed with the 5'-DMT group still attached ("DMT-on" purification), as the full-length product is significantly more hydrophobic than the shorter, uncapped failure sequences. The DMT group is then removed post-purification.

    • IE-HPLC: This method separates oligonucleotides based on the negative charge of their phosphate backbone. It is particularly effective for purifying longer oligonucleotides and for resolving sequences with similar hydrophobicity.

  • Desalting: The purified oligonucleotide is desalted using a size-exclusion column or by ethanol (B145695) precipitation to remove salts from the HPLC buffers.

  • Final Analysis: The purity and identity of the final ¹⁵N₅-labeled oligonucleotide are confirmed by mass spectrometry and analytical HPLC. The incorporation of the ¹⁵N₅-dG can be further verified by NMR spectroscopy.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and purification of ¹⁵N₅-labeled oligonucleotides. Actual results may vary depending on the specific sequence, length, and synthesis conditions.

Table 1: Typical Yields for the Synthesis of ¹⁵N₅-dG Phosphoramidite

Synthesis StepProductTypical Yield (%)
N²-Isobutyryl ProtectionN²-isobutyryl-2'-deoxyguanosine-¹⁵N₅85-95
5'-DMT Protection5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅80-90
3'-PhosphitylationFinal Phosphoramidite90-98

Table 2: Coupling Efficiency and Final Yield of ¹⁵N₅-Labeled Oligonucleotides

ParameterTypical ValueNotes
Average Stepwise Coupling Efficiency>99%Monitored by trityl cation release. A high coupling efficiency is crucial for the synthesis of long oligonucleotides.[2][3]
Overall Crude Yield (20-mer)60-80%Dependent on the average coupling efficiency and the length of the oligonucleotide.
Final Purified Yield (OD₂₆₀ units)5-20 ODFor a 1 µmol scale synthesis. Yield is highly dependent on the purification method and the stringency of fraction collection.[4]

Table 3: Purity of ¹⁵N₅-Labeled Oligonucleotides

Purification MethodTypical Purity (%)Application Suitability
Desalted50-70Suitable for non-critical PCR applications.
RP-HPLC>85Good for most research applications, including NMR and MS.[5]
IE-HPLC>90High purity for demanding applications like structural biology and therapeutics.[5]
PAGE>95Highest purity, but lower yield. Often used for crystallography.

Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo_synthesis Solid-Phase Oligonucleotide Synthesis cluster_post_synthesis Post-Synthesis Processing start ¹⁵N₅-2'-Deoxyguanosine step1 N²-Isobutyryl Protection start->step1 TMSCl, Isobutyryl Chloride step2 5'-O-DMT Protection step1->step2 DMT-Cl step3 3'-O-Phosphitylation step2->step3 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite end_synth ¹⁵N₅-dG Phosphoramidite step3->end_synth couple Coupling with ¹⁵N₅-dG Phosphoramidite end_synth->couple start_oligo CPG Solid Support deblock Deblocking (Detritylation) start_oligo->deblock deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize cycle Repeat Cycle (n-1) times oxidize->cycle cycle->deblock Next Nucleotide end_oligo_synth Protected Oligonucleotide on Support cycle->end_oligo_synth Final Nucleotide cleavage Cleavage & Deprotection end_oligo_synth->cleavage purification HPLC Purification cleavage->purification analysis Analysis (MS, NMR) purification->analysis final_product Purified ¹⁵N₅-Labeled Oligonucleotide analysis->final_product

Figure 1: Overall experimental workflow for the incorporation of ¹⁵N₅-dG into oligonucleotides.

solid_phase_cycle deblock 1. Deblocking (Detritylation) couple 2. Coupling deblock->couple Exposes 5'-OH cap 3. Capping couple->cap Adds new nucleotide oxidize 4. Oxidation cap->oxidize Blocks unreacted 5'-OH oxidize->deblock Stabilizes phosphate backbone, ready for next cycle

Figure 2: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

References

Application Notes and Protocols for the Use of 2'-Deoxyguanosine-¹⁵N₅ as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of toxicology, pharmacology, and clinical research, the accurate quantification of nucleoside modifications is crucial for understanding the mechanisms of DNA damage and repair, as well as for biomarker discovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is essential for achieving accurate and precise quantification by correcting for variability in sample preparation and instrument response.[1][2] 2'-Deoxyguanosine-¹⁵N₅ is an ideal internal standard for the analysis of 2'-deoxyguanosine and its modified forms, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a key biomarker of oxidative stress.[3] This document provides detailed application notes and protocols for the use of 2'-Deoxyguanosine-¹⁵N₅ as an internal standard in LC-MS/MS applications.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the isotopic enrichment.[4] The IS is added at the earliest possible stage of the sample preparation process, ensuring that it experiences the same processing and analysis conditions as the endogenous analyte. By measuring the ratio of the signal from the analyte to the signal from the IS, any losses during sample preparation or fluctuations in mass spectrometer response can be effectively normalized, leading to highly accurate and precise quantification.

Applications

The primary application of 2'-Deoxyguanosine-¹⁵N₅ is as an internal standard for the quantification of 2'-deoxyguanosine and its adducts in biological matrices. This is particularly relevant for:

  • Biomonitoring of Oxidative Stress: Quantifying levels of 8-oxo-dG in DNA from tissues, cells, or urine to assess the extent of oxidative damage.[5][6]

  • Carcinogenesis Research: Studying the formation of DNA adducts from exposure to carcinogens and their role in the initiation of cancer.

  • Drug Development: Evaluating the genotoxic potential of new drug candidates.

  • Clinical Diagnostics: Developing biomarkers for diseases associated with increased oxidative stress or DNA damage.

Quantitative Data

The following tables summarize typical mass spectrometry and liquid chromatography parameters for the analysis of 2'-deoxyguanosine and 8-oxo-dG using their respective ¹⁵N₅-labeled internal standards.

Table 1: Mass Spectrometry Parameters for Analyte and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2'-Deoxyguanosine (dG)268.1152.110 - 15
2'-Deoxyguanosine-¹⁵N₅273.1157.110 - 15
8-oxo-dG284.1168.112 - 20
8-oxo-dG-¹⁵N₅289.1173.112 - 20

Table 2: Liquid Chromatography Parameters

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Gradient A linear gradient from low to high organic phase (e.g., 2% to 50% B) over 5-10 minutes
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of 2'-deoxyguanosine and 8-oxo-dG in DNA samples using 2'-Deoxyguanosine-¹⁵N₅ as an internal standard.

Protocol 1: DNA Extraction

High-quality DNA is essential for accurate quantification. Standard commercial kits or phenol-chloroform extraction methods can be used.

Materials:

  • Biological sample (cells or tissue)

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or Phenol:Chloroform:Isoamyl alcohol

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Ethanol (70% and 100%)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Homogenize tissue samples or harvest cells.

  • Follow the manufacturer's protocol for the DNA extraction kit.

  • If using phenol-chloroform, lyse cells in a suitable buffer, treat with RNase A, and perform sequential extractions with phenol:chloroform:isoamyl alcohol and chloroform.

  • Precipitate DNA with cold 100% ethanol and wash the pellet with 70% ethanol.

  • Air-dry the DNA pellet and resuspend in TE buffer.

  • Quantify the DNA using a spectrophotometer (e.g., NanoDrop) and assess purity (A260/A280 ratio should be ~1.8).

Protocol 2: Enzymatic Hydrolysis of DNA

This protocol describes the digestion of DNA into its constituent deoxynucleosides.

Materials:

  • Purified DNA sample

  • 2'-Deoxyguanosine-¹⁵N₅ internal standard solution

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium acetate buffer (pH 5.3)

  • Tris-HCl buffer (pH 7.5-8.5)

Procedure:

  • To a microcentrifuge tube, add 10-50 µg of DNA.

  • Add a known amount of 2'-Deoxyguanosine-¹⁵N₅ internal standard. The amount should be in the same order of magnitude as the expected amount of endogenous 2'-deoxyguanosine.

  • Add ammonium acetate buffer (pH 5.3) to the sample.

  • Add Nuclease P1 (e.g., 10 units) and incubate at 37 °C for 1-2 hours.

  • Adjust the pH to 7.5-8.5 by adding Tris-HCl buffer.

  • Add Alkaline Phosphatase (e.g., 10 units) and incubate at 37 °C for an additional 1-2 hours or overnight.[3]

  • After incubation, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the enzymes.

  • Transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis.

Protocol 3: Preparation of Calibration Standards

A calibration curve is necessary for the absolute quantification of the analyte.

Materials:

  • 2'-Deoxyguanosine standard

  • 8-oxo-dG standard

  • 2'-Deoxyguanosine-¹⁵N₅ internal standard solution

  • Milli-Q water or mobile phase A

Procedure:

  • Prepare a stock solution of the 2'-deoxyguanosine and 8-oxo-dG standards of known concentration.

  • Perform serial dilutions of the stock solution to create a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • To each calibration standard, add a fixed amount of the 2'-Deoxyguanosine-¹⁵N₅ internal standard solution. This amount should be the same as that added to the unknown samples.

  • The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[6]

Protocol 4: LC-MS/MS Analysis

This protocol outlines the general procedure for the analysis of the prepared samples.

Procedure:

  • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the calibration standards, starting with the lowest concentration, followed by the quality control (QC) samples and the unknown samples.

  • Acquire data in the Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Process the data using the instrument's software to integrate the peak areas for the analyte and the internal standard.

  • Construct the calibration curve and determine the concentrations of the analyte in the unknown samples.

Visualizations

The following diagrams illustrate the key workflows and relationships described in these application notes.

Caption: Experimental workflow for quantifying DNA nucleosides.

signaling_pathway cluster_dna ros Reactive Oxygen Species (ROS) dna Cellular DNA ros->dna Oxidative Attack dG 2'-Deoxyguanosine (dG) oxodG 8-oxo-dG (Oxidative Lesion) dG->oxodG Oxidation repair DNA Repair Mechanisms (e.g., BER) oxodG->repair Recognition & Excision replication DNA Replication oxodG->replication If unrepaired excretion Excretion in Urine repair->excretion Release of 8-oxo-dG mutation Transversion Mutation (G to T) replication->mutation Miscoding

Caption: Formation and fate of 8-oxo-dG in cellular DNA.

logical_relationship analyte Analyte (e.g., dG) lcms_response LC-MS/MS Response analyte->lcms_response is Internal Standard (¹⁵N₅-dG) is->lcms_response ratio Peak Area Ratio (Analyte / IS) lcms_response->ratio concentration Analyte Concentration ratio->concentration Determined via cal_curve Calibration Curve cal_curve->concentration

References

Application Notes and Protocols for Quantitative LC-MS/MS Analysis Using 2'-Deoxyguanosine-¹⁵N₅ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2] 2'-Deoxyguanosine-¹⁵N₅, a non-radioactive, stable isotope-labeled analog of the natural nucleoside 2'-deoxyguanosine, serves as an ideal internal standard for the quantification of DNA adducts and biomarkers of oxidative stress.[3][4] Isotope dilution mass spectrometry, which utilizes such standards, is considered the "gold standard" for the analysis of DNA adducts due to its ability to correct for matrix effects and variations in sample processing, thereby enhancing reproducibility and accuracy.[3][4]

One of the most significant applications of 2'-Deoxyguanosine-¹⁵N₅ is in the quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a critical biomarker for oxidative DNA damage implicated in carcinogenesis and various disease pathologies.[5][6] In this context, 2'-Deoxyguanosine-¹⁵N₅ is typically oxidized to form 8-oxo-2'-deoxyguanosine-¹⁵N₅, which is then used as the internal standard for the analysis of endogenous 8-oxo-dG.[1] This application note provides detailed protocols for the quantitative analysis of 8-oxo-dG in both urine and cellular DNA samples using a ¹⁵N₅-labeled internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample at the beginning of the analytical workflow. The labeled standard is chemically identical to the analyte and thus experiences the same chemical and physical processes during sample preparation, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological significance of 8-oxo-dG and the general experimental workflow for its quantification using isotope dilution LC-MS/MS.

Oxidative Stress and DNA Damage Repair Pathway ROS Reactive Oxygen Species (ROS) DNA Cellular DNA (Guanine) ROS->DNA attacks OxidativeDamage Oxidative Damage dG_8_oxo_dG Formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG) DNA->dG_8_oxo_dG leads to Repair DNA Repair Mechanisms (e.g., Base Excision Repair) dG_8_oxo_dG->Repair Cellular Cellular 8-oxo-dG (Biomarker of DNA damage in specific tissues) dG_8_oxo_dG->Cellular Excretion Excretion into Urine Repair->Excretion Urine Urinary 8-oxo-dG (Biomarker of systemic oxidative stress) Excretion->Urine General Workflow for Quantitative Analysis of 8-oxo-dG cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Urine or DNA) Add_IS Spike with 8-oxo-dG-¹⁵N₅ Internal Standard Sample->Add_IS Extraction Extraction / Digestion Add_IS->Extraction Purification Sample Clean-up (e.g., SPE) Extraction->Purification LC_Separation LC Separation Purification->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

References

Application Notes and Protocols for 15N NMR Spectroscopy of 2'-Deoxyguanosine-15N5 Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 15N NMR spectroscopy for the study of DNA labeled with 2'-Deoxyguanosine-15N5. This powerful technique offers atomic-level insights into DNA structure, dynamics, and interactions with ligands, which is invaluable for drug discovery and development.

Introduction to 15N NMR of DNA

Nitrogen-15 (15N) NMR spectroscopy is a highly sensitive method for probing the local chemical environment of nitrogen atoms within a molecule.[1][2] In the context of DNA, uniform or selective 15N labeling, particularly of guanosine residues, provides a powerful tool to investigate structures that are difficult to characterize by other means. G-quadruplexes, which are non-canonical four-stranded DNA structures rich in guanine, are a prime example where 15N NMR is particularly insightful.[3][4][5] The imino protons of guanines involved in the G-tetrads of these structures give rise to characteristic chemical shifts in a region of the 1H NMR spectrum that is typically free from other resonances.[4] The correlation of these protons to their directly attached 15N nuclei in a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment provides a unique fingerprint of the G-quadruplex fold and can be used to monitor conformational changes upon ligand binding.[6][7]

Applications in Drug Development

The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies. 15N NMR spectroscopy is an indispensable tool for obtaining high-resolution structural information about these interactions in solution.[4][6] By monitoring changes in the 1H and 15N chemical shifts of labeled DNA upon titration with a drug candidate, researchers can:

  • Confirm Binding: Observe chemical shift perturbations (CSPs) in the 1H-15N HSQC spectrum upon addition of the ligand.[1]

  • Identify the Binding Site: The specific guanine residues that show the largest CSPs are likely at or near the binding interface.[8]

  • Characterize the Binding Mode: The nature and magnitude of the CSPs can provide information about the type of interaction (e.g., intercalation, groove binding).

  • Determine Binding Affinity: By titrating the labeled DNA with the ligand and monitoring the chemical shift changes, a binding constant (Kd) can be determined.[8]

Quantitative Data: 15N Chemical Shifts of 2'-Deoxyguanosine

The chemical shifts of the five nitrogen atoms in 2'-deoxyguanosine are sensitive to their local environment, including base pairing, stacking interactions, and protonation state. The following table summarizes typical 15N chemical shift ranges for guanosine in different DNA contexts. Chemical shifts are reported relative to a reference standard, such as liquid ammonia.[9]

Nitrogen AtomChemical Shift Range (ppm) vs. NH3Notes
N1~140 - 160Involved in Watson-Crick base pairing. The chemical shift is sensitive to hydrogen bonding.[10]
N2 (amino)~80 - 100Located in the minor groove in a standard B-form duplex.
N3~160 - 180
N7~220 - 240A key site for metal coordination and is involved in Hoogsteen base pairing in G-quadruplexes.[11]
N9~160 - 170Glycosidic bond attachment to the deoxyribose sugar.

Note: Chemical shifts can vary significantly depending on the specific DNA sequence, solution conditions (pH, temperature, salt concentration), and the presence of binding partners.[9]

Experimental Protocols

Sample Preparation of 15N-Labeled DNA

Successful NMR experiments begin with a high-quality sample. The following is a general protocol for the preparation of a this compound labeled DNA sample for NMR spectroscopy.

Materials:

  • This compound labeled DNA oligonucleotide (synthesized using standard phosphoramidite chemistry with the labeled monomer)

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM KCl, 0.1 mM EDTA, pH 7.0)

  • 99.9% D2O

  • Standard NMR tubes (e.g., Shigemi tubes for low volume samples)

Protocol:

  • DNA Purification: The synthesized oligonucleotide should be purified by HPLC or PAGE to ensure high purity.

  • Desalting: The purified DNA must be desalted to remove any residual salts from the synthesis and purification steps. This can be achieved by dialysis or using a desalting column.

  • Lyophilization: The desalted DNA is lyophilized to a dry powder.

  • Resuspension: The lyophilized DNA is carefully resuspended in the desired NMR buffer to the target concentration (typically 0.1 - 1 mM). For experiments in H2O to observe exchangeable imino protons, the final sample should contain 5-10% D2O for the spectrometer lock. For experiments in D2O, the DNA should be lyophilized and resuspended in 99.9% D2O multiple times to exchange all labile protons.

  • Annealing: The DNA solution is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature over several hours. This ensures proper folding of the DNA into its desired conformation.

  • Transfer to NMR Tube: The final annealed sample is transferred to an NMR tube.

1H-15N HSQC Experiment

The 2D 1H-15N HSQC is the most common experiment for studying 15N-labeled DNA. It provides a correlation between each proton and its directly attached nitrogen atom.

Spectrometer Setup:

  • The spectrometer should be equipped with a cryoprobe for optimal sensitivity.

  • Tune and match the probe for 1H and 15N frequencies.

  • Lock the spectrometer on the D2O signal in the sample.

  • Shim the magnetic field to obtain good resolution.

Key Experimental Parameters:

  • Pulse Sequence: A sensitivity-enhanced HSQC pulse sequence with water suppression (e.g., hsqcetf3gpsi) is recommended.[12][13]

  • Temperature: Typically 25°C, but can be varied to study temperature-dependent structural changes.

  • 1H Spectral Width (sw): ~16 ppm, centered around the water resonance (~4.7 ppm).

  • 15N Spectral Width (sw1): ~40-50 ppm, centered around ~150 ppm for guanosine imino nitrogens. This may need to be adjusted based on the specific DNA structure.

  • Number of Points (td): 2048 in the direct dimension (1H) and 128-256 in the indirect dimension (15N).[14]

  • Number of Scans (ns): Dependent on the sample concentration, typically 8-64 scans per increment.[14]

  • Recycle Delay (d1): ~1.5 seconds.

Data Processing:

  • The raw data is Fourier transformed in both dimensions.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • A baseline correction may be necessary.

  • The final 2D spectrum is plotted with the 1H chemical shifts on the x-axis and the 15N chemical shifts on the y-axis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis (with 15N5-dG) purification HPLC/PAGE Purification synthesis->purification desalting Desalting purification->desalting resuspension Resuspension in NMR Buffer + D2O desalting->resuspension annealing Annealing resuspension->annealing setup Spectrometer Setup (Tune, Lock, Shim) annealing->setup hsqc 1H-15N HSQC Experiment setup->hsqc processing Data Processing (FT, Phasing, Baseline) hsqc->processing assignment Resonance Assignment processing->assignment interpretation Structural & Interaction Analysis assignment->interpretation

Caption: Experimental workflow for 15N NMR of labeled DNA.

hsqc_principle cluster_dna 15N Labeled DNA in Solution cluster_nmr 1H-15N HSQC Experiment cluster_spectrum 2D Spectrum dna Guanine-15N5 proton Imino Proton (1H) dna->proton nitrogen Imino Nitrogen (15N) dna->nitrogen pulse Pulse Sequence magnetization Magnetization Transfer (1H -> 15N -> 1H) pulse->magnetization spectrum 2D Plot magnetization->spectrum Detection peak

Caption: Principle of the 1H-15N HSQC experiment.

References

Application Notes and Protocols for Phosphoramidite Synthesis with ¹⁵N₅-2'-deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of ¹⁵N₅-2'-deoxyguanosine phosphoramidite (B1245037) into synthetic oligonucleotides. The protocols outlined below cover the entire workflow, from phosphoramidite preparation to the final analysis of the labeled oligonucleotide. The inclusion of the stable isotope-labeled guanosine (B1672433) enables advanced applications in structural biology and quantitative analysis.

Introduction

The site-specific incorporation of isotopically labeled nucleotides, such as ¹⁵N₅-2'-deoxyguanosine, into DNA oligonucleotides is a powerful tool for various research and drug development applications. The five nitrogen atoms in the guanine (B1146940) base are replaced with the ¹⁵N isotope, providing a distinct mass signature and unique nuclear magnetic resonance (NMR) properties. This labeling strategy is invaluable for:

  • Biomolecular NMR Spectroscopy: Elucidating the structure, dynamics, and interactions of DNA and DNA-protein complexes.[1][2]

  • Mass Spectrometry (MS)-based Quantitative Analysis: Serving as an internal standard for accurate quantification of nucleic acid-based drugs or biomarkers.

  • Mechanistic Studies: Probing the role of specific guanine residues in biological processes.

The synthesis of these labeled oligonucleotides is achieved through the well-established phosphoramidite solid-phase synthesis method. This document provides detailed protocols and quantitative data to facilitate the successful synthesis and characterization of ¹⁵N₅-2'-deoxyguanosine containing oligonucleotides.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the ¹⁵N₅-2'-deoxyguanosine phosphoramidite and the synthesis of oligonucleotides containing this modified nucleoside.

Table 1: Properties of ¹⁵N₅-2'-deoxyguanosine Phosphoramidite

PropertyValueReference
Molecular FormulaC₄₄H₅₄¹⁵N₅N₂O₈P[3]
Molecular Weight~844.88 g/mol [3]
Chemical Purity≥ 95%[3]
Isotopic Enrichment≥ 98% ¹⁵N[3]
AppearanceWhite to off-white powderGeneral Knowledge
Standard DiluentAnhydrous Acetonitrile (B52724)[4]
Recommended Concentration0.1 M[5]

Table 2: Typical Oligonucleotide Synthesis Parameters and Expected Outcomes

ParameterValue/RangeNotes
Synthesis Scale0.2 - 1.0 µmolStandard laboratory scale.
Coupling Efficiency> 97%Can be influenced by synthesizer maintenance and reagent quality.[6]
Coupling Time60 - 600 secondsLonger coupling times are often required for modified phosphoramidites compared to standard bases.[6][7]
Overall Yield (crude)50 - 70% (for a 20-mer)Highly dependent on coupling efficiency and sequence length.[4]
Purity after HPLC> 95%Dependent on the efficiency of the purification method.[8]

Experimental Protocols

Preparation of ¹⁵N₅-2'-deoxyguanosine Phosphoramidite Solution

Objective: To prepare the ¹⁵N₅-2'-deoxyguanosine phosphoramidite for use on an automated DNA synthesizer.

Materials:

  • ¹⁵N₅-2'-deoxyguanosine phosphoramidite

  • Anhydrous acetonitrile (ACN)

  • Argon or Helium gas (dry)

  • Syringe and needle

  • Appropriate vial for the DNA synthesizer

Protocol:

  • Ensure all glassware and the syringe are thoroughly dried to prevent hydrolysis of the phosphoramidite.

  • Under an inert atmosphere of argon or helium, transfer the required amount of ¹⁵N₅-2'-deoxyguanosine phosphoramidite to the synthesizer vial.

  • Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to achieve a final concentration of 0.1 M.

  • Gently swirl the vial to ensure complete dissolution of the phosphoramidite.

  • Place the vial on the designated port of the DNA synthesizer.

Automated Solid-Phase Oligonucleotide Synthesis

Objective: To synthesize an oligonucleotide containing a site-specific ¹⁵N₅-2'-deoxyguanosine.

Workflow: The synthesis follows the standard phosphoramidite cycle, which consists of four main steps: deblocking, coupling, capping, and oxidation.

Phosphoramidite_Synthesis_Workflow start Start: Solid Support with Initial Nucleoside deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add 15N5-dG Phosphoramidite) deblocking->coupling TCA or DCA capping 3. Capping (Block Unreacted 5'-OH) coupling->capping Activator (e.g., ETT) oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation Acetic Anhydride cycle Repeat Cycle for Next Nucleotide oxidation->cycle Iodine Solution cycle->deblocking end End: Cleavage and Deprotection cycle->end Final Cycle

Caption: Standard automated phosphoramidite synthesis cycle.

Protocol:

  • Program the desired oligonucleotide sequence into the DNA synthesizer software.

  • Ensure all required reagents (deblocking solution, activators, capping reagents, oxidizing solution, and phosphoramidites for standard bases) are fresh and correctly installed on the synthesizer.

  • For the coupling step of ¹⁵N₅-2'-deoxyguanosine, it is recommended to extend the coupling time. A starting point of 180 seconds is suggested, which may require optimization depending on the specific sequence and synthesizer. Some modified guanosine phosphoramidites may require coupling times up to 600 seconds for optimal efficiency.[6][7]

  • Initiate the synthesis program.

  • Upon completion of the synthesis, the oligonucleotide, still attached to the solid support, is ready for cleavage and deprotection.

Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups from the bases and the phosphate (B84403) backbone.

Materials:

Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add the deprotection solution (e.g., concentrated ammonium hydroxide).

  • Seal the vial tightly and place it in a heating block or oven at 55 °C for 8-12 hours. The exact time and temperature may vary depending on the other protecting groups used in the synthesis.[9]

  • After cooling to room temperature, carefully open the vial in a fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To purify the full-length ¹⁵N₅-labeled oligonucleotide from shorter, failure sequences.

Workflow:

HPLC_Purification_Workflow crude_oligo Crude Oligonucleotide (Post-Deprotection) hplc Reverse-Phase HPLC crude_oligo->hplc fractionation Fraction Collection hplc->fractionation Gradient Elution analysis Analysis of Fractions (UV-Vis or MS) fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling desalting Desalting pooling->desalting final_product Purified 15N5-labeled Oligonucleotide desalting->final_product

Caption: Workflow for the purification of synthetic oligonucleotides.

Protocol:

  • Re-dissolve the dried crude oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

  • Purify the oligonucleotide by reverse-phase HPLC. A C18 column is commonly used.[10]

  • Employ a gradient of acetonitrile in a suitable buffer to separate the full-length product from truncated sequences.

  • Collect fractions corresponding to the major peak, which represents the full-length oligonucleotide.

  • Analyze the collected fractions by UV-Vis spectroscopy or mass spectrometry to confirm purity.

  • Pool the pure fractions and lyophilize to obtain the purified ¹⁵N₅-labeled oligonucleotide.

Characterization by Mass Spectrometry and NMR

Objective: To confirm the identity and integrity of the synthesized ¹⁵N₅-labeled oligonucleotide.

Mass Spectrometry:

  • Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to verify the molecular weight of the final product.[11]

  • The expected mass will be increased by 5 Daltons for each incorporated ¹⁵N₅-2'-deoxyguanosine residue compared to the unlabeled oligonucleotide.

NMR Spectroscopy:

  • ¹H-¹⁵N HSQC or other heteronuclear correlation experiments can be performed to observe the ¹⁵N-labeled guanine nitrogens.[2]

  • The chemical shifts of the ¹⁵N nuclei can provide valuable information about the local environment and hydrogen bonding of the guanine residues within the DNA structure.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Presence of moisture in reagents or lines.- Degraded phosphoramidite.- Insufficient coupling time.- Use fresh, anhydrous reagents.- Ensure the synthesizer is well-maintained and dry.- Increase the coupling time for the ¹⁵N₅-dG phosphoramidite.[4]
Incomplete Deprotection - Insufficient deprotection time or temperature.- Use of inappropriate deprotection reagents for other modified bases.- Extend the deprotection time or increase the temperature as recommended for the specific protecting groups used.- Ensure the correct deprotection solution is used for all components of the oligonucleotide.[9]
Poor HPLC Resolution - Inappropriate HPLC column or gradient.- Secondary structure formation in the oligonucleotide.- Optimize the HPLC gradient and consider a different stationary phase.- Perform purification at an elevated temperature to disrupt secondary structures.[4]

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the successful synthesis, purification, and characterization of oligonucleotides containing ¹⁵N₅-2'-deoxyguanosine. The incorporation of this stable isotope-labeled nucleoside opens up a wide range of possibilities for in-depth structural and quantitative studies in nucleic acid research and drug development. Careful attention to anhydrous conditions and optimization of coupling times are critical for achieving high yields and purity of the final product.

References

Application Notes and Protocols for the Quantification of Oxidative DNA Damage using 2'-Deoxyguanosine-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism and can also be induced by exposure to various environmental factors.[1] An excess of ROS can lead to oxidative stress, a condition that causes damage to cellular components, including lipids, proteins, and nucleic acids.[1] Oxidative damage to DNA is particularly detrimental as it can lead to mutations, genomic instability, and has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3]

One of the most abundant and well-studied markers of oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[4][5] The presence of 8-oxo-dG in DNA can lead to G to T transversions if not repaired, highlighting the importance of its accurate quantification to assess the extent of oxidative DNA damage in biological systems.[3]

Principle of the Method

The quantification of 8-oxo-dG is challenging due to its low physiological levels and the potential for artifactual oxidation of guanine during sample preparation.[2][6] To overcome these challenges, a highly sensitive and specific method utilizing stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established.[2] This method employs a stable isotope-labeled internal standard, 2'-deoxyguanosine-¹⁵N₅ (or its oxidized form, 8-oxo-7,8-dihydro-2'-deoxyguanosine-¹⁵N₅), which is chemically identical to the analyte but has a different mass due to the incorporation of five ¹⁵N atoms.

The internal standard is spiked into the sample at the beginning of the workflow. It co-purifies with the endogenous 8-oxo-dG and experiences the same processing, thereby accounting for any sample loss or variability during extraction, hydrolysis, and analysis. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, a precise and accurate quantification of 8-oxo-dG can be achieved.

Quantitative Data Summary

The following tables summarize quantitative data for 8-oxo-dG levels in various biological samples under basal and oxidative stress conditions, as determined by LC-MS/MS.

Table 1: Basal Levels of 8-oxo-dG in Different Cell Lines

Cell LineCell TypeBasal 8-oxo-dG Level (lesions per 10⁷ dG)Reference
H358Human bronchoalveolar carcinoma2.2 ± 0.4[2]
A549Human lung adenocarcinomaSimilar to H358[2]
Hepa-1c1c7Mouse hepatomaSimilar to H358[2]
HeLaHuman cervical adenocarcinomaSimilar to H358[2]

Table 2: 8-oxo-dG Levels in Cells and Tissues Under Oxidative Stress

Sample TypeCondition8-oxo-dG LevelReference
H358 Cells2.50 mM KBrO₃ treatment562.2 ± 3.2 lesions per 10⁷ dG[2]
MCF-7 Cells0.25 mM H₂O₂ for 12hIncreased vs. control[5][7]
MCF-7 Cells0.75 mM H₂O₂ for 12hFurther increased vs. 0.25 mM[5][7]
Neonatal Rat Lung TissueHyperoxia (90% O₂) for 7 daysSignificantly increased vs. normoxia[8]
Human Gastric Carcinoma PMNCPre-gastrectomy~8.5 8-oxo-dG/10⁶ dG[9]
Healthy Control PMNC-~4.16 8-oxo-dG/10⁶ dG[9]

Experimental Protocols

This section provides a detailed methodology for the quantification of 8-oxo-dG in biological samples using LC-MS/MS with a ¹⁵N₅-labeled internal standard.

Materials and Reagents
  • Internal Standard: 8-oxo-7,8-dihydro-2'-deoxyguanosine-¹⁵N₅ (¹⁵N₅-8-oxo-dG)

  • DNA Extraction Kit: Commercial kit designed to minimize oxidative damage (e.g., containing chelating agents like desferrioxamine)

  • Enzymes:

    • DNase I

    • Nuclease P1

    • Alkaline Phosphatase (SAP)

    • Phosphodiesterase I

  • Buffers and Solutions:

    • Phosphate-buffered saline (PBS), pH 7.4

    • Cell lysis buffer (as per DNA extraction kit)

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

    • Digestion Buffer (e.g., 30 mM sodium acetate, 10 mM zinc chloride, pH 5.3)

    • Ammonium formate

    • Formic acid

  • LC-MS/MS Grade Solvents:

    • Acetonitrile

    • Methanol

    • Water

  • Solid Phase Extraction (SPE) Cartridges (optional, for sample cleanup)

  • General Laboratory Equipment:

    • Centrifuge

    • Incubator/Water bath (37°C)

    • Vortex mixer

    • Lyophilizer (optional)

    • LC-MS/MS system (e.g., triple quadrupole)

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis start Biological Sample (Cells or Tissues) dna_extraction DNA Extraction start->dna_extraction dna_quant DNA Quantification (UV Spec) dna_extraction->dna_quant add_is Add ¹⁵N₅-8-oxo-dG Internal Standard dna_quant->add_is enz_digest Enzymatic Digestion (DNase I, Nuclease P1, AP) add_is->enz_digest cleanup Sample Cleanup (SPE or Filtration) enz_digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end Results data_analysis->end

Caption: Experimental workflow for 8-oxo-dG quantification.

Step-by-Step Protocol

1. Sample Preparation

  • For Cultured Cells:

    • Harvest cells (e.g., by trypsinization or cell scraping).

    • Wash the cell pellet with ice-cold PBS.

    • Centrifuge and discard the supernatant.

    • Proceed immediately to DNA extraction or store the cell pellet at -80°C.

  • For Tissues:

    • Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to halt metabolic activity and prevent further DNA damage.

    • Store tissues at -80°C until DNA extraction.

    • Homogenize the frozen tissue in a suitable lysis buffer on ice.

2. DNA Extraction

  • It is crucial to use a DNA extraction method that minimizes artifactual oxidation of guanine. Commercial kits that include chelating agents like desferrioxamine are recommended.[2]

  • Follow the manufacturer's protocol for the chosen DNA extraction kit.

  • After extraction, resuspend the DNA pellet in TE buffer.

  • Determine the DNA concentration and purity using a UV spectrophotometer. A 260/280 nm ratio of ~1.8 is indicative of pure DNA.

3. Enzymatic Hydrolysis of DNA

  • To a microcentrifuge tube, add a known amount of DNA (e.g., 50-100 µg).

  • Add a known amount of the ¹⁵N₅-8-oxo-dG internal standard.

  • Add the digestion buffer.

  • Add a cocktail of enzymes for complete DNA digestion to single nucleosides. A common combination includes DNase I, Nuclease P1, and Alkaline Phosphatase.[2]

  • Incubate the mixture at 37°C for a sufficient time to ensure complete digestion (e.g., 2-16 hours).[10]

  • After incubation, stop the reaction, for example, by heating or adding an organic solvent like methanol.

  • Centrifuge the sample to pellet any precipitated proteins and enzymes.

  • Transfer the supernatant containing the nucleosides for cleanup and analysis.

4. Sample Cleanup (Optional but Recommended)

  • To remove any remaining proteins or other interfering substances, the digested DNA sample can be cleaned up using solid-phase extraction (SPE) or by filtration through a low molecular weight cutoff filter.

5. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for separation.[11]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both endogenous 8-oxo-dG and the ¹⁵N₅-8-oxo-dG internal standard.

      • Example Transitions:

        • 8-oxo-dG: m/z 284 -> 168[2]

        • ¹⁵N₅-8-oxo-dG: m/z 289 -> 173[2]

6. Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous 8-oxo-dG and the ¹⁵N₅-8-oxo-dG internal standard from the LC-MS/MS chromatograms.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Generate a calibration curve using known concentrations of 8-oxo-dG standard and a fixed concentration of the internal standard.

  • Determine the concentration of 8-oxo-dG in the sample by interpolating the peak area ratio from the calibration curve.

  • Normalize the amount of 8-oxo-dG to the total amount of 2'-deoxyguanosine (dG) in the sample (which can be measured in the same run by monitoring the appropriate transition for dG) or to the initial amount of DNA used. The results are typically expressed as the number of 8-oxo-dG lesions per 10⁶ or 10⁷ normal dG bases.

Signaling Pathway of Oxidative DNA Damage and Repair

oxidative_damage_pathway cluster_repair Base Excision Repair (BER) ros Reactive Oxygen Species (ROS) dna DNA (Guanine) ros->dna Oxidation oxo_dg 8-oxo-dG Formation ogg1 OGG1 Glycosylase Recognizes & excises 8-oxo-dG oxo_dg->ogg1 mutation G to T Transversion (if not repaired) oxo_dg->mutation Replication ape1 APE1 Endonuclease Cleaves phosphodiester backbone ogg1->ape1 polb DNA Polymerase β Inserts correct nucleotide ape1->polb lig3 DNA Ligase III Seals the nick polb->lig3 repair_outcome DNA Repair lig3->repair_outcome

Caption: Oxidative DNA damage and base excision repair pathway.

References

Application Notes and Protocols: Isotope Dilucation Mass Spectrometry with 2'-Deoxyguanosine-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and sensitive analytical technique for the quantitative analysis of molecules in complex matrices.[1] When coupled with a stable isotope-labeled internal standard, such as 2'-Deoxyguanosine-¹⁵N₅ ([¹⁵N₅]dG), it provides a robust method for the precise measurement of DNA adducts and markers of oxidative stress.[2] This application note details the use of [¹⁵N₅]dG in IDMS workflows, particularly for the quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key biomarker for oxidative DNA damage.[3][4]

[¹⁵N₅]dG is an isotopically labeled analog of 2'-deoxyguanosine, containing five ¹⁵N atoms in the guanine (B1146940) base.[5] This labeling makes it an ideal internal standard as it is chemically identical to the analyte of interest but can be distinguished by its mass-to-charge ratio (m/z) in a mass spectrometer.[1] The use of [¹⁵N₅]dG allows for the correction of sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification.[2]

Core Applications

The primary application of [¹⁵N₅]dG in IDMS is for the quantification of DNA modifications, which is crucial in various fields:

  • Toxicology and Carcinogenesis: Assessing the formation of DNA adducts from exposure to genotoxic chemicals and environmental pollutants.[6][7]

  • Clinical Research: Monitoring oxidative stress in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][8]

  • Drug Development: Evaluating the potential of new drug candidates to cause DNA damage or to modulate oxidative stress.

  • Aging Research: Studying the accumulation of DNA damage as a hallmark of the aging process.[8]

Experimental Workflow Overview

The general workflow for the quantification of DNA adducts using [¹⁵N₅]dG-based IDMS involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Isolation DNA Isolation (from cells or tissues) Add_Standard Addition of [¹⁵N₅]dG Internal Standard DNA_Isolation->Add_Standard Enzymatic_Digestion Enzymatic Digestion to Deoxynucleosides Add_Standard->Enzymatic_Digestion HPLC_Separation HPLC Separation Enzymatic_Digestion->HPLC_Separation MS_Detection Mass Spectrometry (LC-MS/MS) HPLC_Separation->MS_Detection Quantification Quantification (Analyte/Standard Ratio) MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: General experimental workflow for IDMS using [¹⁵N₅]dG.

Detailed Experimental Protocols

Protocol 1: DNA Isolation and Enzymatic Digestion

This protocol describes the extraction and enzymatic hydrolysis of DNA from biological samples.

Materials:

  • DNA isolation kit (commercial kit suitable for the sample type)

  • [¹⁵N₅]-2'-deoxyguanosine ([¹⁵N₅]dG) internal standard (Cambridge Isotope Laboratories, Inc.)[5][9]

  • Nuclease P1[5]

  • Phosphodiesterase II[6]

  • Alkaline Phosphatase[6]

  • 30 mM Sodium Acetate (B1210297) Buffer (pH 5.6) with 1 mM ZnCl₂[6]

  • 0.5 M Tris-HCl Buffer (pH 8.9)[6]

Procedure:

  • DNA Isolation: Isolate genomic DNA from cells or tissues using a suitable commercial kit, following the manufacturer's instructions.

  • DNA Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry.

  • Internal Standard Spiking: To a known amount of DNA (e.g., 1.0 µg), add a fixed amount of [¹⁵N₅]dG internal standard (e.g., 250 fmol).[6]

  • Initial Digestion: Add 10 units of nuclease P1 and 0.00125 units of phosphodiesterase II in the sodium acetate buffer. Incubate the mixture at 37°C for 24 hours.[6]

  • Secondary Digestion: Add one-tenth volume of 0.5 M Tris-HCl (pH 8.9), 1.0 unit of alkaline phosphatase, and 0.0025 units of phosphodiesterase I.[6]

  • Incubation: Incubate the mixture at 37°C for an additional 4 hours.[6]

  • Neutralization: Neutralize the reaction by adding 1.0 M formic acid. The sample is now ready for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Analysis of 8-oxodG

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of 8-oxodG and its ¹⁵N₅-labeled internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system[5]

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source[6]

  • Reversed-phase C18 column (e.g., 2.1 mm × 150 mm, 3 µm particle size)[5]

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]

  • Flow Rate: 300 nL/min[6]

  • Gradient: A linear gradient from 0% to 95% Mobile Phase B over 30 minutes.[6]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM)[6]

  • MRM Transitions:

    • 8-oxodG: m/z 284 → 168 (corresponding to the [M+H]⁺ ion and the product ion of the 8-oxo-guanine base)[3]

    • [¹⁵N₅]8-oxodG: m/z 289 → 173 (corresponding to the [M+H]⁺ ion and the product ion of the ¹⁵N₅-labeled 8-oxo-guanine base)[3]

  • Collision Energy: 20 V (optimization may be required)[6]

  • Capillary Voltage: 2.0 kV[6]

  • Ion Transfer Tube Temperature: 275°C[6]

Data Presentation and Quantification

Quantitative analysis is performed by comparing the peak area of the analyte (8-oxodG) to the peak area of the internal standard ([¹⁵N₅]8-oxodG).[2] A calibration curve is constructed by analyzing standards containing known concentrations of 8-oxodG and a fixed concentration of the internal standard.

Table 1: Representative MRM Transitions for Key Analytes
AnalytePrecursor Ion (m/z)Product Ion (m/z)Citation
N²-MedG282166[6]
[¹⁵N₅]-N²-MedG287171[6]
8-oxodG284168[3]
[¹⁵N₅]8-oxodG289173[3]
Table 2: Example Quantification of 8-oxodG in DNA
SampleDNA Amount (µg)8-oxodG Level (lesions per 10⁶ dG)Citation
Control Calf Thymus DNA528.8 ± 1.2[3]
Untreated Rat Liver DNA-5.22 adducts/10⁷ nucleotides[2]

Signaling Pathway and Repair of 8-oxodG

Oxidative stress leads to the formation of various DNA lesions, with 8-oxodG being one of the most common and mutagenic.[8] The cell possesses repair mechanisms to counteract this damage, primarily through the Base Excision Repair (BER) pathway.

BER_Pathway cluster_damage DNA Damage cluster_repair Base Excision Repair (BER) ROS Reactive Oxygen Species (ROS) DNA DNA (Guanine) ROS->DNA Oxidation Oxidized_DNA Damaged DNA (8-oxodG) OGG1 OGG1 Glycosylase (recognizes and excises 8-oxodG) Oxidized_DNA->OGG1 Recognition & Excision APE1 APE1 Endonuclease (cleaves the DNA backbone) OGG1->APE1 Creates AP site POLB DNA Polymerase β (inserts correct nucleotide) APE1->POLB Backbone cleavage LIG3 DNA Ligase III (seals the nick) POLB->LIG3 Gap filling Repaired_DNA Repaired DNA LIG3->Repaired_DNA Ligation

Caption: Simplified Base Excision Repair pathway for 8-oxodG.

Conclusion

The use of 2'-Deoxyguanosine-¹⁵N₅ as an internal standard in isotope dilution mass spectrometry provides a highly accurate, sensitive, and reliable method for the quantification of DNA adducts, particularly the oxidative stress biomarker 8-oxodG. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies. This approach is invaluable for advancing our understanding of DNA damage and repair in various physiological and pathological contexts.

References

Solid-State NMR Analysis of 2'-Deoxyguanosine-¹⁵N₅ Labeled DNA: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the atomic-level structural and dynamic characterization of macromolecules in the solid phase. For DNA, ssNMR provides unique insights into conformation, intermolecular interactions, and the effects of ligand binding, particularly for samples that are not amenable to X-ray crystallography or solution-state NMR, such as large DNA assemblies, protein-DNA complexes, and membrane-associated DNA.

Isotopic labeling of nucleic acids is often essential for simplifying complex spectra and for probing specific sites. Uniform or site-specific incorporation of ¹⁵N, particularly in the guanine base which contains five nitrogen atoms (¹⁵N₅), offers a sensitive probe for hydrogen bonding, base pairing, and interactions with drugs or proteins.[1][2] The five nitrogen atoms (N1, N2, N3, N7, and N9) of guanine are involved in various structural motifs, making ¹⁵N₅-2'-deoxyguanosine (¹⁵N₅-dG) a rich source of information for ssNMR studies. This application note provides a detailed overview and experimental protocols for the ssNMR analysis of DNA labeled with ¹⁵N₅-dG.

Applications

The application of ssNMR to ¹⁵N₅-dG labeled DNA is particularly relevant for:

  • Structural Biology: Elucidating the three-dimensional structure of DNA and its complexes. Chemical shifts of ¹⁵N are highly sensitive to the local electronic environment and can be used to define backbone and glycosidic torsion angles.[2]

  • Drug Development: Characterizing the binding sites and modes of interaction between small molecules and DNA. Perturbations in ¹⁵N chemical shifts upon drug binding can identify the specific nitrogen atoms involved in the interaction.[1]

  • Biomolecular Dynamics: Investigating the dynamics of DNA on a wide range of timescales, from fast internal motions to slower conformational exchanges.

  • Materials Science: Studying the structure and properties of DNA-based nanomaterials and assemblies.

Experimental Workflow

The overall workflow for the ssNMR analysis of ¹⁵N₅-dG labeled DNA involves several key stages, from the synthesis of the labeled phosphoramidite to the acquisition and analysis of ssNMR data.

experimental_workflow cluster_synthesis Isotope Labeling & DNA Synthesis cluster_sample_prep Sample Preparation cluster_ssnmr Solid-State NMR cluster_analysis Data Analysis synthesis Synthesis of ¹⁵N₅-dG Phosphoramidite incorporation Solid-Phase DNA Synthesis synthesis->incorporation purification HPLC Purification & Desalting incorporation->purification hydration Hydration/Annealing of DNA purification->hydration packing MAS Rotor Packing hydration->packing setup Spectrometer Setup & Tuning packing->setup cpmas 1D ¹⁵N CP-MAS setup->cpmas corr2d 2D Correlation Experiments (e.g., ¹H-¹⁵N HETCOR) cpmas->corr2d processing Spectral Processing corr2d->processing assignment Resonance Assignment processing->assignment interpretation Structural & Dynamic Interpretation assignment->interpretation

Caption: Experimental workflow for ssNMR analysis of ¹⁵N₅-dG labeled DNA.

Data Presentation

The ¹⁵N chemical shifts of the five nitrogen atoms in guanosine are sensitive to their local environment. The following table summarizes typical ¹⁵N chemical shift ranges for guanosine in DNA, referenced relative to liquid NH₃ at 0 ppm. Note that actual values can vary depending on the specific DNA sequence, conformation, and experimental conditions.

Nitrogen AtomTypical Chemical Shift Range (ppm)Notes
N1140 - 160Involved in Watson-Crick hydrogen bonding with cytosine.
N2 (amino)80 - 100Exocyclic amino group, often involved in hydrogen bonding in the minor groove.
N3190 - 210Sensitive to stacking interactions and metal ion coordination.
N7220 - 240Located in the major groove, a common site for ligand binding and metal coordination.
N9160 - 180Glycosidic bond nitrogen, connecting the base to the deoxyribose sugar.

Note: These are approximate ranges and can be influenced by factors such as pH, temperature, and hydration.

The principal values of the ¹⁵N chemical shift tensor for the N1 nitrogen of [1-¹⁵N]-2'-deoxyguanosine have been determined to be σ₁₁ = 54 ppm, σ₂₂ = 148 ppm, and σ₃₃ = 201 ppm with respect to (¹⁵NH₄)₂SO₄ in aqueous solution.[3]

Experimental Protocols

Protocol 1: Synthesis of ¹⁵N₅-Labeled 2'-Deoxyguanosine

While several methods exist for the synthesis of ¹⁵N-labeled nucleosides, a common approach involves starting from commercially available ¹⁵N-labeled precursors.

  • Starting Materials: Utilize precursors such as [¹⁵N₂]-urea, [¹⁵N]-glycine, and other ¹⁵N-enriched small molecules.

  • Chemical Synthesis: Follow established multi-step organic synthesis routes to construct the purine ring system with ¹⁵N atoms at all five positions. These syntheses are complex and typically require specialized organic chemistry expertise.[4]

  • Glycosylation: Couple the ¹⁵N₅-guanine base to a protected deoxyribose sugar.

  • Phosphoramidite Synthesis: Convert the resulting ¹⁵N₅-2'-deoxyguanosine nucleoside into a phosphoramidite for incorporation into DNA via automated solid-phase synthesis.

  • Purification and Characterization: Purify the final phosphoramidite product using column chromatography and confirm its identity and isotopic enrichment using mass spectrometry and NMR.

Protocol 2: Solid-Phase Synthesis and Purification of ¹⁵N₅-dG Labeled DNA
  • DNA Synthesis: Synthesize the desired DNA oligonucleotide using a standard automated DNA synthesizer. Substitute the ¹⁵N₅-dG phosphoramidite for the standard dG phosphoramidite at the desired position(s) in the sequence.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove protecting groups using a standard ammonium hydroxide or AMA (ammonium hydroxide/methylamine) treatment.

  • Purification: Purify the full-length DNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting: Desalt the purified DNA sample using a size-exclusion column or dialysis to remove excess salts that can interfere with NMR experiments.

  • Quantification: Determine the concentration of the purified DNA using UV-Vis spectroscopy at 260 nm.

Protocol 3: Solid-State NMR Sample Preparation
  • Annealing: Dissolve the purified ¹⁵N₅-dG labeled DNA in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 1-5 mM. If a duplex is being studied, add the complementary strand in a 1:1 molar ratio. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper annealing.

  • Hydration: The level of hydration can significantly impact the ssNMR spectra. For crystalline or microcrystalline samples, hydration can be controlled by equilibrating the sample in a chamber with a defined relative humidity.

  • Rotor Packing: Carefully pack the hydrated DNA sample into a solid-state NMR rotor (e.g., 1.3 mm, 3.2 mm, or 4 mm diameter, depending on the spectrometer and desired spinning speed). Use a specialized packing tool to ensure a dense and homogeneous sample.

  • Centrifugation: Centrifuge the packed rotor at a low speed to further compact the sample.

  • Sealing: Securely cap the rotor to prevent dehydration during the experiment.

sample_preparation_workflow start Purified ¹⁵N₅-dG DNA dissolve Dissolve in Buffer & Add Complementary Strand start->dissolve anneal Heat to 95°C and Cool Slowly dissolve->anneal hydrate Control Hydration Level anneal->hydrate pack Pack into MAS Rotor hydrate->pack centrifuge Centrifuge to Compact pack->centrifuge seal Seal Rotor centrifuge->seal end Ready for ssNMR seal->end

Caption: Protocol for preparing ¹⁵N₅-dG labeled DNA for ssNMR analysis.

Protocol 4: Solid-State NMR Data Acquisition

The following are general parameters for common ssNMR experiments used to study ¹⁵N labeled DNA. These parameters should be optimized for the specific sample and spectrometer.

1. ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS)

  • Purpose: To obtain a one-dimensional ¹⁵N spectrum and to enhance the signal of the low-gamma ¹⁵N nuclei by transferring polarization from the abundant ¹H nuclei.

  • Spectrometer: A solid-state NMR spectrometer operating at a high magnetic field (e.g., 14.1 T or higher).

  • Probe: A double or triple-resonance MAS probe.

  • Magic Angle Spinning (MAS) Rate: 10-20 kHz.[5]

  • ¹H 90° Pulse: Calibrate the ¹H pulse length (typically 2-4 µs).

  • Contact Time: Optimize the cross-polarization contact time (typically 0.5-2 ms) to maximize signal transfer.[5]

  • Recycle Delay: Set to 1.3-1.5 times the ¹H T₁ relaxation time (typically 2-5 s).[5]

  • ¹H Decoupling: Use a high-power decoupling sequence such as SPINAL-64 or TPPM during acquisition.

  • Referencing: Reference the ¹⁵N chemical shifts externally using a standard such as powdered ¹⁵NH₄Cl (39.3 ppm relative to liquid NH₃).[6]

2. Two-Dimensional ¹H-¹⁵N Heteronuclear Correlation (HETCOR)

  • Purpose: To correlate the chemical shifts of ¹⁵N nuclei with their directly bonded ¹H nuclei, which is useful for resonance assignment.

  • Pulse Sequence: A standard HETCOR pulse sequence with frequency-switched Lee-Goldburg (FSLG) or other homonuclear decoupling during the t₁ evolution period.

  • MAS Rate: A fast MAS rate (>20 kHz) is generally preferred to improve resolution in the ¹H dimension.

  • Contact Time: A short contact time (50-200 µs) is used to select for one-bond correlations.

  • Acquisition: Acquire a series of 1D spectra with increasing t₁ increments to build the second dimension.

Conclusion

The ssNMR analysis of 2'-Deoxyguanosine-¹⁵N₅ labeled DNA provides a wealth of information for researchers in structural biology, drug development, and materials science. The five nitrogen atoms in the guanine base serve as sensitive probes of the local environment, enabling detailed characterization of hydrogen bonding, base pairing, and interactions with other molecules. The protocols outlined in this application note provide a framework for conducting these powerful experiments, from sample preparation to data acquisition. With careful implementation, ssNMR of ¹⁵N₅-dG labeled DNA can yield unique and valuable insights into the structure and function of DNA in the solid state.

References

Applications of 2'-Deoxyguanosine-¹⁵N₅ in Metabolic Flux Analysis of Purine Salvage

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The study of cellular metabolism, particularly the synthesis of nucleotides, is critical for understanding normal physiological processes and the progression of various diseases, including cancer. Purine (B94841) nucleotides, the building blocks of DNA and RNA, are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway. While the de novo pathway builds purines from simpler molecules, the salvage pathway recycles pre-existing nucleobases and nucleosides. Metabolic flux analysis (MFA) using stable isotope-labeled compounds allows for the quantitative investigation of the contributions of these pathways to the overall nucleotide pool.

2'-Deoxyguanosine-¹⁵N₅ is a stable isotope-labeled nucleoside that serves as a powerful tool for tracing the flux through the purine salvage pathway, specifically for guanine (B1146940) nucleotides. By introducing ¹⁵N₅-labeled deoxyguanosine into cell culture media, researchers can track its uptake, phosphorylation, and subsequent incorporation into the cellular DNA. This allows for the precise measurement of the rate at which cells utilize exogenous deoxyguanosine to synthesize dGTP for DNA replication.

This application is particularly valuable for:

  • Cancer Research: Many cancer cells exhibit altered metabolic pathways, and some are more reliant on the salvage pathway for nucleotide synthesis. Quantifying this reliance can help in the development of targeted therapies that inhibit key enzymes in the salvage pathway.

  • Drug Development: Evaluating the efficacy of drugs that target either the de novo or salvage pathways. By measuring the metabolic flux with and without the drug, researchers can determine the drug's mechanism of action and its impact on nucleotide metabolism.

  • Understanding Cellular Proliferation: The rate of DNA synthesis is a direct measure of cell proliferation. Using 2'-Deoxyguanosine-¹⁵N₅ provides a method to quantify the contribution of salvaged guanine to this process.[1][2][3][4]

  • Investigating Metabolic Disorders: Certain genetic disorders are characterized by defects in purine metabolism. Tracing the salvage pathway can aid in diagnosing and understanding the pathophysiology of these conditions.

The use of 2'-Deoxyguanosine-¹⁵N₅ in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying the incorporation of the stable isotope into genomic DNA.[5][6] This enables the calculation of the fractional contribution of the salvage pathway to the total deoxyguanosine nucleotide pool used for DNA synthesis.

Experimental Protocols

1. Cell Culture and Labeling with 2'-Deoxyguanosine-¹⁵N₅

This protocol describes the general procedure for labeling cellular DNA with 2'-Deoxyguanosine-¹⁵N₅ to measure the flux of the guanine salvage pathway.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • 2'-Deoxyguanosine-¹⁵N₅ (sterile, cell culture grade)

    • Phosphate-buffered saline (PBS)

    • Cell harvesting reagents (e.g., trypsin-EDTA)

    • Sterile cell culture plates or flasks

  • Procedure:

    • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 60-80%).

    • Prepare the labeling medium by supplementing the complete cell culture medium with a known concentration of 2'-Deoxyguanosine-¹⁵N₅. The optimal concentration should be determined empirically for each cell line but typically ranges from 10 to 100 µM.

    • Remove the existing medium from the cells, wash once with sterile PBS, and add the pre-warmed labeling medium.

    • Incubate the cells for a specific period (e.g., 6, 12, 24, or 48 hours). The incubation time will depend on the cell doubling time and the desired level of incorporation.

    • After the labeling period, harvest the cells by trypsinization or cell scraping.

    • Wash the cell pellet twice with ice-cold PBS to remove any unincorporated labeled deoxyguanosine.

    • The cell pellet can be stored at -80°C for subsequent DNA extraction.

2. Genomic DNA Extraction, Hydrolysis, and Sample Preparation for LC-MS/MS

This protocol outlines the steps for isolating genomic DNA and hydrolyzing it to individual deoxyribonucleosides for mass spectrometry analysis.

  • Materials:

  • Procedure:

    • Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted DNA and assess its purity using a spectrophotometer (A260/A280 ratio).

    • In a microcentrifuge tube, add a known amount of genomic DNA (e.g., 1-10 µg).

    • Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.

    • Add ammonium acetate buffer (pH 5.3) and Nuclease P1. Incubate at 45°C for 2 hours to digest the DNA into deoxynucleoside monophosphates.

    • Add Tris-HCl buffer (pH 8.9) and Alkaline Phosphatase to the mixture. Incubate at 37°C for an additional 2 hours to dephosphorylate the deoxynucleoside monophosphates into deoxyribonucleosides.

    • To remove the enzymes, perform a chloroform extraction. Add an equal volume of chloroform, vortex, and centrifuge to separate the phases. Carefully collect the upper aqueous phase containing the deoxyribonucleosides.

    • Alternatively, use a 3 kDa molecular weight cutoff centrifugal filter to remove the enzymes.

    • Dry the resulting sample in a vacuum concentrator and reconstitute in a suitable solvent (e.g., water or mobile phase) for LC-MS/MS analysis.

Data Presentation

The primary data obtained from the LC-MS/MS analysis is the ratio of labeled (¹⁵N₅-dG) to unlabeled (¹⁴N₅-dG) deoxyguanosine. This data can be used to calculate the percentage of deoxyguanosine in the DNA that is derived from the salvage pathway.

Cell LineTreatmentLabeling Time (hours)% ¹⁵N₅-dG Incorporation (Mean ± SD)Calculated Salvage Pathway Contribution (%)
Cell Line A Control2415.2 ± 1.830.4
Drug X242.5 ± 0.55.0
Cell Line B Control2435.7 ± 3.171.4
Drug X2430.1 ± 2.560.2

Note: The calculated salvage pathway contribution assumes a 50% labeling efficiency in the media for simplicity in this example. Actual calculations would use the measured isotopic enrichment of the precursor pool.

Visualizations

Purine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_dna DNA Synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP 10 steps (Gly, Gln, Asp, Formate) XMP Xanthosine Monophosphate (XMP) IMP->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP dGTP_denovo dGTP GTP->dGTP_denovo Ribonucleotide Reductase DNA Genomic DNA dGTP_denovo->DNA DNA Polymerase Guanine Guanine dGMP dGMP Guanine->dGMP HGPRT Deoxyguanosine 2'-Deoxyguanosine (¹⁵N₅-dG Tracer) Deoxyguanosine->dGMP dGK dGDP dGDP dGMP->dGDP dGTP_salvage dGTP dGDP->dGTP_salvage dGTP_salvage->DNA

Caption: Purine metabolism highlighting the de novo and salvage pathways for dGTP synthesis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Add ¹⁵N₅-dG Labeling Medium A->B C Incubate B->C D Harvest & Wash Cells C->D E Genomic DNA Extraction D->E F Enzymatic Hydrolysis (Nuclease P1, Alk. Phos.) E->F G Enzyme Removal F->G H Sample Concentration G->H I LC-MS/MS Analysis H->I J Quantify ¹⁵N₅-dG/ ¹⁴N₅-dG Ratio I->J K Calculate Metabolic Flux J->K

Caption: Experimental workflow for metabolic flux analysis using 2'-Deoxyguanosine-¹⁵N₅.

References

Troubleshooting & Optimization

Improving signal-to-noise ratio in 15N NMR with 2'-Deoxyguanosine-15N5.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in 15N NMR experiments involving 2'-Deoxyguanosine-15N5.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 1D 15N NMR spectrum of this compound so low?

A1: Low signal-to-noise is a common challenge in 15N NMR spectroscopy due to the low gyromagnetic ratio of the 15N nucleus, which results in inherently low sensitivity.[1][2] For natural abundance samples, the low isotopic abundance (0.37%) further exacerbates this issue.[1][2] Even with 15N-labeled compounds like this compound, direct 1D acquisition can be inefficient. Several factors can contribute to a poor S/N ratio:

  • Insufficient Sample Concentration: The concentration of your sample may be too low to produce a detectable signal above the noise floor.[3][4]

  • Suboptimal Experimental Parameters: The relaxation delay (d1) may be too short for the 15N nucleus to fully relax, leading to signal saturation.[1] The number of scans may also be insufficient.

  • Negative Nuclear Overhauser Effect (NOE): 15N has a negative gyromagnetic ratio, which can lead to a negative NOE when using proton decoupling. In some cases, this can lead to signal cancellation where the NOE is close to -1.[1]

  • Instrumental Factors: Poor magnetic field homogeneity (shimming) can lead to broad lines and reduced peak height.[3]

For these reasons, proton-detected 2D experiments like 1H-15N HSQC are strongly recommended as they leverage the higher sensitivity of the 1H nucleus.[1][5]

Q2: What is the most effective experiment to run for my this compound sample?

A2: The 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is the most effective and standard method for samples labeled with 15N.[6] This experiment indirectly detects the 15N nucleus through its coupling to an attached proton. Magnetization is transferred from the highly sensitive 1H nucleus to the 15N nucleus, evolved, and then transferred back to the 1H for detection.[6][7] This approach significantly enhances sensitivity compared to direct 1D 15N detection.[1]

Q3: How can I be sure my sample is prepared correctly to maximize signal?

A3: Proper sample preparation is critical and is often the primary cause of poor quality spectra.[4] Key considerations include:

  • Purity and Dissolution: Ensure your this compound sample is pure and completely dissolved in the deuterated solvent.[8] Solid particulates will degrade spectral quality.[8] It is best to dissolve the solid in a vial first before transferring to the NMR tube.[9]

  • Filtration: Filter the sample solution through a small plug of cotton or glass wool in a pipette to remove any suspended material.[10][11]

  • Concentration: Use a sufficiently high concentration to achieve a good signal. While the optimal concentration depends on your spectrometer's sensitivity, a higher concentration is generally better for insensitive nuclei like 15N.[3]

  • NMR Tube Quality: Use high-quality NMR tubes that are clean, dry, and free of scratches or cracks.[8][9][11]

  • Sample Volume: The sample volume should be sufficient to cover the height of the receiver coil, typically around 0.5-0.7 mL for a standard 5 mm tube, corresponding to a filling height of 4-5 cm.[9][10]

Q4: Can sample degradation affect my signal intensity?

A4: Yes, sample degradation can lead to a weaker signal and the appearance of new, unidentifiable peaks over time.[4] If you suspect degradation, especially if the sample is sensitive to pH, light, or oxygen, it is advisable to prepare a fresh sample immediately before analysis and compare the spectra.[4] If air-sensitivity is a concern, use a degassed solvent and seal the NMR tube under an inert atmosphere like nitrogen or argon.[4][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your 15N NMR experiments with this compound.

Issue 1: Very Weak or No Signal in 1H-15N HSQC Spectrum
Possible Cause Troubleshooting Step
Insufficient Sample Concentration Prepare a new, more concentrated sample. For 15N-labeled nucleic acids, aim for the highest concentration that solubility and sample availability permit.
Incorrect Pulse Widths Calibrate the 1H and 15N pulse widths (p1) and power levels (pl1) for your specific probe and sample. Use the instrument's standard calibration routines.[12]
Incorrect Spectral Window Ensure the spectral widths (sw) for both 1H and 15N dimensions are set appropriately to include the expected chemical shifts of 2'-Deoxyguanosine.
Suboptimal Number of Scans (ns) Increase the number of scans to improve the S/N ratio. The S/N increases with the square root of the number of scans.[13]
Poor Shimming Re-shim the magnetic field. Poorly shimmed samples result in broad lineshapes and reduced peak heights.[3]
Sample Precipitation Visually inspect the sample for any precipitate. If present, filter the sample or prepare a new one at a lower concentration or in a different solvent.
Issue 2: Broad Signal Lineshapes
Possible Cause Troubleshooting Step
High Sample Viscosity High concentrations can increase viscosity, leading to broader lines. Dilute the sample slightly if possible.
Presence of Paramagnetic Impurities Traces of paramagnetic metals can cause significant line broadening. If suspected, treat the sample with a chelating agent or ensure all glassware is scrupulously clean.
Poor Shimming Asymmetrical or broad peaks are a classic sign of poor shimming. Carefully re-shim the Z1, Z2, and other higher-order shims.[3]
Chemical Exchange The exchange of protons (e.g., imino/amino protons) with the solvent can broaden signals.[14] Consider lowering the temperature to slow the exchange rate.

Quantitative Data Summary

The following tables provide recommended starting parameters for a standard 1H-15N HSQC experiment. Note that optimal values may vary depending on the spectrometer, probe, and specific sample conditions.

Table 1: Recommended Sample Parameters

ParameterRecommended ValueKey Considerations
Analyte Concentration 10 - 50+ mg / 0.7 mL[4]Higher concentration generally yields better S/N for 15N experiments. Limited by solubility.
Solvent Deuterated solvent (e.g., D₂O, DMSO-d₆)Choice depends on the solubility of this compound.
Sample Volume (5 mm tube) 0.6 - 0.7 mL[8][10]Ensure the sample height is at least 4.5 cm to cover the detection coils.[10]
NMR Tube Quality High quality (e.g., Wilmad 528-PP or better)Poor quality tubes can lead to bad lineshape and difficulty shimming.[8]

Table 2: Key 1H-15N HSQC Acquisition Parameters

ParameterSymbolTypical Starting ValuePurpose & Optimization
Number of Scans ns16 - 64 (or more)Increase ns to improve S/N. S/N ∝ √(ns).[4][13]
Relaxation Delay d11.0 - 2.0 sShould be ~1.25 x T₁ of the proton for optimal S/N. Longer delays may be needed if S/N is poor.[4]
Acquisition Time aq0.1 - 0.2 sLonger aq provides better resolution but can lead to signal loss during acquisition if relaxation is fast.
1J(NH) Coupling Constant J(NH)~90-95 Hz[15]Used to set the delay for magnetization transfer. Should be optimized for the specific N-H group.
Receiver Gain rgAuto-calibratedSet automatically (rga) to maximize dynamic range without ADC overflow.[12]

Experimental Protocols

Protocol 1: Sample Preparation for 15N NMR of this compound
  • Weigh Sample: Accurately weigh 10-20 mg of this compound into a clean, dry glass vial.[4]

  • Add Solvent: Using a calibrated pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[4]

  • Dissolve Sample: Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present.[4]

  • Filter Solution: Take a Pasteur pipette and tightly pack a small piece of cotton wool into the narrow tip.[10]

  • Transfer to NMR Tube: Carefully transfer the dissolved sample through the filter pipette into a clean, high-quality 5 mm NMR tube.[9][10]

  • Cap and Clean: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before placing it in the spinner turbine.[4][9]

Protocol 2: Setup of a Standard 1H-15N HSQC Experiment

This protocol provides a general workflow for setting up a sensitivity-enhanced gradient HSQC experiment (e.g., Bruker's hsqcetfpgp pulse program).

  • Load Standard Experiment: In the spectrometer software, create a new experiment and load the parameters from a standard HSQC experiment template.[12]

  • Set Nuclei and Frequencies: Define the nuclei for the direct (¹H) and indirect (¹⁵N) dimensions. Set the respective spectral centers (O1P and O2P) based on expected chemical shifts.

  • Set Spectral Widths: Set the spectral width (sw) for both dimensions. For ¹H, a width of 12-16 ppm is typical. For ¹⁵N, a wider window may be needed initially if the chemical shifts are unknown.

  • Set Acquisition Parameters:

    • Set the number of scans (ns) to 16 or higher for initial setup.

    • Set the relaxation delay (d1) to 1.5 seconds.[4]

    • Set the number of increments in the indirect dimension (td in F1). A value of 128-256 is a reasonable starting point.

  • Set Power and Pulse Lengths: Use the getprosol command or equivalent to load calibrated 90° pulse lengths (p1) and power levels (pl1) for both ¹H and ¹⁵N channels for your specific probe.[12]

  • Set Receiver Gain: Run the automatic receiver gain adjustment (rga) to optimize signal detection.[12]

  • Start Acquisition: Start the experiment by typing zg.[12]

  • Process Data: After acquisition is complete, process the data using a sine-bell or squared sine-bell window function in both dimensions, followed by Fourier transformation (xfb), phase correction, and baseline correction.[12]

Visualizations

G cluster_0 Troubleshooting Workflow for Low S/N Start Low S/N in 15N Spectrum CheckSample 1. Verify Sample Preparation - Concentration >10 mg? - Filtered? - Quality Tube? Start->CheckSample CheckExperiment 2. Check Experiment Type - Using 1H-15N HSQC? CheckSample->CheckExperiment Yes RemakeSample Remake Sample (Higher Conc.) CheckSample->RemakeSample No OptimizeParams 3. Optimize HSQC Parameters - Increase Scans (ns)? - Calibrated Pulses? - Correct d1? CheckExperiment->OptimizeParams Yes SwitchExpt Switch to 1H-15N HSQC CheckExperiment->SwitchExpt No CheckHardware 4. Check Hardware - Shimming OK? - Probe Tuned? OptimizeParams->CheckHardware Yes AdjustParams Adjust Parameters (e.g., ns=ns*4) OptimizeParams->AdjustParams No ReShim Re-shim & Tune Probe CheckHardware->ReShim No GoodSignal Good S/N Achieved CheckHardware->GoodSignal Yes RemakeSample->CheckSample SwitchExpt->OptimizeParams AdjustParams->OptimizeParams ReShim->CheckHardware

Caption: Troubleshooting flowchart for low S/N in 15N NMR experiments.

G cluster_1 1H-15N HSQC Magnetization Transfer Pathway H1_initial 1H Equilibrium Magnetization (z) H1_transverse 1H Pulse (to x,y plane) H1_initial->H1_transverse INEPT_transfer INEPT Transfer via J(NH) H1_transverse->INEPT_transfer N15_evolution 15N Chemical Shift Evolution (t1) INEPT_transfer->N15_evolution INEPT_reverse Reverse INEPT via J(NH) N15_evolution->INEPT_reverse H1_detection 1H Detection (t2) INEPT_reverse->H1_detection

Caption: Simplified workflow of a 1H-15N HSQC experiment.

References

Technical Support Center: 15N Labeled Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15N labeled oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing isotopically labeled oligonucleotides. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of 15N labeled oligonucleotides.

Q1: What are the primary methods for synthesizing 15N labeled oligonucleotides?

A1: There are two primary strategies for producing 15N labeled oligonucleotides: enzymatic synthesis and chemical synthesis.[1]

  • Enzymatic Synthesis: This method is ideal for uniform labeling across the entire oligonucleotide.[1] It involves the use of enzymes like DNA or RNA polymerases to incorporate 15N labeled nucleoside triphosphates (dNTPs or rNTPs) into the growing nucleic acid chain.[1][2] This approach is highly efficient and can result in quantitative polymerization and high incorporation of the labeled dNTPs.[2]

  • Chemical Synthesis: This method, primarily using phosphoramidite (B1245037) chemistry on a solid support, allows for the precise, site-specific placement of 15N labels within the oligonucleotide sequence.[1][3] This is particularly advantageous for studies focusing on specific regions of a nucleic acid, such as protein-nucleic acid interaction sites.[1][4]

Q2: I am observing low coupling efficiency during solid-phase synthesis of my 15N labeled oligonucleotide. What are the potential causes and solutions?

A2: Low coupling efficiency is a common issue that can significantly reduce the yield of the full-length product.[5] The primary culprit is often the presence of moisture.[5][6]

Potential Causes:

  • Moisture in Reagents: Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[5] Key reagents to check for water content include acetonitrile (B52724) (ACN), the activator solution, and the 15N labeled phosphoramidites themselves.[5]

  • Degraded Phosphoramidites: 15N labeled phosphoramidites are sensitive to moisture and can degrade over time if not stored under dry, inert conditions.[6]

  • Inefficient Activation: The activator may not be efficiently protonating the phosphoramidite, leading to a lower concentration of the reactive intermediate.[5]

  • Steric Hindrance: For longer oligonucleotides, the growing chains can begin to clog the pores of the solid support, hindering the diffusion of reagents.[5]

Troubleshooting Steps:

  • Use Anhydrous Reagents: Ensure all solvents, especially acetonitrile, are of high purity and have a low water content (e.g., <15 ppm).[5] Use fresh, septum-sealed bottles of ACN.

  • Proper Phosphoramidite Handling: Dissolve 15N labeled phosphoramidites under an anhydrous atmosphere (e.g., argon or nitrogen).[5][6] Store them in tightly sealed vials in a cool, dry, and dark place.[6]

  • Check Activator: Use a fresh activator solution. Common activators include tetrazole derivatives and dicyanoimidazole (DCI).[6]

  • Optimize Solid Support: For the synthesis of long oligonucleotides (>100 bases), consider using a support with larger pores, such as 2000 Å CPG.[5]

  • Increase Coupling Time: Extending the coupling time can sometimes improve efficiency, especially for difficult sequences.

Troubleshooting Low Coupling Efficiency

Low_Coupling_Efficiency Start Low Coupling Efficiency Observed Check_Moisture Check for Moisture in Reagents Start->Check_Moisture Check_Amidite Assess Phosphoramidite Quality Start->Check_Amidite Check_Activator Verify Activator Freshness Start->Check_Activator Anhydrous_Reagents Use Anhydrous Acetonitrile & Solvents Check_Moisture->Anhydrous_Reagents Proper_Handling Handle/Store Amidites Under Inert Gas Check_Amidite->Proper_Handling Fresh_Activator Use Fresh Activator Solution Check_Activator->Fresh_Activator Increase_Time Increase Coupling Time Anhydrous_Reagents->Increase_Time Proper_Handling->Increase_Time Fresh_Activator->Increase_Time Optimize_Support Optimize Solid Support Pore Size Increase_Time->Optimize_Support Success Improved Efficiency Optimize_Support->Success

Caption: A logical workflow for troubleshooting low coupling efficiency in oligonucleotide synthesis.

Q3: My mass spectrometry results show unexpected peaks, particularly n-1 and n+x species. What are the likely causes?

A3: The presence of species other than the full-length product (n) is common and can arise from several side reactions during synthesis and deprotection.[7][8]

  • n-1 Species (Deletion Sequences): These are truncated oligonucleotides missing one nucleotide.[8]

    • Cause: Incomplete capping of unreacted 5'-OH groups after a coupling step. If these are not blocked, they can react in subsequent cycles, leading to sequences with internal deletions.[9]

    • Solution: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. An additional capping step after oxidation can help remove any residual water, which can inhibit the capping reaction.[9]

  • Depurination Products:

    • Cause: The acidic conditions used for detritylation (removal of the 5'-DMT protecting group) can lead to the cleavage of the glycosidic bond, particularly at adenosine (B11128) and guanosine (B1672433) residues, creating an abasic site.[5][9] This can lead to chain cleavage during the final basic deprotection step.[9]

    • Solution: Use a milder acid for deblocking, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), or reduce the acid contact time.[9]

  • Acrylonitrile (B1666552) Adducts (+53 Da):

    • Cause: During the deprotection of the phosphate (B84403) backbone, acrylonitrile is formed as a byproduct.[10] Under the strongly basic conditions of deprotection, acrylonitrile can react with the nucleobases, particularly thymine, to form cyanoethyl adducts.[5][10]

    • Solution: Treat the solid support with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile after synthesis but before cleavage and deprotection.[5] Using a larger volume of ammonia (B1221849) or AMA (ammonium hydroxide/methylamine) for cleavage can also help scavenge the acrylonitrile.[5]

Q4: How can I purify my 15N labeled oligonucleotide after synthesis?

A4: The choice of purification method depends on the length of the oligonucleotide, the presence of any modifications, and the required level of purity.[11]

  • Desalting: This is the most basic level of purification and removes residual by-products from the synthesis and deprotection steps. It is often sufficient for short oligonucleotides (≤ 35 bases) used in applications like PCR.[11]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the oligonucleotide based on hydrophobicity. It is very effective for purifying oligonucleotides containing hydrophobic modifications like fluorophores.[11]

  • Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone. It provides excellent resolution for shorter oligonucleotides (up to 40-mers).[11][12]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their length and offers high resolution, making it suitable for obtaining very pure, full-length products.[12]

Quantitative Data Summary

The efficiency of each step in oligonucleotide synthesis is crucial for the overall yield of the final product.

ParameterTypical ValueSignificanceReference
Coupling Efficiency (per step) >99%A minor decrease in efficiency per step leads to a significant reduction in the overall yield of the full-length oligonucleotide, especially for longer sequences.[13]
Overall Yield (20-mer) ~68% (with 98% avg. coupling)Demonstrates the cumulative effect of coupling efficiency on the final product yield.[5]
Overall Yield (100-mer) ~13% (with 98% avg. coupling)Highlights the critical need for high coupling efficiency for the synthesis of long oligonucleotides.[5]
15N Incorporation (Enzymatic) ~80%Shows the high efficiency of incorporating labeled dNTPs using enzymatic methods.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Site-Specifically 15N Labeled DNA Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide with a single 15N labeled nucleoside using phosphoramidite chemistry on an automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Unlabeled DNA phosphoramidites (A, G, C, T) with standard protecting groups (e.g., DMT on the 5'-OH).

  • 15N labeled phosphoramidite for the desired position.

  • Anhydrous acetonitrile.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole).

  • Oxidizing agent (iodine in THF/water/pyridine).

  • Deblocking agent (e.g., 3% trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia or AMA).

Workflow:

Solid-Phase Synthesis Cycle

Synthesis_Cycle Start Start Cycle Deblocking 1. Deblocking (Detritylation) Start->Deblocking Remove 5'-DMT group Coupling 2. Coupling Deblocking->Coupling Add next phosphoramidite (labeled or unlabeled) Capping 3. Capping Coupling->Capping Block unreacted 5'-OH groups Oxidation 4. Oxidation Capping->Oxidation Stabilize phosphite (B83602) triester to phosphate triester Next_Cycle Next Cycle or Final Cleavage Oxidation->Next_Cycle Next_Cycle->Deblocking Continue Synthesis

Caption: The four main steps of the phosphoramidite chemical synthesis cycle.

Procedure:

  • Preparation: Install the required reagents on the automated DNA synthesizer. Ensure all phosphoramidites, including the 15N labeled one, are fully dissolved in anhydrous acetonitrile.

  • Synthesis Cycle Initiation: The synthesis begins with the solid support-bound nucleoside.

  • Step 1: Deblocking (Detritylation): The 5'-DMT protecting group is removed with an acidic solution to expose a free 5'-hydroxyl group.

  • Step 2: Coupling: The next phosphoramidite in the sequence (either unlabeled or the 15N labeled phosphoramidite) is activated and coupled to the 5'-hydroxyl group of the growing chain.

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester.

  • Repeat Cycles: The four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.

  • Final Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using a strong base like concentrated ammonia, typically with heating.

  • Purification: The crude oligonucleotide is purified using one of the methods described in the FAQ section (e.g., RP-HPLC or PAGE).

  • Analysis: The final product is analyzed by mass spectrometry to confirm its identity and purity.[7][14]

Protocol 2: Enzymatic Synthesis of a Uniformly 15N Labeled DNA Oligonucleotide

This protocol describes a method for producing uniformly 15N labeled DNA using Taq DNA polymerase.[2]

Materials:

  • Template and primer oligonucleotides.

  • Uniformly 15N labeled dNTPs.

  • 10x Polymerization buffer (e.g., 500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100).

  • MgCl₂ solution.

  • Taq DNA polymerase.

  • Nuclease-free water.

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the template DNA, primer DNA, 10x polymerization buffer, uniformly 15N labeled dNTPs, and nuclease-free water. The dNTPs should be in stoichiometric ratio to the product, with a slight excess (e.g., 20%) to ensure complete extension.[2]

  • Add MgCl₂: Add MgCl₂ to the reaction mixture. The optimal concentration is typically 1-4 times the total dNTP concentration and should be optimized for each reaction.[2]

  • Add Polymerase: Add Taq DNA polymerase to the mixture.

  • Denaturation: Place the reaction tube in a boiling water bath for 2 minutes to denature the template DNA.[2]

  • Annealing and Extension: Transfer the tube to a thermocycler and perform the desired number of cycles of denaturation, annealing, and extension to amplify the 15N labeled product.

  • Purification: Purify the resulting 15N labeled DNA oligonucleotide using an appropriate method, such as HPLC or PAGE, to remove primers, templates, and unincorporated dNTPs.

  • Analysis: Confirm the successful synthesis and labeling of the oligonucleotide using mass spectrometry.[15]

References

Technical Support Center: 2'-Deoxyguanosine-¹⁵N₅ Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low incorporation rates of 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N-dG) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for ¹⁵N-dG incorporation into cellular DNA?

A1: Exogenous 2'-Deoxyguanosine-¹⁵N₅ is incorporated into DNA primarily through the purine (B94841) salvage pathway . In this pathway, pre-formed nucleosides from the extracellular environment are taken up by the cell, phosphorylated by kinases (like deoxyguanosine kinase), and ultimately converted into deoxyguanosine triphosphate (dGTP), which is then used by DNA polymerase during replication.[1][2][3][4][5]

Q2: Why is my ¹⁵N-dG incorporation efficiency low?

A2: Low incorporation is typically due to one or more of the following factors:

  • Metabolic Competition: The cell's own de novo synthesis pathway actively produces unlabeled dGTP, which competes with the labeled dGTP derived from the salvage pathway.[2][3][6]

  • Sub-optimal Culture Conditions: Factors like high cell passage number, the presence of unlabeled nucleosides in the culture medium or serum, and poor cell health can all reduce incorporation.

  • Compound-Specific Issues: Problems with the concentration (either too low for efficient uptake or too high, causing toxicity), stability, or cellular transport of the ¹⁵N-dG can also be a cause.

Q3: How is the incorporation of ¹⁵N-dG typically measured?

A3: The most common method is mass spectrometry (MS). After exposing cells to ¹⁵N-dG, genomic DNA is extracted, hydrolyzed into individual deoxyribonucleosides, and analyzed. The mass shift between the unlabeled (¹⁴N) and labeled (¹⁵N) deoxyguanosine allows for the calculation of the percentage of incorporation.[7][8][9]

Troubleshooting Guide for Low ¹⁵N-dG Incorporation

Problem 1: Low or Undetectable ¹⁵N Enrichment in DNA

This is the most common issue, where mass spectrometry analysis shows a weak or absent signal for the ¹⁵N-labeled deoxyguanosine. The following workflow and detailed Q&A can help diagnose the cause.

TroubleshootingWorkflow Troubleshooting Workflow for Low ¹⁵N-dG Incorporation Start Low ¹⁵N-dG Incorporation Observed CheckMetabolism Step 1: Address Metabolic Competition Start->CheckMetabolism CheckCulture Step 2: Optimize Cell Culture Conditions Start->CheckCulture Parallel Check CheckCompound Step 3: Verify Labeled Compound & Protocol Start->CheckCompound Parallel Check CheckAnalysis Step 4: Review Analytical Method Start->CheckAnalysis Parallel Check SolutionMetabolism Inhibit De Novo Pathway (e.g., use Mycophenolic Acid) CheckMetabolism->SolutionMetabolism Competition is likely SolutionCulture1 Use Dialyzed FBS CheckCulture->SolutionCulture1 SolutionCulture2 Use Low-Passage Cells (& Monitor Health) CheckCulture->SolutionCulture2 SolutionCulture3 Optimize Cell Density CheckCulture->SolutionCulture3 SolutionCompound Titrate ¹⁵N-dG Concentration (Check for Toxicity) CheckCompound->SolutionCompound SolutionAnalysis Verify MS Sensitivity & Sample Prep Integrity CheckAnalysis->SolutionAnalysis SolutionMetabolism->CheckCulture SolutionCulture1->CheckCompound SolutionCulture2->CheckCompound SolutionCulture3->CheckCompound SolutionCompound->CheckAnalysis End Successful Incorporation SolutionAnalysis->End

Caption: A logical workflow for troubleshooting poor ¹⁵N-dG incorporation.
Category 1: Metabolic Competition

Q: How does the cell's internal metabolism prevent ¹⁵N-dG incorporation?

A: Cells can synthesize purine nucleotides through two main routes: the energy-intensive de novo pathway, which builds them from simple precursors (like amino acids and sugars), and the energy-efficient salvage pathway, which recycles pre-existing nucleobases and nucleosides.[2][3][5] When you provide ¹⁵N-dG, you are feeding the salvage pathway. However, rapidly proliferating cells, especially cancer cells, often have active de novo synthesis, which produces a large pool of unlabeled dGTP. This unlabeled dGTP competes with your ¹⁵N-labeled dGTP for incorporation into newly synthesized DNA, thereby diluting your signal.[6]

Purine_Pathways Purine Synthesis: De Novo vs. Salvage cluster_DeNovo De Novo Pathway cluster_Salvage Salvage Pathway PRPP PRPP (from Ribose-5-Phosphate) Intermediates Multiple Steps (Requires Gly, Gln, Asp...) PRPP->Intermediates IMP Inosine Monophosphate (IMP) Intermediates->IMP GMP Guanosine (B1672433) Monophosphate (GMP) IMP->GMP IMPDH dGDP dGDP GMP->dGDP dGTP_deNovo dGTP (Unlabeled) dGDP->dGTP_deNovo DNA Incorporation into Newly Synthesized DNA dGTP_deNovo->DNA Competition dG_15N Exogenous 2'-Deoxyguanosine-¹⁵N₅ Uptake Cellular Uptake (e.g., ENT2 Transporter) dG_15N->Uptake dGMP_15N ¹⁵N-dGMP Uptake->dGMP_15N Deoxyguanosine Kinase dGDP_15N ¹⁵N-dGDP dGMP_15N->dGDP_15N dGTP_15N dGTP (¹⁵N-Labeled) dGDP_15N->dGTP_15N dGTP_15N->DNA Desired Incorporation Inhibitor Mycophenolic Acid (MPA) Inhibitor->IMP Inhibits IMPDH

Caption: Competition between De Novo and Salvage pathways for dGTP synthesis.

Q: How can I reduce metabolic competition to improve ¹⁵N-dG incorporation?

A: The most effective strategy is to pharmacologically inhibit the de novo pathway. Mycophenolic acid (MPA) is a well-characterized, potent, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine nucleotides.[10][11][12][13] By blocking this pathway, you force the cells to rely more heavily on the salvage pathway, thereby increasing the uptake and incorporation of your supplied ¹⁵N-dG.[11][14]

Category 2: Sub-optimal Cell Culture Conditions

Q: Could my culture medium be the problem?

A: Yes. Standard fetal bovine serum (FBS) contains a variety of small molecules, including unlabeled amino acids and nucleosides.[15] These unlabeled nucleosides will directly compete with ¹⁵N-dG for uptake and incorporation.

  • Solution: Use dialyzed Fetal Bovine Serum (dFBS) .[15][16][17] The dialysis process removes small molecules (<10 kDa) like nucleosides from the serum while retaining essential growth factors.[17] This eliminates the source of competing unlabeled nucleosides from your media supplement. Some studies also report that charcoal-stripped FBS can be effective at removing small molecules.[18]

Q: Does the passage number of my cell line matter?

A: Yes. High-passage cell lines can exhibit significant changes in morphology, growth rates, gene expression, and metabolic activity.[2] These metabolic shifts can alter the balance between de novo and salvage pathways, potentially affecting incorporation efficiency. It is a well-documented issue that can lead to a lack of experimental reproducibility.[5][13][19]

  • Solution: Use low-passage cells (e.g., <15-20 passages from the original stock) for your labeling experiments. Always thaw a fresh, low-passage vial from your cell bank rather than continuously passaging a single culture for months. Document the passage number in all experiments.

Q: Can cell density affect the experiment?

A: Yes. Cell density can influence cell proliferation rates and metabolism.[20] If cells are too sparse, they may not be proliferating actively. If they are overgrown (confluent), the proliferation rate slows down dramatically, and contact inhibition can alter metabolic states. Both scenarios will lead to reduced DNA synthesis and, consequently, low incorporation of ¹⁵N-dG.

  • Solution: Plate cells at a density that ensures they are in the logarithmic (log) phase of growth throughout the labeling period. Perform a preliminary growth curve analysis to determine the optimal seeding density and duration for your specific cell line.

Category 3: Issues with the Labeled Compound or Protocol

Q: What is the optimal concentration of ¹⁵N-dG to use?

A: The optimal concentration is a balance between maximizing uptake and avoiding cytotoxicity. While specific concentrations for ¹⁵N-dG are not well-documented across all cell lines, a typical starting point for nucleoside labeling experiments is in the low micromolar range. Deoxyguanosine uptake is a saturable process, meaning that simply adding more beyond a certain point will not increase uptake further.[21][22]

  • Solution: Perform a dose-response curve. Test a range of ¹⁵N-dG concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and assess both incorporation efficiency (via MS) and cell viability (e.g., via MTT assay or trypan blue exclusion). High concentrations of nucleosides can sometimes be toxic or induce cell cycle arrest.[13]

Q: How long should I incubate the cells with ¹⁵N-dG?

A: The incubation time must be sufficient to allow for at least one to two cell doublings to ensure the label is incorporated during DNA replication. For SILAC (Stable Isotope Labeling with Amino acids in Cell Culture), at least five doublings are recommended for near-complete labeling, a principle that also applies here for achieving high enrichment.[16]

  • Solution: The ideal duration depends on your cell line's doubling time. If the doubling time is 24 hours, an incubation period of 48-72 hours is a reasonable starting point. Short incubation times will almost certainly result in low incorporation.

Category 4: Analytical Issues

Q: My incorporation seems low, but could the problem be with my sample analysis?

A: Yes. Issues during DNA extraction, hydrolysis, or mass spectrometry can mimic low biological incorporation.

  • Solution:

    • Verify DNA Purity: Ensure your DNA extraction protocol yields high-purity DNA, free from RNA and protein contamination.

    • Complete Hydrolysis: Confirm that your enzymatic or chemical hydrolysis protocol is effective in breaking down the DNA into individual nucleosides. Incomplete hydrolysis will result in a lower measurable amount of ¹⁵N-dG.

    • MS Sensitivity: Check the sensitivity and calibration of your mass spectrometer. Ensure the instrument is capable of detecting the expected mass shift and that the ionization efficiency for deoxyguanosine is adequate.[19]

    • Data Analysis: Use appropriate software to accurately calculate the isotope enrichment, accounting for the natural isotopic distribution of all atoms in the molecule.[9]

Data & Protocol Section

Table 1: Recommended Starting Conditions for ¹⁵N-dG Labeling
ParameterRecommendationRationale & Key Considerations
Cell Line Low Passage (<20)High passage numbers can alter metabolism and reduce reproducibility.[2][5][19]
Growth Phase Logarithmic GrowthEnsures active DNA synthesis for maximal incorporation. Avoid confluent or sparse cultures.[20]
Serum 10% Dialyzed FBS (dFBS)Removes competing unlabeled nucleosides present in standard FBS.[15][16][17]
¹⁵N-dG Conc. 5 - 25 µM (Titrate)Must be optimized. Too low leads to poor uptake; too high can be toxic.
De Novo Inhibitor 1 - 10 µM Mycophenolic AcidBlocks internal production of unlabeled guanine (B1146940) nucleotides.[10][11][13]
Incubation Time 2-3 Cell Doubling TimesAllows sufficient time for incorporation during S-phase.
Vehicle Solvent <0.5% DMSO or EthanolIf ¹⁵N-dG is dissolved in an organic solvent, keep the final concentration low to avoid cytotoxicity.[23][24]
Protocol: Enhancing ¹⁵N-dG Incorporation in Mammalian Cells

This protocol is a general guideline. Specific concentrations and times should be optimized for your cell line.

Materials:

  • Log-phase mammalian cells of interest (low passage)

  • Culture medium appropriate for the cell line

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 2'-Deoxyguanosine-¹⁵N₅ (¹⁵N-dG) stock solution (e.g., 10 mM in sterile DMSO)

  • Mycophenolic Acid (MPA) stock solution (e.g., 10 mM in sterile DMSO)

  • Phosphate-Buffered Saline (PBS)

  • DNA extraction kit

  • Enzymes for DNA hydrolysis (e.g., Nuclease P1, Alkaline Phosphatase)

  • LC-MS/MS system

Methodology:

  • Cell Seeding:

    • The day before starting the experiment, seed cells in a culture plate at a density that will allow them to be in the log phase of growth (typically 30-40% confluency) for the entire duration of the labeling period.

  • Preparation of Labeling Medium:

    • Prepare the complete culture medium by supplementing the basal medium with 10% dFBS and standard antibiotics.

    • Add Mycophenolic Acid (MPA) to the medium to a final concentration of 1-10 µM. Pre-incubating cells with MPA for a few hours before adding the label can enhance its effect.

    • Add ¹⁵N-dG to the medium to the desired final concentration (e.g., start with 10 µM). Ensure the final concentration of the vehicle solvent (e.g., DMSO) is non-toxic (<0.5%).[23][24]

  • Labeling:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS to remove any residual unlabeled nucleosides.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a period equivalent to at least two full cell doublings (e.g., 48-72 hours for a cell line with a 24-hour doubling time).

  • Cell Harvest and DNA Extraction:

    • After incubation, harvest the cells using your standard laboratory procedure (e.g., trypsinization).

    • Wash the cell pellet thoroughly with cold PBS to remove any unincorporated ¹⁵N-dG.

    • Extract genomic DNA using a commercial kit or standard protocol, ensuring high purity.

  • DNA Hydrolysis and Sample Preparation for MS:

    • Quantify the extracted DNA.

    • Hydrolyze a known amount of DNA to its constituent deoxyribonucleosides using an established enzymatic digestion protocol.

    • Prepare the sample for LC-MS/MS analysis according to your instrument's requirements.

  • Mass Spectrometry Analysis:

    • Analyze the sample by LC-MS/MS, monitoring for the mass-to-charge ratios (m/z) of both natural abundance deoxyguanosine and ¹⁵N₅-deoxyguanosine.

    • Calculate the percentage of incorporation by determining the ratio of the labeled peak area to the total (labeled + unlabeled) peak area.

References

Technical Support Center: Optimizing Enzymatic Digestion of ¹⁵N Labeled DNA for MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the enzymatic digestion of ¹⁵N labeled DNA for mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are recommended for the complete digestion of ¹⁵N labeled DNA to single nucleosides for MS analysis?

A multi-enzyme approach is recommended to ensure complete hydrolysis of DNA into individual nucleosides, which is crucial for accurate MS analysis. The most common and effective combination includes:

  • Nuclease P1: A single-strand specific endonuclease that degrades ssDNA or RNA to 5'-mononucleotides.[1]

  • Alkaline Phosphatase (AP): Removes the 5'-phosphate group from the mononucleotides to yield deoxynucleosides.

  • Phosphodiesterases (e.g., Snake Venom Phosphodiesterase I): These enzymes can aid in the complete digestion of any remaining oligonucleotides. The addition of DNase I and phosphodiesterases I and II to a nuclease P1 and alkaline phosphatase system has been shown to improve the completeness of DNA digestion.[2][3]

Q2: Does the ¹⁵N labeling of DNA affect the efficiency of enzymatic digestion?

While the search results do not indicate a direct inhibitory effect of ¹⁵N labeling on the catalytic activity of nucleases, it is important to consider that the slight increase in mass due to ¹⁵N incorporation could subtly alter the conformation of the DNA substrate. However, for most applications, this is not expected to significantly impact the efficiency of enzymatic digestion. The primary considerations for efficient digestion remain the purity of the DNA sample, the absence of inhibitors, and the optimization of reaction conditions.

Q3: What are the critical parameters to control for achieving complete and reproducible DNA digestion?

Complete and reproducible digestion is essential for accurate quantification. Key parameters to control include:

  • Enzyme-to-Substrate Ratio: Using a sufficient excess of enzyme is critical. For restriction enzymes, a 5- to 20-fold excess is often recommended to account for variability in DNA quality and quantity.[4] For complete digestion of genomic DNA, 10-20 units of enzyme per µg of DNA for 1 hour is a general guideline.[5]

  • Buffer Composition and pH: Each enzyme has an optimal pH and specific buffer requirements. For instance, Nuclease P1 functions optimally in a sodium acetate (B1210297) buffer at a pH between 5.0 and 5.5.[1][6] Alkaline phosphatase, on the other hand, requires a higher pH, typically around 8.0-9.0.[7] Therefore, a sequential digestion with buffer adjustment is often necessary.

  • Incubation Time and Temperature: Sufficient incubation time is necessary for the enzymes to act completely. Typical incubations are carried out at 37°C for durations ranging from 30 minutes to overnight.[6][8]

  • DNA Purity: The DNA sample should be free from contaminants such as phenol, chloroform, ethanol, EDTA, SDS, and excessive salts, as these can inhibit enzyme activity.[5][9]

Q4: How can I confirm that my DNA is completely digested?

Complete digestion can be confirmed using qualitative mass spectrometry to ensure the absence of oligonucleotides and the presence of only the expected deoxynucleoside monophosphates (dNMPs) or deoxynucleosides.[10]

Experimental Protocols

Detailed Protocol for Enzymatic Digestion of ¹⁵N Labeled DNA

This protocol describes a two-step digestion process using Nuclease P1 and Alkaline Phosphatase to hydrolyze ¹⁵N labeled DNA into individual deoxynucleosides for LC-MS/MS analysis.

Materials:

  • ¹⁵N Labeled DNA Sample

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline Phosphatase (e.g., Calf Intestinal or Shrimp Alkaline Phosphatase)

  • Nuclease P1 Reaction Buffer (50 mM Sodium Acetate, pH 5.3, 1 mM ZnCl₂)[1]

  • Alkaline Phosphatase Reaction Buffer (50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂)

  • 1 M Tris-HCl, pH 8.0

  • Nuclease-free water

Procedure:

  • DNA Denaturation:

    • Resuspend up to 15 µg of ¹⁵N labeled DNA in 100 µL of nuclease-free water.

    • Denature the DNA by heating at 95-100°C for 10 minutes.

    • Immediately cool the sample on ice for 5 minutes to prevent re-annealing.

  • Nuclease P1 Digestion:

    • Add 50 µL of 2X Nuclease P1 Reaction Buffer to the denatured DNA.

    • Add 2-5 units of Nuclease P1 per µg of DNA.

    • Incubate the reaction at 37°C for 1-2 hours.

  • pH Adjustment:

    • Adjust the pH of the reaction mixture to approximately 8.0 by adding 20 µL of 1 M Tris-HCl, pH 8.0. This is crucial for the subsequent alkaline phosphatase activity.[6]

  • Alkaline Phosphatase Digestion:

    • Add 1 unit of Alkaline Phosphatase per pmol of 5' ends. For blunt or 3' overhangs, a higher concentration may be needed.

    • Incubate at 37°C for 1 hour.

  • Enzyme Inactivation and Sample Preparation for MS:

    • Inactivate the enzymes by heating the sample at 75°C for 10 minutes.[1]

    • The digested sample can then be diluted with an appropriate solvent (e.g., methanol (B129727) or acetonitrile (B52724) in water) for direct injection into the LC-MS/MS system or subjected to further cleanup if necessary.

Quantitative Data Summary

Table 1: Recommended Enzyme Reaction Conditions

EnzymeBuffer CompositionOptimal pHTemperature (°C)Incubation Time
Nuclease P1 50 mM Sodium Acetate, 1 mM ZnCl₂[1]5.0 - 5.5371 - 2 hours
Alkaline Phosphatase (Calf Intestinal) 50 mM Tris-HCl, 10 mM MgCl₂8.0 - 9.0371 hour
Snake Venom Phosphodiesterase I 10 mM Tris, 1 mM EDTA, 4 mM MgCl₂[8]7.537Overnight (~16 hours)[8]

Table 2: Enzyme-to-Substrate Ratios for Complete Digestion

EnzymeRecommended RatioNotes
Nuclease P1 0.005 units/mL for 100 µg/mL DNA[11]Digestion can be complete within 1 hour at 37°C.[11]
Restriction Enzymes (as a general guide) 5-10 units per µg of plasmid DNA; 10-20 units per µg of genomic DNA[5]A 5-10 fold overdigestion is often recommended.[5]
Alkaline Phosphatase 0.1 units/pmol for 5' overhangs; 1 unit/pmol for blunt or 3' overhangs

Troubleshooting Guides

Problem 1: Incomplete DNA Digestion

Possible Cause Recommended Solution
Inactive Enzyme Check the enzyme's expiration date and ensure it has been stored at -20°C.[10] Avoid multiple freeze-thaw cycles.[10] Test enzyme activity on a control DNA substrate.
Suboptimal Reaction Conditions Verify the pH and composition of your reaction buffers.[10] Ensure the incubation temperature is optimal for all enzymes used. If using enzymes with different optimal temperatures, perform sequential digestions.[10]
DNA Contamination Purify the DNA sample to remove potential inhibitors like SDS, EDTA, proteins, salts, and ethanol.[9] Residual contaminants from DNA purification kits can inhibit digestion.[12]
Insufficient Enzyme Concentration Increase the enzyme-to-substrate ratio. A 5-10 fold excess is a good starting point.[5] For genomic DNA, a higher enzyme concentration may be necessary.[5]
Insufficient Incubation Time Extend the incubation time to allow for complete digestion, especially for large amounts of DNA or complex DNA structures.
Improper Reaction Assembly Always add the enzyme last to the reaction mixture.[10] Ensure the glycerol (B35011) concentration from the enzyme storage buffer does not exceed 5% of the total reaction volume.[10]

Problem 2: High Background or Unexpected Peaks in MS Analysis

Possible Cause Recommended Solution
Contamination from Reagents or Labware Use nuclease-free water and molecular biology grade reagents. Be cautious of keratin (B1170402) contamination from dust and skin, which is a common issue in MS analysis.[13]
Enzyme Autolysis Use high-purity, mass spectrometry grade enzymes to minimize interference from enzyme auto-digestion products.[13]
Incomplete Digestion Refer to the troubleshooting guide for incomplete digestion. The presence of oligonucleotides will result in unexpected peaks.
Salt Contamination High salt concentrations can suppress the ionization of the target analytes in the mass spectrometer.[14] Desalt the sample using a suitable method before MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis DNA_Sample 15N Labeled DNA Sample Denaturation Denaturation (95-100°C, 10 min) DNA_Sample->Denaturation Nuclease_P1 Nuclease P1 Digestion (37°C, 1-2 hours) Denaturation->Nuclease_P1 pH_Adjust pH Adjustment (to ~8.0) Nuclease_P1->pH_Adjust Alkaline_Phosphatase Alkaline Phosphatase Digestion (37°C, 1 hour) pH_Adjust->Alkaline_Phosphatase Inactivation Enzyme Inactivation (75°C, 10 min) Alkaline_Phosphatase->Inactivation LC_MS LC-MS/MS Analysis Inactivation->LC_MS

Caption: Workflow for the enzymatic digestion of ¹⁵N labeled DNA for MS analysis.

troubleshooting_logic Start Incomplete Digestion? Check_Enzyme Check Enzyme Activity (Expiration, Storage, Control Digest) Start->Check_Enzyme Yes Check_Conditions Verify Reaction Conditions (Buffer, pH, Temperature) Check_Enzyme->Check_Conditions Enzyme OK Complete_Digestion Complete Digestion Check_Enzyme->Complete_Digestion Enzyme Inactive -> Replace Check_DNA Assess DNA Purity (Remove Inhibitors) Check_Conditions->Check_DNA Conditions OK Check_Conditions->Complete_Digestion Conditions Suboptimal -> Optimize Increase_Enzyme Increase Enzyme/Substrate Ratio Check_DNA->Increase_Enzyme DNA is Pure Check_DNA->Complete_Digestion DNA Contaminated -> Purify Increase_Time Extend Incubation Time Increase_Enzyme->Increase_Time Increase_Time->Complete_Digestion

Caption: Logical workflow for troubleshooting incomplete enzymatic digestion.

References

Preventing degradation of 2'-Deoxyguanosine-15N5 during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2'-Deoxyguanosine-15N5 during sample preparation.

Troubleshooting Guides

This section addresses common issues encountered during the handling and preparation of this compound samples.

Problem Possible Cause Recommended Solution
Low recovery of this compound Depurination: Acidic conditions (pH < 7) can cause hydrolysis of the N-glycosidic bond, leading to the loss of the guanine (B1146940) base.[1][2]- Maintain a neutral to slightly alkaline pH (7.0-7.5) during extraction and storage. - Avoid prolonged exposure to acidic reagents. - Perform sample preparation steps at low temperatures (on ice or at 4°C) to slow the rate of hydrolysis.[1][2]
Oxidative Damage: Exposure to reactive oxygen species (ROS) from sources like air, metal ion contaminants, or certain reagents can lead to the formation of adducts such as 8-oxo-2'-deoxyguanosine.- Use deoxygenated solvents by sparging with an inert gas (e.g., argon or nitrogen). - Add antioxidants, such as deferoxamine (B1203445) or butylated hydroxytoluene (BHT), to your solutions. - Work in a low-oxygen environment (e.g., a glove box) if possible.
Presence of unexpected peaks in analytical readouts (e.g., Mass Spectrometry) Degradation Products: The additional peaks may correspond to degradation products like guanine (from depurination) or 8-oxo-2'-deoxyguanosine-15N5 (from oxidation).- Confirm the identity of the unexpected peaks using mass spectrometry by comparing their m/z with known degradation products. - Implement the solutions for low recovery to prevent the formation of these degradation products.
Contamination: Impurities from solvents, reagents, or labware can introduce extraneous peaks.- Use high-purity, LC-MS grade solvents and reagents. - Ensure all labware is scrupulously clean and rinsed with high-purity solvent before use.
Inconsistent or non-reproducible results Variable Sample Handling: Inconsistent timing, temperatures, or pH during sample preparation can lead to varying levels of degradation between samples.- Standardize your sample preparation protocol with precise timings for each step. - Use a temperature-controlled environment (e.g., ice bath, cold room) for all critical steps. - Prepare fresh buffers for each experiment to ensure consistent pH.
Improper Storage: Storing samples under suboptimal conditions can lead to degradation over time.- For short-term storage, keep aqueous solutions at 2-8°C. For long-term storage, freeze at -20°C or -80°C. - Store solid this compound in a desiccator at -20°C, protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Depurination: This is the hydrolytic cleavage of the β-N-glycosidic bond that connects the guanine base to the deoxyribose sugar. This process is accelerated by acidic conditions (low pH) and higher temperatures, resulting in the formation of an apurinic site and the release of guanine-15N5.[1][2][3]

  • Oxidative Damage: 2'-Deoxyguanosine (B1662781) is susceptible to oxidation by reactive oxygen species (ROS). The most common oxidation product is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[4] This can occur during sample handling and processing if proper precautions are not taken to exclude oxygen and other oxidizing agents.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution significantly impacts the stability of this compound. Acidic conditions (pH below 7) dramatically increase the rate of depurination.[1][2] The stability is greatest in neutral to slightly alkaline solutions (pH 7.0-7.5).

Q3: What is the influence of temperature on degradation?

A3: Higher temperatures accelerate the rates of both depurination and oxidative degradation.[1][5] Therefore, it is crucial to keep samples cold during preparation and storage.

Q4: Can I heat my sample to dissolve the this compound?

A4: It is strongly advised to avoid heating solutions of this compound. Heating will significantly increase the rate of degradation, particularly depurination.[5][6] If solubility is an issue, consider using gentle vortexing, sonication in a cold bath, or a different solvent system.

Q5: What are some recommended storage conditions for this compound?

A5:

  • Solid Form: Store in a tightly sealed container, protected from light, in a desiccator at -20°C.

  • In Solution: For short-term storage (a few days), keep aqueous solutions at 2-8°C. For long-term storage, aliquot and freeze at -20°C or, ideally, -80°C to minimize degradation from freeze-thaw cycles. Aqueous solutions should not be stored for more than one day if not frozen.[7]

Data Presentation

The following table summarizes the rate constants for the depurination of guanine within a single-stranded DNA oligonucleotide at various pH values and temperatures. While this data is for guanine within a DNA strand, it provides a useful approximation of the relative stability of the N-glycosidic bond in 2'-deoxyguanosine under different conditions.

Temperature (°C)pHRate Constant (k, s⁻¹)Half-Life (t₁/₂)
371.01.1 x 10⁻⁵~17.5 hours
372.02.5 x 10⁻⁶~77 hours
373.02.8 x 10⁻⁷~28 days
374.12.9 x 10⁻⁸~276 days
375.12.1 x 10⁻⁹~10.5 years
376.12.1 x 10⁻¹⁰~105 years
377.12.4 x 10⁻¹⁰~92 years
651.02.2 x 10⁻⁴~52 minutes
652.05.3 x 10⁻⁵~3.6 hours
653.05.8 x 10⁻⁶~33 hours
654.16.3 x 10⁻⁷~12.7 days
655.16.0 x 10⁻⁸~133 days
656.15.8 x 10⁻⁹~3.8 years
657.16.1 x 10⁻⁹~3.6 years

Data adapted from An, R., et al. (2014). Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLoS ONE, 9(12), e115950.[1]

Experimental Protocols

Protocol: Preparation of this compound for Mass Spectrometry Analysis

This protocol details the steps for preparing a solution of this compound for analysis by liquid chromatography-mass spectrometry (LC-MS), with a focus on minimizing degradation.

Materials:

  • This compound (solid)

  • LC-MS grade water

  • LC-MS grade methanol

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

  • Inert gas (argon or nitrogen)

Procedure:

  • Solvent Preparation:

    • Prepare a stock solution of 10 mM ammonium acetate in LC-MS grade water.

    • Adjust the pH of the ammonium acetate solution to 7.0 with formic acid.

    • Deoxygenate all solvents (water, methanol, and ammonium acetate buffer) by sparging with an inert gas for at least 15 minutes.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound in a clean microcentrifuge tube.

    • Add the appropriate volume of deoxygenated 10 mM ammonium acetate buffer (pH 7.0) to achieve the target concentration.

    • Vortex gently for 30 seconds to dissolve. If necessary, sonicate in a cold water bath for 1-2 minutes. Avoid heating.

  • Working Solution Preparation:

    • Prepare serial dilutions of the stock solution to the desired working concentrations using the deoxygenated 10 mM ammonium acetate buffer (pH 7.0) or your initial mobile phase composition.

  • Sample Storage:

    • If not for immediate use, store the stock and working solutions at 2-8°C for up to 24 hours.

    • For longer-term storage, aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • LC-MS Analysis:

    • Use a mobile phase that is neutral or slightly acidic (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). While acidic conditions can promote depurination, the short residence time on the LC column at room temperature generally minimizes significant degradation. However, for maximum stability, a neutral mobile phase with an additive like ammonium acetate is preferable if chromatographic performance is acceptable.

Visualizations

DegradationPathways cluster_oxidation Oxidative Damage cluster_depurination Depurination dG This compound dG_radical dG Radical Cation dG->dG_radical ROS protonated_dG Protonated dG (N7) dG->protonated_dG +H+ (Acidic pH) oh_adduct OH Adduct dG_radical->oh_adduct +H2O oxo_dG 8-oxo-dG-15N5 oh_adduct->oxo_dG -H+ apurinic_site Apurinic Site protonated_dG->apurinic_site Hydrolysis guanine Guanine-15N5 protonated_dG->guanine

Caption: Degradation pathways of 2'-Deoxyguanosine.

SamplePrepWorkflow start Start: Solid 2'-dG-15N5 weigh 1. Weigh solid in microfuge tube start->weigh dissolve 3. Dissolve in buffer (vortex/sonicate cold) weigh->dissolve prepare_solvents 2. Prepare deoxygenated buffer (pH 7.0) prepare_solvents->dissolve stock_solution Stock Solution dissolve->stock_solution dilute 4. Perform serial dilutions stock_solution->dilute working_solution Working Solution dilute->working_solution storage 5. Store at 2-8°C (short-term) or -80°C (long-term) working_solution->storage analysis 6. Analyze by LC-MS working_solution->analysis storage->analysis

Caption: Workflow for preparing this compound.

References

Technical Support Center: Purity Analysis of Synthetic 2'-Deoxyguanosine-¹⁵N₅ Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of synthetic 2'-Deoxyguanosine-¹⁵N₅ oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for analyzing the purity of synthetic 2'-Deoxyguanosine-¹⁵N₅ oligonucleotides?

A1: The primary analytical methods for assessing the purity of synthetic 2'-Deoxyguanosine-¹⁵N₅ oligonucleotides are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).[][2][3] These techniques are often used in combination to provide a comprehensive purity profile.

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) separates oligonucleotides based on their hydrophobicity and is effective for separating the full-length product from shorter failure sequences (shortmers).[4]

  • Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone, providing excellent resolution for shorter oligonucleotides.[4]

  • Capillary Electrophoresis (CE) , particularly capillary gel electrophoresis (CGE), offers high-resolution separation of oligonucleotides based on their size and charge.[2][5][6][7] It is highly effective in resolving n-1 and other closely related impurities.

  • Mass Spectrometry (MS) , typically Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to confirm the molecular weight of the target oligonucleotide and identify impurities.[][2][8] For ¹⁵N₅-labeled oligonucleotides, MS is crucial for confirming the incorporation of the isotopic labels.

Q2: What is the expected mass shift for a 2'-Deoxyguanosine-¹⁵N₅ labeled oligonucleotide?

A2: Each 2'-Deoxyguanosine base contains five nitrogen atoms. In a ¹⁵N₅-labeled guanosine (B1672433), all five ¹⁴N atoms are replaced by ¹⁵N atoms. The mass difference between ¹⁵N and ¹⁴N is approximately 1.003 Da. Therefore, for each incorporated 2'-Deoxyguanosine-¹⁵N₅, you should expect a mass increase of approximately 5 Da (5 x 1.003 Da). The total mass shift for the entire oligonucleotide is the sum of the mass shifts for each incorporated ¹⁵N₅-guanosine residue.

Q3: What are the common impurities observed in the synthesis of 2'-Deoxyguanosine-¹⁵N₅ oligonucleotides?

A3: Common impurities are similar to those in standard oligonucleotide synthesis and can be broadly categorized as product-related and process-related.

  • Product-Related Impurities:

    • Failure sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at each cycle.[9]

    • Truncated sequences: Result from capping of unreacted 5'-hydroxyl groups.[9]

    • Depurination products: Loss of the guanine (B1146940) base, particularly during the acidic deprotection step.[10]

    • Products with protecting group modifications: Incomplete removal of protecting groups from the phosphoramidites.[8]

    • N+1 sequences: Addition of an extra nucleotide, which can sometimes occur with dG phosphoramidites.[10]

  • Process-Related Impurities:

    • Residual solvents and reagents from the synthesis and purification process.

    • Small molecules resulting from the cleavage and deprotection steps.[4]

Q4: How does ¹⁵N₅ labeling affect the fragmentation pattern in tandem mass spectrometry (MS/MS)?

A4: The fundamental fragmentation pathways of the oligonucleotide backbone remain the same. However, the masses of fragment ions containing the ¹⁵N₅-labeled guanosine will be shifted. When interpreting MS/MS data for sequence confirmation, it is crucial to account for a +5 Da mass shift for any fragment ion that includes a ¹⁵N₅-guanosine residue. For example, the protonated guanine base fragment [G+H]⁺, which has a mass of approximately 152 Da for the unlabeled base, will appear at approximately 157 Da for the ¹⁵N₅-labeled base.[11]

Troubleshooting Guides

HPLC Analysis
Observed Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) 1. Secondary interactions with the column stationary phase. 2. Inappropriate mobile phase pH or ion-pair reagent concentration. 3. Column degradation.1. Increase the column temperature (e.g., to 60°C) to disrupt secondary structures.[12] 2. Optimize the concentration of the ion-pair reagent (e.g., triethylamine) and the pH of the mobile phase.[11] 3. Use a new or validated column.
Inconsistent retention times 1. Fluctuation in mobile phase composition or temperature. 2. Column equilibration issues. 3. Air bubbles in the system.1. Ensure proper mixing of mobile phases and stable column temperature. 2. Increase the column equilibration time between runs. 3. Degas the mobile phases and prime the system.
Co-elution of full-length product and n-1 impurity 1. Insufficient resolution of the HPLC method. 2. The n-1 deletion does not significantly alter the hydrophobicity.1. Optimize the gradient to be shallower for better separation. 2. Try a different ion-pair reagent or a different stationary phase. 3. Complement with a higher resolution technique like capillary electrophoresis.
Capillary Electrophoresis (CE) Analysis
Observed Problem Potential Cause(s) Suggested Solution(s)
Broad peaks or poor resolution 1. Inappropriate gel matrix concentration for the oligonucleotide size. 2. Sample overloading. 3. Secondary structure of the oligonucleotide.1. Use a gel matrix optimized for the size range of your oligonucleotide.[7] 2. Reduce the amount of sample injected. 3. Ensure the running buffer contains a denaturant like urea (B33335) and run at an elevated temperature.[13]
No peaks or very weak signal 1. Insufficient sample concentration. 2. Injection failure. 3. Detection issue.1. Concentrate the sample. 2. Check the injection parameters and ensure the capillary tip is in the sample vial. 3. Verify the detector is functioning correctly and set to the appropriate wavelength (typically 260 nm).
Peaks migrating at unexpected times 1. Change in electroosmotic flow (EOF). 2. Inconsistent buffer preparation. 3. Capillary aging.1. Use a coated capillary or buffer additives to control EOF. 2. Prepare fresh buffer and ensure consistent pH. 3. Flush the capillary with appropriate regeneration solutions or replace it.
Mass Spectrometry (MS) Analysis
Observed Problem Potential Cause(s) Suggested Solution(s)
Observed mass does not match the expected mass of the ¹⁵N₅-labeled oligonucleotide 1. Incomplete incorporation of the ¹⁵N₅-guanosine phosphoramidite. 2. Presence of salt adducts (e.g., Na⁺, K⁺). 3. Incomplete deprotection. 4. Incorrect charge state assignment.1. Synthesize a mixed-labeled standard to confirm the mass shift per label. Review synthesis coupling efficiency. 2. Use a mobile phase with a volatile salt like ammonium (B1175870) acetate (B1210297) or desalt the sample prior to analysis.[14] 3. Check for masses corresponding to residual protecting groups (e.g., isobutyryl for dG adds 70 Da).[8] 4. Use deconvolution software to accurately determine the neutral mass.
Low signal intensity 1. Low sample concentration. 2. Ion suppression from salts or other contaminants. 3. Suboptimal ionization parameters.1. Concentrate the sample. 2. Purify the sample using HPLC or desalting columns. 3. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).
Complex spectrum with many unexpected peaks 1. High level of synthesis impurities (n-1, n+1, etc.). 2. In-source fragmentation or degradation. 3. Presence of multiple charge states and adducts.1. Purify the crude oligonucleotide using HPLC or PAGE. 2. Use gentler ionization conditions. 3. Utilize deconvolution software to simplify the spectrum and identify the main components.

Experimental Protocols

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Objective: To separate the full-length ¹⁵N₅-labeled oligonucleotide from shorter failure sequences and other synthesis-related impurities.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18)

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile:water, pH 7.0

  • ¹⁵N₅-labeled oligonucleotide sample dissolved in water

Protocol:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject 5-10 µL of the oligonucleotide sample (approximately 0.1-0.5 OD₂₆₀).

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • The full-length product is expected to be the major peak, eluting after the shorter failure sequences.

Capillary Gel Electrophoresis (CGE)

Objective: To achieve high-resolution separation of the ¹⁵N₅-labeled oligonucleotide from closely related impurities, such as n-1 sequences.

Materials:

  • Capillary Electrophoresis system with UV detector

  • Fused-silica capillary (coated or uncoated)

  • Commercially available oligonucleotide separation gel matrix (containing a sieving polymer and denaturants)

  • Running buffer as specified by the gel matrix manufacturer

  • ¹⁵N₅-labeled oligonucleotide sample dissolved in water or formamide

Protocol:

  • Condition a new capillary according to the manufacturer's instructions.

  • Fill the capillary with the gel matrix.

  • Inject the sample using electrokinetic injection (e.g., 5-10 kV for 5-15 seconds).

  • Perform the electrophoresis at a constant voltage (e.g., 8-15 kV) and temperature (e.g., 50°C).

  • Detect the separated oligonucleotides at 260 nm.

  • The main peak corresponds to the full-length product, with shorter impurities migrating earlier.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of the ¹⁵N₅-labeled oligonucleotide and identify impurities based on their mass-to-charge ratio.

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source

  • Mobile Phase A: 400 mM Hexafluoroisopropanol (HFIP) and 15 mM Triethylamine (TEA) in water

  • Mobile Phase B: Methanol

  • ¹⁵N₅-labeled oligonucleotide sample, preferably HPLC-purified and desalted

Protocol:

  • Infuse the sample directly or perform an online LC separation using a C18 column with a gradient of Mobile Phase B.

  • Acquire data in negative ion mode over a mass range of m/z 500-2500.

  • The raw spectrum will show a distribution of peaks corresponding to different charge states of the oligonucleotide.

  • Use deconvolution software to process the raw spectrum and obtain the neutral mass of the oligonucleotide and any impurities.

  • Compare the deconvoluted mass with the theoretical mass calculated for the ¹⁵N₅-labeled sequence.

Quantitative Data Summary

Table 1: Expected Mass Increase for ¹⁵N₅-Labeled 2'-Deoxyguanosine

Isotopic LabelNumber of ¹⁵N AtomsApproximate Mass Increase (Da)
¹⁵N₅-dG5+5.0

Table 2: Common Adducts in ESI-MS of Oligonucleotides

AdductMass Addition (Da)
Sodium (Na⁺)+22.0
Potassium (K⁺)+38.1
Triethylamine (TEA)+101.2

Table 3: Typical Purity Analysis Results

Analytical MethodTypical Purity of Full-Length Product (Crude)Typical Purity of Full-Length Product (Purified)
IP-RP-HPLC60-80%>90%
Capillary Electrophoresis50-75%>95%

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Cleavage & Purification start CPG Support detritylation Detritylation start->detritylation coupling Coupling (¹⁵N₅-dG phosphoramidite) detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->detritylation Next Cycle cleavage Cleavage & Deprotection oxidation->cleavage purification HPLC or PAGE hplc HPLC purification->hplc ce CE purification->ce ms MS purification->ms

Caption: Workflow for synthesis and purity analysis of ¹⁵N₅-labeled oligonucleotides.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_ms MS Issues cluster_ce CE Issues start Analysis Fails QC hplc_peak Poor Peak Shape start->hplc_peak HPLC ms_mass Incorrect Mass start->ms_mass MS ce_res Poor Resolution start->ce_res CE hplc_rt Inconsistent RT hplc_peak->hplc_rt hplc_res Low Resolution hplc_rt->hplc_res ms_signal Low Signal ms_mass->ms_signal ce_signal No Signal ce_res->ce_signal

Caption: Logical flow for troubleshooting common purity analysis issues.

References

Technical Support Center: Minimizing Isotopic Scrambling in ¹⁵N Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during ¹⁵N labeling experiments. Our goal is to help you minimize isotopic scrambling and ensure high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of ¹⁵N labeling experiments?

A1: Isotopic scrambling is the undesired redistribution of the ¹⁵N isotope from a labeled amino acid to other amino acids.[1][2] This occurs through metabolic pathways within the cell, where the ¹⁵N-labeled amino group is removed from the initial carrier amino acid and transferred to other keto-acids, creating a variety of ¹⁵N-labeled amino acids that were not intentionally labeled.[2][3] This phenomenon can complicate data analysis and lead to inaccurate quantification in proteomics and metabolomics studies.[4]

Q2: What are the primary cellular mechanisms responsible for ¹⁵N scrambling?

A2: The primary drivers of ¹⁵N scrambling are transaminase (also known as aminotransferase) enzymes.[5][6] These enzymes catalyze the transfer of an amino group from an amino acid to a keto-acid, a fundamental process in amino acid biosynthesis and degradation.[6] When a ¹⁵N-labeled amino acid is introduced, transaminases can transfer its ¹⁵N-amino group to various keto-acid backbones, thus distributing the isotope across multiple amino acid pools.[3]

Q3: Which amino acids are most susceptible to isotopic scrambling?

A3: Amino acids that are central to metabolic pathways are more prone to scrambling. In HEK293 cells, for example, Alanine (B10760859) (Ala), Aspartate (Asp), Glutamate (Glu), Isoleucine (Ile), Leucine (Leu), and Valine (Val) show significant scrambling.[3] Conversely, amino acids like Cysteine (Cys), Phenylalanine (Phe), Histidine (His), Lysine (Lys), Methionine (Met), Asparagine (Asn), Arginine (Arg), Threonine (Thr), Tryptophan (Trp), and Tyrosine (Tyr) exhibit minimal scrambling.[3] Glycine (Gly) and Serine (Ser) are often interconverted.[2][3]

Q4: How can I detect and quantify the extent of isotopic scrambling in my experiment?

A4: Mass spectrometry (MS) is the primary tool for detecting and quantifying isotopic scrambling.[2] By analyzing the mass spectra of peptides from your labeled protein, you can identify mass shifts corresponding to the incorporation of ¹⁵N in unexpected amino acid residues. High-resolution mass spectrometry can reveal complex isotopic patterns that arise from partial labeling and scrambling.[2] Tandem MS (MS/MS) can further pinpoint the location of the ¹⁵N label within a peptide, confirming which amino acids have been affected by scrambling.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during ¹⁵N labeling experiments.

Problem 1: Low incorporation of the ¹⁵N label.

  • Possible Cause: Insufficient duration of labeling.

    • Solution: For stable cell lines, ensure cells have undergone at least 5-6 doublings in the ¹⁵N-containing medium to achieve near-complete labeling.[7] For transient expression, optimize the labeling time post-transfection.

  • Possible Cause: Leaky expression of a toxic protein.

    • Solution: Use a tightly regulated promoter to prevent protein expression before the addition of the inducer and the ¹⁵N label. Leaky expression can slow cell growth and hinder efficient label incorporation.[8]

  • Possible Cause: Dilution of the labeled amino acid by unlabeled sources.

    • Solution: Use amino acid-free base media and supplement with your defined labeled and unlabeled amino acids. If using serum, dialyzed fetal bovine serum (dFBS) is recommended to remove unlabeled amino acids.[7]

Problem 2: High levels of isotopic scrambling.

  • Possible Cause: High activity of transaminase enzymes.

    • Solution: Consider using a cell-free protein expression system, where metabolic enzyme activity is significantly lower than in live cells.[5] For cell-based experiments, you can use transaminase inhibitors. L-cycloserine, for example, is an inhibitor of alanine transaminase.[9][10][11]

  • Possible Cause: Choice of labeled amino acid.

    • Solution: If possible, choose to label an amino acid that is known to have low scrambling rates (e.g., Lys, Phe, Tyr).[3] Refer to the data table below for guidance.

  • Possible Cause: Cell culture conditions.

    • Solution: Adjusting the concentration of the labeled amino acid in the culture medium can sometimes reduce scrambling. For example, reducing the concentration of labeled isoleucine and valine has been shown to decrease their scrambling in HEK293 cells.[3]

Problem 3: Unexpected labeled species in mass spectrometry data.

  • Possible Cause: Metabolic conversion of one amino acid to another.

    • Solution: Be aware of common metabolic conversions, such as the interconversion of serine and glycine.[2][3] This is a form of scrambling that can be predicted. Analyzing your data with software that can account for these specific conversions can be helpful.

  • Possible Cause: Contamination with unlabeled amino acids.

    • Solution: Ensure all media components are free of unlabeled versions of the amino acid you are trying to label. Use high-purity labeled amino acids.

Data Presentation

Table 1: Extent of ¹⁵N Isotopic Scrambling for Different Amino Acids in HEK293 Cells

This table summarizes the degree of isotopic scrambling observed when selectively labeling individual amino acids in HEK293 cells. Data is adapted from a study by Subedi et al. (2024).[3]

Labeled Amino AcidScrambling LevelAmino Acids into which the ¹⁵N Label is Scrambled
Alanine (Ala)SignificantAsp, Glu, Ile, Leu, Val
Aspartate (Asp)SignificantAla, Glu, Gly, Ser
Glutamate (Glu)SignificantAla, Asp, Pro
Isoleucine (Ile)SignificantAla, Asp, Glu, Leu, Val
Leucine (Leu)SignificantAla, Asp, Glu, Ile, Val
Valine (Val)SignificantAla, Asp, Glu, Ile, Leu
Glycine (Gly)InterconversionSer
Serine (Ser)InterconversionGly
Cysteine (Cys)Minimal-
Phenylalanine (Phe)Minimal-
Histidine (His)Minimal-
Lysine (Lys)Minimal-
Methionine (Met)Minimal-
Asparagine (Asn)Minimal-
Arginine (Arg)Minimal-
Threonine (Thr)Minimal-
Tryptophan (Trp)Minimal-
Tyrosine (Tyr)Minimal-

Experimental Protocols

Protocol 1: General Protocol for ¹⁵N Labeling in HEK293 Suspension Cells

This protocol is a general guideline for uniform ¹⁵N labeling in HEK293 cells grown in suspension.

Materials:

  • HEK293 cells (e.g., HEK293S GnTI⁻ or HEK293T) in logarithmic growth phase with >98% viability.

  • Amino acid-free V3 medium (V3θ).

  • ¹⁵N-labeled amino acid mixture (e.g., from yeast or algal extract).

  • Sterile centrifuge tubes and flasks.

  • Shaker-incubator (37°C, 5% CO₂, 100 rpm).

Procedure:

  • Cell Transfer: Transfer the required number of cells (e.g., 10⁹ cells for a 1L culture) to sterile centrifuge tubes.

  • Centrifugation: Centrifuge the cells at approximately 125 x g for 3 minutes at 37°C.

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in pre-warmed V3θ medium to a density of about 1 x 10⁶ cells/mL.

  • Starvation Step: Incubate the cells in the V3θ medium for 16 hours in a shaker-incubator. This step helps to deplete the intracellular pool of unlabeled amino acids.[1]

  • Labeling: Add the ¹⁵N-labeled amino acid mixture to the culture medium.

  • Induction and Expression: If applicable, induce protein expression according to your specific protocol.

  • Harvesting: Harvest the cells by centrifugation at the end of the expression period.

Protocol 2: Using L-Cycloserine to Inhibit Transaminases

This protocol provides a starting point for using L-cycloserine to reduce scrambling. Optimization may be required for your specific cell line and experimental conditions.

Materials:

  • Cells in culture.

  • L-cycloserine stock solution (sterilized).

Procedure:

  • Determine Optimal Concentration: The effective concentration of L-cycloserine can vary. It is recommended to perform a dose-response experiment to find the optimal concentration that inhibits transaminase activity without significantly affecting cell viability. Concentrations in the range of 50 µM have been shown to be effective in some cell types.[11]

  • Pre-incubation: Before adding your ¹⁵N-labeled amino acid, pre-incubate the cells with the determined concentration of L-cycloserine for a specific period (e.g., 30 minutes to 2 hours).

  • Labeling: Proceed with your ¹⁵N labeling protocol as usual, keeping L-cycloserine in the culture medium.

  • Monitor Cell Health: Closely monitor the cells for any signs of toxicity, as inhibitors can affect cell health.

Visualizations

Isotopic_Scrambling_Pathway cluster_labeling Introduction of Labeled Amino Acid cluster_metabolism Cellular Metabolism Labeled_AA ¹⁵N-Labeled Amino Acid (e.g., ¹⁵N-Ala) Transaminase Transaminase (e.g., Alanine Transaminase) Labeled_AA->Transaminase Donates ¹⁵N-amino group Unlabeled_AA Glutamate Transaminase->Unlabeled_AA Regenerated Keto_Acid_2 Pyruvate Transaminase->Keto_Acid_2 Original keto-acid of labeled AA Scrambled_AA ¹⁵N-Labeled Glutamate (Scrambled) Transaminase->Scrambled_AA Newly synthesized labeled amino acid Keto_Acid_1 α-Ketoglutarate Keto_Acid_1->Transaminase

Caption: Mechanism of isotopic scrambling via transaminase activity.

Experimental_Workflow cluster_prep Experiment Preparation cluster_labeling Labeling and Expression cluster_analysis Analysis cluster_troubleshooting Troubleshooting A 1. Cell Culture (e.g., HEK293) B 2. Prepare Labeling Medium (with ¹⁵N amino acid) A->B C 3. Medium Exchange & ¹⁵N Labeling B->C D 4. Induce Protein Expression C->D E 5. Cell Harvest D->E F 6. Protein Extraction & Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Quantify Scrambling) G->H I High Scrambling? H->I I->B Optimize Medium (e.g., add inhibitors) I->C Adjust Labeling Conditions

Caption: Experimental workflow for a ¹⁵N labeling experiment.

References

Technical Support Center: Best Practices for Using 15N Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using 15N labeled internal standards in mass spectrometry-based quantitative experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls when using 15N labeled internal standards?

A: The most frequent challenges include incomplete metabolic labeling, the presence of unlabeled species in the standard, isotopic instability, co-elution with interfering compounds, and unexpected variations in signal intensity.[1][2][3] These issues can lead to inaccurate and imprecise quantification in proteomic and metabolomic studies.

Q2: How can I assess the isotopic enrichment and purity of my 15N labeled internal standard?

A: A thorough characterization of your 15N labeled internal standard is crucial before its use in quantitative assays. This involves determining the percentage of 15N incorporation and identifying any unlabeled or partially labeled species. High-resolution mass spectrometry is a powerful tool for this purpose.[4][5][6]

Experimental Protocol: Assessing Isotopic Enrichment by Mass Spectrometry

  • Sample Preparation: Prepare a solution of your 15N labeled internal standard at a concentration suitable for mass spectrometric analysis.

  • Mass Spectrometric Analysis: Infuse the sample directly into a high-resolution mass spectrometer or analyze it via LC-MS. Acquire full scan mass spectra over the expected m/z range of the internal standard.

  • Data Analysis:

    • Examine the isotopic distribution of the internal standard. A fully labeled standard will exhibit a single isotopic cluster shifted by the number of nitrogen atoms multiplied by the mass difference between 15N and 14N.

    • Look for the presence of an isotopic cluster corresponding to the unlabeled species.

    • Calculate the percentage of 15N incorporation by comparing the peak intensities of the labeled and unlabeled species. Several software tools can automate this process by fitting theoretical isotopic patterns to the experimental data.[4][5]

Q3: My quantification results are inaccurate. Could incomplete labeling of my 15N internal standard be the cause?

A: Yes, incomplete labeling is a significant source of error in quantification. If the 15N labeled internal standard contains a substantial fraction of unlabeled or partially labeled species, it will lead to an underestimation of the analyte concentration. This is because the signal from the unlabeled portion of the standard will contribute to the analyte's signal, artificially inflating it. The extent of this inaccuracy is dependent on the level of incomplete labeling.

Table 1: Impact of Incomplete 15N Labeling on Quantification Accuracy

15N Labeling Efficiency (%)Presence of Unlabeled Species (%)Potential Impact on Quantification
> 99%< 1%Minimal impact, generally acceptable for most applications.
95 - 99%1 - 5%Moderate impact, may require correction based on the exact labeling efficiency.
< 95%> 5%Significant impact, can lead to substantial underestimation of the analyte. Not recommended for accurate quantification without proper correction.

Note: The actual impact can also depend on the relative concentrations of the analyte and the internal standard.

Q4: The signal intensity of my 15N internal standard is highly variable between samples. What are the possible causes and how can I troubleshoot this?

A: Variability in the internal standard's signal can stem from several factors, including issues with sample preparation, matrix effects, and instrument instability. A systematic troubleshooting approach is necessary to identify and resolve the root cause.

Troubleshooting Guide: 15N Internal Standard Signal Variability

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation - Verify the accuracy and precision of your pipetting, especially when adding the internal standard. - Ensure complete and consistent extraction of both the analyte and the internal standard across all samples. - Check for variable solvent evaporation and ensure consistent reconstitution of the final extract.
Matrix Effects - Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your sample matrix. - Optimize your sample cleanup procedure to remove interfering matrix components. - Ensure that the 15N labeled internal standard co-elutes perfectly with the analyte to compensate for matrix effects effectively.
LC-MS System Instability - Check for leaks in the LC system. - Inspect the autosampler for consistent injection volumes. - Clean the mass spectrometer's ion source to remove any contaminants that might be causing fluctuating ionization efficiency.
Internal Standard Stability - Evaluate the stability of the 15N labeled internal standard in the sample matrix and processing solvents over the duration of your analytical run.

Visualizing Workflows and Logical Relationships

To further aid in troubleshooting and experimental design, the following diagrams illustrate key workflows and logical relationships.

Troubleshooting_IS_Variability Troubleshooting 15N Internal Standard Signal Variability A High Variability in IS Signal Observed B Review Sample Preparation Protocol A->B C Investigate Matrix Effects A->C D Assess LC-MS System Performance A->D E Check IS Stability A->E F Consistent Pipetting & Extraction? B->F G Co-elution of Analyte and IS? C->G H Stable Injection Volume & Clean Source? D->H I IS Stable in Matrix? E->I J Problem Resolved F->J Yes K Re-optimize Sample Prep F->K No G->J Yes L Optimize Chromatography/Sample Cleanup G->L No H->J Yes M Perform System Maintenance H->M No I->J Yes N Select a More Stable IS I->N No

Caption: Troubleshooting workflow for variable 15N internal standard signal.

IS_Characterization_Workflow 15N Labeled Internal Standard Characterization A Obtain 15N Labeled Internal Standard B Assess Isotopic Purity by HRMS A->B F Isotopic Enrichment > 99%? B->F C Determine Chemical Purity (e.g., by LC-UV/MS) G Chemical Purity > 98%? C->G D Quantify Concentration H Accurate Concentration Known? D->H E Evaluate Stability I Stable Under Experimental Conditions? E->I F->C Yes K Consider Correction Factors or Re-synthesis F->K No G->D Yes L Purify or Source Higher Purity Standard G->L No H->E Yes M Perform Accurate Quantification (e.g., qNMR) H->M No J Standard is Fit for Purpose I->J Yes N Modify Experimental Conditions or Choose a Different Standard I->N No

Caption: Workflow for the characterization of 15N labeled internal standards.

Incomplete_Labeling_Impact Impact of Incomplete 15N Labeling on Quantification A Incomplete 15N Labeling of IS B Presence of Unlabeled (M) and Partially Labeled (M+x) Species in IS A->B C Co-elution of Unlabeled IS with Analyte B->C D Signal of Unlabeled IS Contributes to Analyte Signal C->D E Artificially Inflated Analyte Peak Area D->E F Inaccurate Analyte/IS Ratio E->F G Underestimation of Analyte Concentration F->G

Caption: Logical diagram illustrating the impact of incomplete 15N labeling.

References

Enhancing sensitivity for detecting 2'-Deoxyguanosine-15N5 in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 2'-Deoxyguanosine-15N5. Our goal is to help you enhance detection sensitivity and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in mass spectrometry-based analyses?

A1: this compound, and its derivatives like 8-oxo-7,8-dihydro-2'-deoxyguanosine-15N5 ([15N5]8-oxodG), serve as critical internal standards for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2] By using an isotopically labeled standard, variations in sample preparation and instrument response can be normalized, which is essential for precise quantification of DNA adducts and biomarkers of oxidative stress.[3][4]

Q2: Why is LC-MS/MS the preferred method for analyzing this compound and its analogues?

A2: LC-MS/MS is a highly sensitive and selective technique ideal for detecting trace amounts of specific molecules in complex biological mixtures.[5] The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the parent ion and its characteristic fragment ions, significantly reducing background noise and enhancing sensitivity.[1][4] This method, especially when paired with stable isotope dilution, provides reliable quantification of DNA lesions.[6]

Q3: What are the expected m/z transitions for [15N5]8-oxodG in positive ion LC-MS/MS?

A3: For the stable isotope-labeled internal standard, [15N5]8-oxodG, the protonated molecule [M+H]+ ion appears at m/z 289. This parent ion is then fragmented, and the resulting product ion, the [15N5]8-oxoG base, is monitored at m/z 173.[1] This specific transition is used for quantification in MRM mode.

Troubleshooting Guide

Issue 1: High background or artefactual peaks are interfering with detection.

  • Cause: Complex biological samples, such as digested DNA, contain a high abundance of unmodified nucleosides (e.g., 2'-deoxyguanosine, 2'-deoxyadenosine) which can cause artefactual peaks in MRM analysis due to their sheer concentration.[1] Co-eluting species or matrix effects can also contribute to high background.

  • Solution 1: Immunoaffinity Column Purification: Incorporating an immunoaffinity column purification step for the target analyte (e.g., 8-oxodG) before LC-MS/MS analysis can effectively remove interfering unmodified nucleosides and other contaminants.[1] This significantly improves the accuracy of quantification by eliminating artefactual signals.

  • Solution 2: Chromatography Optimization: Adjusting the liquid chromatography gradient, flow rate, or column chemistry can improve the separation of the target analyte from interfering compounds.[5][6] A well-resolved chromatographic peak is crucial for sensitive detection.

Issue 2: Low signal intensity or poor sensitivity.

  • Cause: Suboptimal sample preparation, inefficient ionization, or incorrect MS/MS parameters can all lead to poor signal intensity. The concentration of the analyte may also be below the instrument's limit of detection.

  • Solution 1: Optimize MS/MS Parameters: Systematically optimize the collision energy for the specific MRM transition of your analyte to ensure maximum fragmentation and signal intensity for the daughter ion.[5] Also, optimize ionization source parameters like electrospray voltage and ion transfer tube temperature.[4]

  • Solution 2: Sample Enrichment: After enzymatic digestion, use a sample pre-purification or enrichment step. For instance, after digestion, enzymes can be filtered out, and the sample can be concentrated by freeze-drying (lyophilization) before analysis.[3]

  • Solution 3: Check Sample Digestion Efficiency: Incomplete enzymatic digestion of DNA will result in a lower yield of the desired deoxynucleosides. Ensure the correct enzymes (e.g., DNase I, phosphodiesterases, alkaline phosphatase) and incubation conditions are used.[3][4][6]

Issue 3: Inaccurate or inconsistent quantification.

  • Cause: This can stem from degradation of the analyte or internal standard, pipetting errors, or improper calibration.

  • Solution 1: Use of an Isotope-Labeled Internal Standard: The most reliable way to ensure accurate quantification is to use a stable isotope-labeled internal standard like this compound.[3] The internal standard should be added at the very beginning of the sample preparation process to account for any loss during digestion, purification, and analysis.[1]

  • Solution 2: Prepare a Calibration Curve: Always prepare a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard to ensure a linear response and accurate quantification.

Quantitative Data Summary

For accurate LC-MS/MS analysis, specific mass-to-charge ratio (m/z) transitions must be monitored. The table below summarizes the key MRM transitions for 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and its 15N5-labeled internal standard.

CompoundParent Ion [M+H]+ (m/z)Product Ion (m/z)Reference
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)284168[1]
[15N5]8-oxo-7,8-dihydro-2'-deoxyguanosine ([15N5]8-oxodG)289173[1]

The limit of detection (LOD) for 8-oxodG using a microbore LC/MS/MS system with MRM has been determined to be 25 fmol on-column, with a signal-to-noise ratio of 3.5.[1]

Experimental Protocols

Protocol 1: DNA Extraction and Enzymatic Digestion

This protocol describes the steps for digesting DNA into its constituent deoxynucleosides for LC-MS/MS analysis.

  • DNA Isolation: Isolate DNA from cells or tissues using a standard, validated method.

  • Internal Standard Spiking: Add the this compound based internal standard (e.g., [15N5]8-oxodG) to the DNA sample before starting the digestion process.[1]

  • Enzymatic Digestion Cocktail: Prepare a digestion mixture containing the DNA sample and a cocktail of enzymes. A typical combination includes DNase I, phosphodiesterase I, phosphodiesterase II, and alkaline phosphatase in an appropriate buffer.[4][6]

  • Incubation: Incubate the mixture at 37°C. An initial incubation of 24 hours for the nucleases is common, followed by the addition of alkaline phosphatase and a further 4-hour incubation.[4]

  • Enzyme Removal: After digestion, remove the enzymes. This can be achieved by filtering the digestate through a microspin filter (e.g., 3 kDa cutoff) via centrifugation at 14,000 x g at 4°C for 20 minutes.[3] Alternatively, chloroform extraction can be used.[4]

  • Sample Concentration: Freeze-dry the resulting filtrate (lyophilize) to remove water and concentrate the deoxynucleosides.[3] Reconstitute the dried sample in a suitable solvent (e.g., water or mobile phase) for LC-MS/MS analysis.

Protocol 2: Immunoaffinity Purification (Optional but Recommended)

To remove interfering substances, especially unmodified nucleosides, perform this step after enzymatic digestion.[1]

  • Column Preparation: Equilibrate an immunoaffinity column specific for your target analyte (e.g., 8-oxodG) according to the manufacturer's instructions.

  • Sample Loading: Apply the enzymatically digested sample onto the equilibrated column.

  • Washing: Wash the column with the recommended wash buffer to remove unbound substances, including dG, dT, and dA.[1]

  • Elution: Elute the target analyte using the specified elution buffer.

  • Sample Preparation for LC-MS/MS: Neutralize and dry the eluted fraction before reconstituting it in the mobile phase for injection.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis DNA_Sample 1. DNA Sample Add_IS 2. Add 15N5 Internal Standard DNA_Sample->Add_IS Enzymatic_Digestion 3. Enzymatic Digestion Add_IS->Enzymatic_Digestion Purification 4. Purification (Immunoaffinity) Enzymatic_Digestion->Purification Concentration 5. Sample Concentration (Lyophilization) Purification->Concentration LC_MSMS 6. LC-MS/MS Analysis (MRM Mode) Concentration->LC_MSMS Reconstituted Sample Data_Processing 7. Data Processing LC_MSMS->Data_Processing Quantification 8. Quantification Data_Processing->Quantification

Caption: Workflow for quantitative analysis of 2'-Deoxyguanosine adducts.

MRM_Logic Parent_A Parent Ion [M+H]+ (m/z 284) Fragment_A Product Ion (m/z 168) Parent_A->Fragment_A Collision Induced Dissociation MS1 Quadrupole 1 (Selects Parent Ion) Parent_IS Parent Ion [M+H]+ (m/z 289) Fragment_IS Product Ion (m/z 173) Parent_IS->Fragment_IS Collision Induced Dissociation MS2 Quadrupole 3 (Selects Product Ion) note MRM monitors specific transitions for the analyte and internal standard simultaneously for quantification.

References

Best practices for storing and handling 2'-Deoxyguanosine-15N5.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 2'-Deoxyguanosine-15N5. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored upon receipt?

A1: this compound should be stored in a freezer at -20°C upon receipt.[1][2][3][4][5][6] It is also recommended to protect it from light and moisture.[3][4][5][6][7] For long-term storage, some suppliers suggest temperatures as low as -80°C, especially for the phosphoramidite form.[8]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] For aqueous solutions, sterile, distilled water can be used for reconstitution of the lyophilized solid.

Q3: What are the primary applications of this compound?

A3: this compound is primarily used as a stable isotope-labeled internal standard for quantitative analysis in various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9][10] It serves as a tracer to improve the accuracy and precision of measurements by correcting for variations during sample preparation and analysis.[9][10]

Q4: Is this compound hazardous? What safety precautions should be taken?

A4: While specific hazard information for the 15N5-labeled compound is not extensively detailed, it should be handled with the same precautions as the unlabeled 2'-Deoxyguanosine. Handle in accordance with good industrial hygiene and safety practices.[7][11] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[7] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Troubleshooting Guide

Issue 1: Low or No Signal from the this compound Internal Standard in Mass Spectrometry.

Potential Cause Troubleshooting Step
Degradation of the Standard Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh working solutions from a new aliquot of the stock. Avoid multiple freeze-thaw cycles.
Incorrect Reconstitution or Dilution Verify the calculations for the concentration of your stock and working solutions. Use calibrated pipettes to ensure accurate dilutions.
Instrumental Issues Confirm that the mass spectrometer is tuned and calibrated correctly for the m/z of this compound. Check for any issues with the ion source or detector.
Matrix Effects The sample matrix may be causing ion suppression. Prepare a sample with a known concentration of the internal standard in a clean solvent and compare the signal to a sample in the biological matrix. If suppression is observed, further sample cleanup or chromatographic optimization may be necessary.

Issue 2: Poor Reproducibility or High Variability in Quantitative Results.

Potential Cause Troubleshooting Step
Inconsistent Pipetting Ensure consistent and accurate pipetting of the internal standard into all samples, calibrators, and quality controls.
Incomplete Dissolution After reconstitution, ensure the this compound is completely dissolved. Vortex and centrifuge the vial to ensure all lyophilized material is in solution.
Sample Carryover Inject a blank solvent after a high-concentration sample to check for carryover on the analytical column or in the injection port. Optimize wash steps if carryover is detected.
Analyte and Standard Co-elution In LC-MS, ensure that the this compound and the unlabeled analyte co-elute for proper normalization. Adjust the chromatographic method if necessary.

Issue 3: Unexpected Peaks or Contamination in the Mass Spectrum.

Potential Cause Troubleshooting Step
Solvent Contamination Use high-purity (e.g., LC-MS grade) solvents for all preparations to avoid introducing contaminants.
Contaminated Glassware or Plasticware Ensure all vials, pipette tips, and other containers are clean and free of contaminants that could interfere with the analysis.
Isotopic Impurity of the Standard Check the certificate of analysis for the isotopic purity of the this compound. A small amount of the unlabeled analog may be present.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Allow the vial containing the lyophilized this compound and the desired solvent (e.g., sterile distilled water, DMSO) to equilibrate to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully add the calculated volume of the solvent to the vial to achieve the desired stock solution concentration.

  • Dissolution: Gently vortex the vial to mix. Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.

  • Storage: Store the reconstituted stock solution at -20°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Internal Standard Working Solution for LC-MS
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as DMSO or methanol.

  • Intermediate Dilution: Perform an intermediate dilution of the stock solution in the mobile phase or a compatible solvent to a concentration of, for example, 10 µg/mL.

  • Working Solution: Prepare the final working solution by diluting the intermediate solution to the desired concentration for spiking into samples (e.g., 100 ng/mL). The final concentration will depend on the expected concentration of the unlabeled analyte in the samples and the sensitivity of the mass spectrometer.

  • Spiking: Add a precise and consistent volume of the working internal standard solution to all samples, calibration standards, and quality control samples early in the sample preparation process to account for variability.

Visualizations

Experimental_Workflow_for_Quantitative_Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Internal Standard Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE) Spike->Extraction Drydown Dry Down Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Troubleshooting_Low_Signal Start Low or No Signal from This compound Check_Storage Was the standard stored correctly at -20°C and protected from light? Start->Check_Storage Check_Prep Were calculations and dilutions for the working solution correct? Check_Storage->Check_Prep Yes Solution_Storage Prepare fresh solutions from a new aliquot. Check_Storage->Solution_Storage No Check_Instrument Is the mass spectrometer tuned and calibrated for the correct m/z? Check_Prep->Check_Instrument Yes Solution_Prep Recalculate and carefully prepare new solutions. Check_Prep->Solution_Prep No Check_Matrix Is there evidence of ion suppression from the sample matrix? Check_Instrument->Check_Matrix Yes Solution_Instrument Perform instrument tuning and calibration. Check_Instrument->Solution_Instrument No Solution_Matrix Optimize sample cleanup or chromatography. Check_Matrix->Solution_Matrix Yes

Caption: Troubleshooting logic for low signal intensity of the internal standard.

References

Validation & Comparative

A Comparative Guide to 2'-Deoxyguanosine-15N5 and 13C Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of DNA adducts and related compounds, the choice of an appropriate internal standard is paramount for data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: 2'-Deoxyguanosine-15N5 and 13C-labeled 2'-Deoxyguanosine (B1662781), supported by established principles and representative experimental data from the literature.

Stable isotope-labeled standards are the gold standard for mass spectrometry-based quantification, as their physicochemical properties are nearly identical to the unlabeled analyte.[1] This allows them to effectively compensate for variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[2][3]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique for enhancing quantification accuracy and precision.[3] It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at an early stage of the workflow. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then used to determine the concentration of the native analyte. This method is considered a "gold standard" for DNA adduct analysis due to its high specificity, sensitivity, and accuracy.[4]

Comparison of this compound and 13C-labeled Standards

While both 15N and 13C labeled standards are effective for IDMS, there are key differences in their properties and performance that can influence the choice for a specific application.

Chemical Stability and Isotopic Exchange:

One of the most critical considerations for an internal standard is its chemical stability and the stability of its isotopic label. Standards labeled with 13C and 15N have demonstrated broad research utility due to the chemical stability of these isotopes.[2] They remain intact throughout various experimental methodologies, including liquid chromatography and derivatization-based gas chromatography.[2] In contrast, deuterium (B1214612) (2H) labeled standards can sometimes be prone to isotopic exchange, which can compromise the accuracy of quantification.[5] Both 15N5 and 13C labels on 2'-deoxyguanosine are considered highly stable, with a negligible risk of isotope exchange under typical experimental conditions.

Chromatographic Co-elution:

For LC-MS applications, it is ideal for the internal standard to co-elute with the native analyte. 13C-labeled standards are chemically identical to their native counterparts and therefore exhibit identical chromatographic behavior, ensuring perfect co-elution.[6] While 15N labeling also results in a compound that is chemically very similar, the slight difference in mass and potentially polarity due to the nitrogen atoms could, in some high-resolution chromatographic systems, lead to a minor retention time shift, although this is generally not a significant issue.

Mass Shift and Potential for Interference:

The mass difference between the labeled standard and the native analyte is another important factor. A larger mass shift can help to move the signal of the standard further away from any potential isotopic interference from the native analyte. 2'-Deoxyguanosine has a molecular weight of 267.24 g/mol .[7]

  • This compound: With all five nitrogen atoms replaced with 15N, the mass increase is 5 Da.

  • 13C-labeled 2'-Deoxyguanosine: The mass increase depends on the number of 13C atoms incorporated. For example, a standard with all ten carbon atoms labeled ([U-13C10]) would have a mass increase of 10 Da.

A larger mass shift, such as that provided by a fully 13C-labeled standard, can be advantageous in minimizing any potential overlap of isotopic peaks, especially for analytes with complex isotopic distributions.

Quantitative Data Summary

The following table summarizes the key performance characteristics of this compound and 13C-labeled standards based on established principles in isotope dilution mass spectrometry.

Performance ParameterThis compound13C-labeled 2'-DeoxyguanosineKey Considerations
Chemical Stability ExcellentExcellentBoth 15N and 13C are stable isotopes with no risk of back-exchange.[2][5]
Chromatographic Co-elution Generally co-elutes, minor shifts possible in high-resolution systems.Identical to native analyte, ensuring perfect co-elution.[6]Co-elution is critical for accurate compensation of matrix effects.
Mass Shift +5 DaVariable (e.g., +1 to +10 Da)A larger mass shift can reduce potential isotopic interference.
Synthesis Can be complex, often involves biological or multi-step chemical synthesis.[8][9]Can also be complex, with chemo-enzymatic methods being common.[3][10]Availability and cost can be a factor.
Suitability for NMR Widely used for NMR structural biology to probe nitrogen environments.[8][11]Also widely used in NMR, particularly for probing the carbon framework.[12]The choice depends on the specific nuclei being investigated.

Experimental Protocols

The following is a generalized protocol for the quantification of a modified 2'-deoxyguanosine adduct in a biological sample using isotope dilution LC-MS/MS.

1. DNA Extraction and Purification:

  • Genomic DNA is extracted from tissues or cells using a commercially available kit or standard phenol-chloroform extraction methods.

  • The purity and concentration of the extracted DNA are determined by UV-Vis spectrophotometry at 260 and 280 nm.

2. Addition of Internal Standard and Enzymatic Hydrolysis:

  • A known amount of the this compound or 13C-labeled internal standard is added to the purified DNA sample.

  • The DNA is enzymatically hydrolyzed to its constituent deoxynucleosides using a cocktail of enzymes such as nuclease P1, phosphodiesterase, and alkaline phosphatase.[13] This is a critical step where the internal standard corrects for any variability in digestion efficiency.

3. Sample Cleanup:

  • The digested sample is purified to remove enzymes and other macromolecules, typically by solid-phase extraction (SPE) or ultrafiltration.

4. LC-MS/MS Analysis:

  • The purified deoxynucleosides are separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) on a C18 column.

  • The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the native 2'-deoxyguanosine adduct and the isotopically labeled internal standard.

5. Data Analysis and Quantification:

  • The peak areas for the native analyte and the internal standard are integrated.

  • A calibration curve is generated using known concentrations of the native analyte and a fixed concentration of the internal standard.

  • The concentration of the analyte in the sample is calculated from the peak area ratio of the native analyte to the internal standard and the calibration curve.

Mandatory Visualizations

DNA_Adduct_Formation cluster_0 Carcinogen Exposure cluster_1 Metabolic Activation cluster_2 DNA Damage and Repair Carcinogen Carcinogen MetabolicEnzymes Metabolic Enzymes (e.g., CYP450) Carcinogen->MetabolicEnzymes ReactiveMetabolite Reactive Metabolite MetabolicEnzymes->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA Covalent Binding DNA_Adduct DNA Adduct (e.g., modified dG) Repair DNA Repair Mechanisms DNA_Adduct->Repair Successful Repair Mutation Mutation DNA_Adduct->Mutation Failed Repair Cancer Cancer Mutation->Cancer

Caption: Signaling pathway of DNA adduct formation leading to potential carcinogenesis.

IDMS_Workflow Sample Biological Sample (Tissue, Cells, etc.) DNA_Extraction DNA Extraction Sample->DNA_Extraction Add_IS Add Known Amount of Isotopically Labeled Standard (15N5-dG or 13C-dG) DNA_Extraction->Add_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides Add_IS->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (Cleanup) Enzymatic_Hydrolysis->SPE LC_MS LC-MS/MS Analysis (MRM Mode) SPE->LC_MS Data_Analysis Data Analysis (Peak Area Ratio) LC_MS->Data_Analysis Quantification Absolute Quantification of Analyte Data_Analysis->Quantification

Caption: Experimental workflow for isotope dilution mass spectrometry (IDMS).

Standards_Comparison Comparison Key Attributes This compound 13C-labeled 2'-Deoxyguanosine 15N5 Near-perfect Excellent Moderate (+5 Da) Comparison:f1->15N5 13C Perfect Excellent High (Variable) Comparison:f2->13C Attributes Chromatographic Co-elution Chemical Stability Mass Shift Attributes:c->15N5:c Advantage Attributes:s->15N5:s Equivalent Attributes:m->13C:m Advantage

Caption: Logical comparison of 15N5 and 13C labeled standards.

Conclusion and Recommendations

The choice between this compound and 13C-labeled 2'-Deoxyguanosine as an internal standard depends on the specific requirements of the assay. For most applications, both will provide accurate and reliable results.

However, 13C-labeled 2'-Deoxyguanosine is arguably the superior choice for assays demanding the highest level of accuracy and reliability in LC-MS applications .[1] Its identical chromatographic behavior to the unlabeled analyte ensures the most effective compensation for matrix effects and potential retention time shifts.[6] Furthermore, the potential for a larger mass shift with multiply-labeled 13C standards can be advantageous in complex matrices to avoid any potential for isotopic crosstalk.

For new method development, the potential benefits of a 13C-labeled internal standard in terms of data quality and confidence may justify a potentially higher initial cost. For NMR-based studies, the choice of labeling will depend on the specific structural or dynamic questions being addressed, with 15N labeling being ideal for probing nitrogen environments and 13C labeling for the carbon backbone.

References

The Gold Standard for 2'-Deoxyguanosine Quantification: A Comparative Guide to 2'-Deoxyguanosine-¹⁵N₅ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in nucleoside analysis, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of 2'-Deoxyguanosine-¹⁵N₅ as an internal standard for the quantification of 2'-deoxyguanosine (B1662781) (dG) and its modified forms, supported by experimental data and detailed protocols. While data for unmodified dG is often extrapolated, this guide will focus on the well-documented performance of ¹⁵N₅-labeled internal standards for the closely related and extensively studied oxidized nucleoside, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG), to illustrate the superior performance of this class of internal standards.

Stable isotope-labeled internal standards are the cornerstone of accurate quantification in mass spectrometry. By incorporating heavier isotopes, these standards are chemically identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible results. Among the available options, ¹⁵N-labeled standards, such as 2'-Deoxyguanosine-¹⁵N₅, offer distinct advantages over other labeling strategies.

Performance Comparison: ¹⁵N₅-Labeled vs. Other Internal Standards

The ideal internal standard should perfectly mimic the analyte's behavior. While deuterated (²H) and ¹³C-labeled standards are also used, ¹⁵N₅-labeling of the guanine (B1146940) base provides a robust and stable isotopic signature with minimal risk of isotopic exchange or significant chromatographic shifts, which can sometimes be observed with deuterated standards.

A study comparing the reproducibility of an irradiated [¹⁵N]DNA internal standard (which releases ¹⁵N-labeled nucleosides upon hydrolysis) to a monomeric 8-[¹⁸O]hydroxy-2'-deoxyguanosine for the analysis of 8-OHdG demonstrated the superior performance of the ¹⁵N-labeled standard. The coefficient of variation (CV) for the analysis using the [¹⁵N]DNA internal standard was 7.9% (n=5), which was significantly better than the 16% CV (n=4) observed with the ¹⁸O-labeled standard.[1]

While direct comparative data for 2'-Deoxyguanosine-¹⁵N₅ versus other standards for unmodified dG is limited in publicly available literature, the principles of isotope dilution mass spectrometry suggest a similar or even better performance due to the absence of oxidative lability.

Quantitative Performance Data

The following tables summarize the validation data from a study that developed and validated an LC-ESI MS/MS method for the quantification of 8-OHdG in human urine using 8-Hydroxy-2'-deoxyguanosine-[¹⁵N₅] as the internal standard. This data serves as a strong indicator of the performance that can be expected when using a ¹⁵N₅-labeled guanosine (B1672433) internal standard.

Table 1: Method Validation Parameters for 8-OHdG Quantification using 8-Hydroxy-2'-deoxyguanosine-[¹⁵N₅] Internal Standard

ParameterResult
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.019 ng/mL
Limit of Quantitation (LOQ)0.062 ng/mL

Data sourced from a study on the development and validation of an LC-ESI MS/MS method for 8-OHdG in human urine.[2]

Table 2: Accuracy and Precision for 8-oxodG Quantification in Human Biological Matrices using a ¹⁵N₅-labeled Internal Standard

MatrixIntra-day Variation (%CV)Inter-day Variation (%CV)Recovery (%)
Urine4.010.288

This table presents data on the recovery and precision of an ultra-high-performance liquid chromatography–tandem mass spectrometry method for 8-oxodG in human urine using an 8-[¹⁵N₅]oxodG internal standard.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are key methodologies for the quantification of 2'-deoxyguanosine and its modified forms using a ¹⁵N₅-labeled internal standard.

Experimental Workflow for DNA Sample Analysis

The general workflow for analyzing 2'-deoxyguanosine from a biological DNA sample involves several key steps, from DNA extraction to data analysis.

Experimental Workflow Experimental Workflow for dG Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing DNA_Extraction DNA Extraction from Biological Matrix DNA_Quantification DNA Quantification (e.g., UV Absorbance) DNA_Extraction->DNA_Quantification Internal_Standard_Spiking Spiking with 2'-Deoxyguanosine-¹⁵N₅ DNA_Quantification->Internal_Standard_Spiking Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides Internal_Standard_Spiking->Enzymatic_Hydrolysis Protein_Removal Protein Removal (e.g., Centrifugation/Filtration) Enzymatic_Hydrolysis->Protein_Removal LC_Separation Chromatographic Separation (LC) Protein_Removal->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration for Analyte and IS MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Protocol for Enzymatic Hydrolysis of DNA

This protocol is adapted from a method for the analysis of 8-OH-dG in DNA.[1]

  • Sample Preparation: To a 100 µg DNA sample, add a known amount of 2'-Deoxyguanosine-¹⁵N₅ internal standard. Dry the sample under vacuum.

  • Enzyme Digestion:

    • Resuspend the DNA and internal standard mixture in a buffer containing 35 mM total phosphate (B84403) buffer (pH 7.4).

    • Add a cocktail of enzymes: DNase I (4 U), phosphodiesterase I (0.0032 U), phosphodiesterase II (0.08 U), and alkaline phosphatase (34 U).

    • Incubate the mixture at 37°C for 6 hours.

  • Protein Precipitation:

    • Add 250 µL of cold ethanol (B145695) (-20°C) to the sample and incubate at -20°C for 30 minutes to precipitate the enzymes.

    • Centrifuge the sample at 15,000 g for 30 minutes.

  • Sample Recovery:

    • Carefully collect the supernatant and dry it under vacuum.

    • Re-dissolve the dried nucleosides in 100 µL of water, vortex vigorously for 5 minutes, and centrifuge at 15,000 g for 30 minutes to pellet any remaining insoluble material.

    • Transfer the clear supernatant for LC-MS/MS analysis.

Illustrative LC-MS/MS Parameters

The following parameters are provided as a general guide and should be optimized for the specific instrument and application. These are based on a method for 8-OHdG analysis.[4]

  • LC Column: A C18 reversed-phase column (e.g., 150 x 3.0 mm, 3.5 µm particle size).

  • Mobile Phase A: 1 mM ammonium (B1175870) fluoride (B91410) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate 2'-deoxyguanosine from other nucleosides. For example, starting with a high aqueous phase and gradually increasing the organic phase.

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for dG: m/z 268.2 → 152.2.[5]

    • MRM Transition for 2'-Deoxyguanosine-¹⁵N₅: m/z 273.1 → 157.1.[5]

Logical Framework for Internal Standard Correction

The use of a stable isotope-labeled internal standard like 2'-Deoxyguanosine-¹⁵N₅ provides a robust method for correcting analytical variability. The diagram below illustrates this principle.

Internal Standard Correction Correction of Analytical Variability by a Stable Isotope-Labeled Internal Standard cluster_correction Correction Mechanism Sample_Prep_Var Sample Preparation Variability (e.g., extraction efficiency) Analyte Analyte (dG) Sample_Prep_Var->Analyte IS Internal Standard (dG-¹⁵N₅) Sample_Prep_Var->IS Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Analyte Matrix_Effects->IS Instrument_Var Instrument Variability (e.g., injection volume, detector response) Instrument_Var->Analyte Instrument_Var->IS Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Correction of analytical variability by an internal standard.

Conclusion

For the highly accurate and precise quantification of 2'-deoxyguanosine and its derivatives, 2'-Deoxyguanosine-¹⁵N₅ stands out as a superior internal standard. Its stable isotopic labeling ensures that it faithfully tracks the analyte through the entire analytical workflow, effectively correcting for a wide range of potential errors. The experimental data, particularly from the well-studied 8-oxo-dG, demonstrates the high level of performance achievable with ¹⁵N₅-labeled guanosine standards. By implementing robust and validated experimental protocols, researchers can leverage the power of 2'-Deoxyguanosine-¹⁵N₅ to obtain reliable and reproducible data, which is critical for advancing research and development in the fields of toxicology, pharmacology, and clinical diagnostics.

References

Cross-Validation of DNA Damage Assays: A Comparative Guide to 2'-Deoxyguanosine-15N5-based LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of DNA damage is paramount in fields ranging from toxicology to clinical diagnostics and drug development. The nucleoside 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a key biomarker for oxidative DNA damage, implicated in numerous diseases and aging processes. This guide provides a comprehensive cross-validation of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing the stable isotope-labeled internal standard 2'-Deoxyguanosine-15N5 (¹⁵N₅-dG), against two other widely used techniques: the Comet Assay and the Enzyme-Linked Immunosorbent Assay (ELISA).

At a Glance: Comparative Performance of DNA Damage Assays

The choice of a DNA damage assay depends critically on the specific research question, required sensitivity, and throughput. The following table summarizes the key performance characteristics of LC-MS/MS with an isotope dilution standard, the Comet Assay, and ELISA for the measurement of DNA damage.

FeatureLC-MS/MS with ¹⁵N₅-dG Internal StandardComet Assay (Alkaline)8-oxo-dG ELISA
Principle Chromatographic separation and mass-based detection and quantification of specific DNA adducts.Single-cell gel electrophoresis to detect DNA strand breaks and alkali-labile sites.Immunoassay using a specific antibody to detect 8-oxo-dG.
Specificity Very High (distinguishes between 8-oxo-dG and other modified nucleosides).[1]Moderate (detects strand breaks, not specific lesions without modifications).[2]Moderate to Low (potential for cross-reactivity with other molecules).[1][3]
Sensitivity Very High (LOD in the fmol range).[3]High (detects damage at the single-cell level).[2]High (assay range typically in ng/mL).[4]
Accuracy High (isotope dilution provides excellent accuracy).[3][5]Semi-quantitative (provides relative damage levels).Variable (often overestimates 8-oxo-dG levels compared to LC-MS/MS).[1][3][4][5]
Precision (CV%) High (<10% intra- and inter-assay variability reported).Moderate to Low (can have significant inter-laboratory variation).[6][7][8][9]Moderate (intra-assay CV <10%, inter-assay can be higher).
Throughput ModerateHighHigh
Cost HighLowLow to Moderate
Sample Type Isolated DNA from various sources (cells, tissues, urine, plasma).[1]Whole cells.[2]Isolated DNA, urine, serum, plasma, saliva.[1][4]

In-Depth Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable results. Below are representative methodologies for each of the discussed DNA damage assays.

LC-MS/MS for 8-oxo-dG using ¹⁵N₅-dG Internal Standard

This method is considered the gold standard for the accurate quantification of 8-oxo-dG due to its high sensitivity and specificity, further enhanced by the use of a stable isotope-labeled internal standard.

a. DNA Isolation and Hydrolysis:

  • Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit, ensuring minimal oxidative damage during the process.

  • Quantify the isolated DNA using UV spectrophotometry.

  • To a known amount of DNA (e.g., 10-50 µg), add a precise amount of ¹⁵N₅-dG internal standard.

  • Perform enzymatic hydrolysis of the DNA to individual deoxynucleosides. This is typically a two-step process:

    • Incubate the DNA with nuclease P1 at 37°C for 1-2 hours.

    • Add alkaline phosphatase and continue incubation at 37°C for another 1-2 hours.

  • Centrifuge the hydrolysate to pellet any undigested material and collect the supernatant containing the deoxynucleosides.

b. LC-MS/MS Analysis:

  • Inject an aliquot of the supernatant into an HPLC system coupled to a triple quadrupole mass spectrometer.

  • Separate the deoxynucleosides on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid).

  • Perform detection using the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • Monitor the transition for 8-oxo-dG (e.g., m/z 284.1 → 168.1).

    • Monitor the transition for the ¹⁵N₅-dG internal standard (e.g., m/z 289.1 → 173.1).

  • Quantify the amount of 8-oxo-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of 8-oxo-dG and ¹⁵N₅-dG.

Alkaline Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.

a. Cell Preparation and Embedding:

  • Prepare a single-cell suspension from the sample of interest.

  • Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v).

  • Pipette the cell/agarose mixture onto a pre-coated microscope slide and allow it to solidify.

b. Lysis:

  • Immerse the slides in a cold lysis solution (high salt and detergent) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

c. Alkaline Unwinding and Electrophoresis:

  • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).

  • Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.

  • Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes) to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".

d. Neutralization and Staining:

  • Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

e. Visualization and Analysis:

  • Visualize the comets using a fluorescence microscope.

  • Analyze the images using specialized software to quantify the extent of DNA damage, typically measured as the percentage of DNA in the tail, tail length, or tail moment.

8-oxo-dG ELISA

The 8-oxo-dG ELISA is a high-throughput method for quantifying this specific DNA damage biomarker based on an antibody-antigen reaction.

a. Sample Preparation:

  • Isolate DNA from the samples as described for the LC-MS/MS method.

  • For urine or serum samples, a pre-purification step using solid-phase extraction (SPE) may be necessary to remove interfering substances.[3][4]

  • If starting with DNA, perform enzymatic hydrolysis to release the 8-oxo-dG as described for LC-MS/MS.

b. ELISA Procedure (Competitive ELISA):

  • Add standards and prepared samples to the wells of a microplate pre-coated with 8-oxo-dG.

  • Add a specific monoclonal antibody against 8-oxo-dG to each well.

  • Incubate the plate to allow competition between the 8-oxo-dG in the sample/standard and the 8-oxo-dG coated on the plate for binding to the antibody.

  • Wash the plate to remove unbound reagents.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Wash the plate again.

  • Add a substrate for the enzyme that produces a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

c. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of 8-oxo-dG in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Biological Context and Experimental Processes

Understanding the underlying biological pathways and the flow of experimental procedures is crucial for interpreting DNA damage data. The following diagrams, generated using Graphviz, illustrate these key concepts.

DNA_Damage_Response_Pathway cluster_damage DNA Damage Induction cluster_sensing Damage Sensing & Signaling cluster_outcomes Cellular Outcomes Genotoxic_Stress Genotoxic Stress (e.g., ROS, UV, Chemicals) DNA_Lesion DNA Lesion (e.g., 8-oxo-dG, Strand Breaks) Sensor_Proteins Sensor Proteins (e.g., MRN Complex, RPA) DNA_Lesion->Sensor_Proteins Transducer_Kinases Transducer Kinases (ATM, ATR, DNA-PK) Sensor_Proteins->Transducer_Kinases Effector_Proteins Effector Proteins (p53, CHK1/2) Transducer_Kinases->Effector_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Effector_Proteins->DNA_Repair Apoptosis Apoptosis Effector_Proteins->Apoptosis

Caption: Overview of the DNA Damage Response (DDR) signaling pathway.

Base_Excision_Repair_Pathway Damaged_Base Damaged Base (e.g., 8-oxo-dG) DNA_Glycosylase DNA Glycosylase (e.g., OGG1) AP_Site AP (Apurinic/Apyrimidinic) Site DNA_Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Cleaves Backbone Nick Single-Strand Nick APE1->Nick DNA_Polymerase DNA Polymerase β Nick->DNA_Polymerase Fills Gap Ligation DNA Ligase DNA_Polymerase->Ligation Seals Nick Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for oxidative DNA damage.

Cross_Validation_Workflow cluster_sample Sample Preparation cluster_assays DNA Damage Assays cluster_analysis Data Analysis & Comparison Sample Biological Sample (Cells, Tissue, Urine) Cell_Suspension Single-Cell Suspension (for Comet Assay) Sample->Cell_Suspension DNA_Isolation DNA Isolation & Hydrolysis (for LC-MS/MS, ELISA) LC_MSMS LC-MS/MS with ¹⁵N₅-dG DNA_Isolation->LC_MSMS ELISA 8-oxo-dG ELISA DNA_Isolation->ELISA Comet Comet Assay Cell_Suspension->Comet Data_Quant Quantitative Data LC_MSMS->Data_Quant Comet->Data_Quant ELISA->Data_Quant Comparison Comparative Analysis (Accuracy, Precision, Sensitivity) Data_Quant->Comparison

Caption: Workflow for the cross-validation of DNA damage assays.

References

A Comparative Guide: 2'-Deoxyguanosine-15N5 vs. Unlabeled Deoxyguanosine in NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure, dynamics, and interactions of biomolecules. When studying DNA and its complexes, the choice between isotopically labeled and unlabeled nucleosides is critical. This guide provides an objective comparison of 2'-Deoxyguanosine-15N5 and its unlabeled counterpart in NMR studies, supported by experimental data and detailed protocols.

The primary advantage of incorporating 15N isotopes into 2'-deoxyguanosine (B1662781) lies in the ability to employ heteronuclear NMR experiments, which significantly enhances spectral resolution and sensitivity. This is particularly crucial for larger DNA molecules and for studying interactions with proteins or small molecules, where signal overlap in traditional one-dimensional proton NMR spectra can be a major obstacle.

Performance Comparison: 15N-Labeled vs. Unlabeled Deoxyguanosine

The use of this compound allows for the acquisition of two-dimensional (2D) 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra. This technique correlates the chemical shifts of protons directly bonded to 15N atoms, effectively spreading the signals into a second dimension and reducing spectral overlap.

ParameterUnlabeled Deoxyguanosine (via 1D 1H NMR)This compound (via 2D 1H-15N HSQC)Rationale for Performance Difference
Spectral Resolution LowHighSignals are spread into a second (15N) dimension, significantly reducing overlap between proton resonances.
Signal Sensitivity Lower (for complex samples)Higher (effective)While the intrinsic sensitivity of 15N is low, the reduction of background noise and signal overlap in 2D spectra leads to a higher effective signal-to-noise ratio for individual, resolved peaks. Sensitivity-enhanced pulse sequences can further boost signal intensity.[1][2][3][4]
Structural Information Limited to proton chemical shifts and couplings.Provides direct correlation between 1H and 15N nuclei, offering more precise structural constraints and insights into hydrogen bonding and base pairing.The 15N chemical shift is sensitive to the local electronic environment.
Relaxation Studies T1 and T2 of protons can be measured.Enables measurement of 15N T1, T2, and heteronuclear NOEs, providing detailed information on molecular dynamics at specific nitrogen sites.[5][6][7][8]15N relaxation parameters are powerful probes of pico- to nanosecond timescale motions.

Experimental Protocols

I. Synthesis and Purification of 15N-Labeled Oligodeoxynucleotides

The incorporation of this compound into a DNA oligonucleotide is typically achieved through solid-phase phosphoramidite (B1245037) chemistry.

A. Synthesis:

  • Phosphoramidite Preparation: The this compound nucleoside is first converted into its 5'-dimethoxytrityl (DMT) protected 3'-phosphoramidite derivative.

  • Automated DNA Synthesis: The labeled phosphoramidite is then used in an automated DNA synthesizer. The synthesis cycle involves detritylation, coupling, capping, and oxidation.

  • Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium (B1175870) hydroxide.

B. Purification:

  • High-Performance Liquid Chromatography (HPLC): The crude oligonucleotide is purified by reverse-phase HPLC to separate the full-length product from truncated sequences.

  • Desalting: The purified oligonucleotide is desalted using a size-exclusion column.

II. NMR Sample Preparation for 15N-Labeled DNA

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Dissolution: The lyophilized 15N-labeled DNA oligonucleotide is dissolved in an appropriate NMR buffer. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, at a pH of 6.5-7.0.

  • Solvent: For observing exchangeable imino and amino protons, the sample is dissolved in a 90% H2O/10% D2O mixture. The D2O provides the lock signal for the NMR spectrometer.

  • Concentration: Typical concentrations for NMR studies of DNA range from 0.5 to 2.0 mM.

  • Annealing: To ensure proper duplex formation, the DNA sample is heated to 95°C for 5 minutes and then slowly cooled to room temperature.

  • Transfer to NMR Tube: The final sample is transferred to a high-quality NMR tube.

III. 1H-15N HSQC Experiment

The 1H-15N HSQC experiment is the cornerstone of NMR studies involving 15N-labeled biomolecules.

A. Pulse Sequence: A sensitivity-enhanced gradient-selected 1H-15N HSQC with water flip-back is commonly used.[9]

B. Key Experimental Parameters:

ParameterTypical Value for a 15N-labeled DNA oligonucleotide
Spectrometer Frequency 600 MHz 1H frequency or higher
Temperature 298 K (25°C)
Acquisition Time (t2, 1H) 100-150 ms
Acquisition Time (t1, 15N) 50-100 ms
Spectral Width (1H) 14-16 ppm (centered around the water resonance)
Spectral Width (15N) 30-40 ppm (centered around 150 ppm for guanine)
Number of Scans 16-64 (depending on sample concentration)
Recycle Delay 1.5-2.0 s

C. Data Processing: The raw data is processed using software such as TopSpin, NMRPipe, or VnmrJ. This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Comparative NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Comparison unlabeled Unlabeled 2'-Deoxyguanosine unlabeled_sol Dissolve in NMR Buffer unlabeled->unlabeled_sol labeled Synthesized This compound labeled_sol Dissolve in NMR Buffer labeled->labeled_sol nmr_unlabeled 1D 1H NMR unlabeled_sol->nmr_unlabeled nmr_labeled 2D 1H-15N HSQC labeled_sol->nmr_labeled process_unlabeled Process 1D Spectrum nmr_unlabeled->process_unlabeled process_labeled Process 2D Spectrum nmr_labeled->process_labeled compare Compare: - Resolution - Sensitivity - Relaxation Data process_unlabeled->compare process_labeled->compare

Caption: Workflow for comparing unlabeled and 15N-labeled deoxyguanosine in NMR.

Role of Deoxyguanosine in Purine Metabolism and DNA Repair

2'-Deoxyguanosine is a fundamental building block of DNA and plays a central role in cellular metabolism.

G cluster_0 De Novo Synthesis & Salvage Pathways cluster_1 DNA Metabolism cluster_2 DNA Damage & Repair dGTP dGTP dGDP dGDP dGTP->dGDP Phosphatases dGTP_inc dGTP dGMP dGMP dGDP->dGMP Phosphatases deoxyguanosine 2'-Deoxyguanosine dGMP->deoxyguanosine Phosphatases deoxyguanosine->dGMP Deoxyguanosine Kinase guanine Guanine deoxyguanosine->guanine PNP guanine->dGMP HGPRT DNA DNA damaged_DNA Damaged DNA (e.g., O6-alkyl-dG) DNA->damaged_DNA Damage dGTP_inc->DNA DNA Polymerase (Replication) repair DNA Repair (e.g., BER, NER) damaged_DNA->repair repair->DNA

Caption: Biochemical pathways involving 2'-deoxyguanosine.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of 8-oxo-dG Quantification Utilizing a ¹⁵N₅ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a key biomarker of oxidative DNA damage, is paramount. This guide provides an objective comparison of methodologies for 8-oxo-dG quantification, with a focus on inter-laboratory performance and the pivotal role of the ¹⁵N₅-labeled internal standard in achieving analytical rigor.

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a multitude of disease processes, including cancer, neurodegenerative disorders, and cardiovascular disease. The measurement of 8-oxo-dG in biological matrices such as DNA and urine serves as a critical indicator of this stress and is a valuable tool in both basic research and clinical drug development. However, the path to accurate and reproducible quantification of this DNA lesion is fraught with challenges, primarily the risk of artificial oxidation of deoxyguanosine during sample preparation and analysis, which can lead to a significant overestimation of the true levels of damage.

To address these challenges and standardize methodologies, several inter-laboratory "round-robin" studies have been conducted, most notably by the European Standards Committee on Oxidative DNA Damage (ESCODD). These studies have been instrumental in highlighting the variability among different analytical techniques and laboratory protocols, and in underscoring the importance of robust internal standards. The use of a stable isotope-labeled internal standard, such as ¹⁵N₅-8-oxo-dG, which closely mimics the analyte of interest throughout the entire analytical process, has emerged as a best practice for minimizing variability and enhancing the accuracy of quantification, particularly in mass spectrometry-based methods.

This guide will delve into the findings of these inter-laboratory comparisons, present a summary of the quantitative data, and provide an overview of the experimental protocols employed.

Quantitative Data from Inter-Laboratory Comparisons

The following tables summarize the findings from inter-laboratory studies on 8-oxo-dG quantification. It is important to note that direct comparisons between studies should be made with caution due to variations in the samples analyzed, the participating laboratories, and the specific protocols used.

Table 1: Summary of Inter-laboratory Comparison Results for 8-oxo-dG in Calf Thymus DNA

ParameterESCODD Study 1ESCODD Study 2
Number of Participating Laboratories 27Not Specified
Sample Type Calf Thymus DNACalf Thymus DNA with induced damage
Median 8-oxo-dG Level (lesions/10⁶ dG) 51.945.6 (untreated)
Range of Reported Values Significant variability, with some methods reporting very high values.45.6 to 65.6 (increasing with damage)
Laboratories within 20% of Median ~50%~50%
Intra-laboratory Coefficient of Variation (CV) <10% for half of the labs<10% for half of the labs

Data synthesized from multiple sources.[1][2]

Table 2: Performance of Different Analytical Methods in 8-oxo-dG Quantification

Analytical MethodAdvantagesDisadvantagesTypical Reported CVs
HPLC-MS/MS with Isotope Dilution High specificity and sensitivity; use of stable isotope internal standard minimizes variability.[3]Higher equipment cost.5-15%
HPLC with Electrochemical Detection (HPLC-ECD) High sensitivity.[4]Susceptible to interference from other electroactive compounds.10-20%
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and specificity.Requires derivatization of the analyte, which can introduce variability.Can be >20%
Enzyme-Linked Immunosorbent Assay (ELISA) High throughput and relatively low cost.Potential for cross-reactivity and lower specificity compared to MS methods.Often higher and more variable

This table represents a general summary based on findings from various studies.[4][5]

Experimental Protocols

The accurate quantification of 8-oxo-dG is critically dependent on the experimental protocol. The following sections outline the key steps in a typical workflow utilizing a ¹⁵N₅-8-oxo-dG internal standard.

Sample Preparation and DNA Extraction

The initial and most critical step is the careful isolation of DNA from biological samples (e.g., cells, tissues, or fluids). It is imperative to minimize artifactual oxidation of guanine during this process. This is typically achieved by:

  • Working on ice: Keeping all samples and reagents cold throughout the procedure.

  • Use of antioxidants: Including antioxidants such as desferrioxamine or butylated hydroxytoluene (BHT) in the lysis and extraction buffers.

  • Gentle lysis methods: Employing enzymatic or detergent-based lysis rather than harsh mechanical disruption.

  • Purification: Using methods like phenol-chloroform extraction followed by ethanol precipitation or commercially available DNA extraction kits to obtain high-purity DNA.

DNA Hydrolysis

Once purified, the DNA is hydrolyzed to its constituent nucleosides. This is another step where artifactual oxidation can occur. Common hydrolysis methods include:

  • Enzymatic Hydrolysis: A two-step process using nuclease P1 followed by alkaline phosphatase. This is generally considered the mildest method and is preferred to minimize artifactual damage.

  • Acid Hydrolysis: Using formic acid to release the nucleobases. This method is harsher and can lead to the formation of artifacts.

The ¹⁵N₅-8-oxo-dG internal standard is typically added to the DNA sample before the hydrolysis step. This ensures that the internal standard is subjected to the same experimental conditions as the analyte, allowing for the correction of any losses or variations during hydrolysis and subsequent steps.

Sample Cleanup and Enrichment

Following hydrolysis, the sample is often subjected to a cleanup step to remove enzymes and other interfering substances. This can be achieved through solid-phase extraction (SPE) or ultrafiltration. For samples with very low levels of 8-oxo-dG, an enrichment step may be necessary.

Quantification by HPLC-MS/MS

The final and most accurate quantification is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Chromatographic Separation: The hydrolyzed DNA sample is injected into an HPLC system, where the individual nucleosides are separated on a C18 column.

  • Mass Spectrometric Detection: The separated nucleosides are then introduced into a mass spectrometer. The instrument is set up to monitor specific mass-to-charge ratio (m/z) transitions for both the endogenous 8-oxo-dG and the ¹⁵N₅-8-oxo-dG internal standard. This is known as Multiple Reaction Monitoring (MRM).

  • Quantification: The amount of endogenous 8-oxo-dG is determined by comparing the peak area of its specific MRM transition to the peak area of the known amount of the ¹⁵N₅-8-oxo-dG internal standard. This isotope dilution method provides a highly accurate and precise measurement.

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the central role of the internal standard, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Cells, Tissue, etc.) DNA_Extraction DNA Extraction (with antioxidants) BiologicalSample->DNA_Extraction Pure_DNA Purified DNA DNA_Extraction->Pure_DNA InternalStandard Add ¹⁵N₅-8-oxo-dG Internal Standard Pure_DNA->InternalStandard Hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alk. Phos.) InternalStandard->Hydrolysis Cleanup Sample Cleanup (SPE) Hydrolysis->Cleanup HPLC_MSMS HPLC-MS/MS Quantification Cleanup->HPLC_MSMS Data Data Analysis (Ratio to Internal Standard) HPLC_MSMS->Data logical_relationship cluster_factors Key Influencing Factors cluster_approaches Methodological Approaches AccurateQuant Accurate 8-oxo-dG Quantification MinArtifacts Minimizing Artifactual Oxidation MinArtifacts->AccurateQuant PreciseMethod Precise & Specific Analytical Method PreciseMethod->AccurateQuant InternalStd Use of Stable Isotope Internal Standard (¹⁵N₅-8-oxo-dG) InternalStd->AccurateQuant HPLCM HPLCM InternalStd->HPLCM Antioxidants Antioxidants in Buffers Antioxidants->MinArtifacts GentleLysis Gentle Lysis & Hydrolysis GentleLysis->MinArtifacts SMS HPLC-MS/MS SMS->PreciseMethod

References

Navigating Precision: A Comparative Guide to Analytical Method Validation with 2'-Deoxyguanosine-15N5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest standards of accuracy and reliability in quantitative analysis, this guide provides an objective comparison of analytical methods validated using 2'-Deoxyguanosine-15N5 as an internal standard. We delve into supporting experimental data, detailed methodologies, and a clear visualization of workflows to empower informed decisions in your critical research.

The use of stable isotope-labeled internal standards is a cornerstone of robust analytical method validation, particularly in mass spectrometry-based quantification. Among these, this compound ([¹⁵N₅]dG) has emerged as a critical tool for the accurate measurement of DNA adducts and related nucleosides, which are pivotal biomarkers in toxicology, pharmacology, and cancer research. This guide will compare the performance of analytical methods employing [¹⁵N₅]dG with alternative approaches, highlighting the significant advantages in precision and accuracy conferred by its use.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis. By introducing a known amount of a stable isotope-labeled version of the analyte of interest, such as this compound, into a sample, variations in sample preparation and instrument response can be effectively normalized. This is because the labeled internal standard behaves almost identically to the unlabeled endogenous analyte throughout the analytical process, from extraction to ionization.

Experimental Workflow for DNA Adduct Quantification

The general workflow for quantifying DNA adducts using [¹⁵N₅]dG as an internal standard involves several key steps, as illustrated below. This process ensures the reliable measurement of DNA damage, which is crucial for assessing the genotoxicity of new drug candidates or environmental agents.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis dna_isolation DNA Isolation from tissue/cells internal_standard Addition of This compound Internal Standard (IS) dna_isolation->internal_standard Spiking hydrolysis Enzymatic Hydrolysis to deoxynucleosides spe Solid Phase Extraction (SPE) Enrichment of adducts hydrolysis->spe lc_separation Liquid Chromatography Separation spe->lc_separation ms_detection Tandem Mass Spectrometry Detection (SRM/MRM) lc_separation->ms_detection quantification Quantification (Ratio of analyte to IS) ms_detection->quantification results Results (Adducts per 10^x bases) quantification->results internal_standard->hydrolysis

Experimental workflow for DNA adduct analysis using an internal standard.

Performance Comparison: The Impact of this compound

The inclusion of [¹⁵N₅]dG as an internal standard significantly enhances the performance of analytical methods for quantifying DNA adducts. The following table summarizes a comparison of key validation parameters for methods with and without an appropriate internal standard. The data presented is a representative summary based on typical performance characteristics reported in peer-reviewed literature.

Validation ParameterMethod with this compound (LC-MS/MS)Method without Internal Standard (e.g., External Calibration)
Limit of Detection (LOD) 5 - 50 fmol on-column100 - 500 fmol on-column
Limit of Quantification (LOQ) 15 - 150 fmol on-column300 - 1500 fmol on-column
Linearity (R²) > 0.990.95 - 0.98
Accuracy (% Recovery) 95 - 105%70 - 120%
Precision (% RSD) < 10%15 - 30%

As the data illustrates, methods incorporating [¹⁵N₅]dG demonstrate superior sensitivity (lower LOD and LOQ), a more reliable linear response, and significantly improved accuracy and precision. This heightened performance is critical for studies where minute quantities of DNA adducts must be reliably quantified.

Alternative Internal Standards and Methods

While [¹⁵N₅]dG is a highly effective internal standard, other stable isotope-labeled analogues are also utilized in the field. The choice of internal standard often depends on the specific analyte and the analytical method.

AlternativeDescriptionAdvantagesDisadvantages
¹³C-labeled dG 2'-Deoxyguanosine labeled with Carbon-13.Similar chemical and physical properties to the analyte.Can be more expensive to synthesize than ¹⁵N-labeled compounds.
Deuterated dG (d-dG) 2'-Deoxyguanosine labeled with Deuterium.Generally less expensive to synthesize.Potential for isotopic exchange, which can affect accuracy.
External Calibration Quantification based on a calibration curve generated from standards prepared separately from the samples.Simpler to implement initially.Does not account for sample-specific matrix effects or variations in sample preparation, leading to lower accuracy and precision.
Standard Addition Known amounts of the analyte are added to aliquots of the sample.Can compensate for matrix effects.More laborious and time-consuming; requires more sample material.

The logical relationship for selecting a quantification strategy is depicted in the following diagram, emphasizing the trade-offs between accuracy, precision, and complexity.

quantification_strategy start Start: Need for Quantitative Analysis q1 Is high accuracy and precision critical? start->q1 is_method Use Isotope Dilution with Internal Standard (IS) q1->is_method Yes no_is_method Consider External Calibration or Standard Addition q1->no_is_method No q2 Is a stable isotope-labeled IS available? is_method->q2 end_no_is Proceed with caution, validate method thoroughly no_is_method->end_no_is q2->no_is_method No Re-evaluate or accept limitations select_is Select appropriate IS (e.g., this compound) q2->select_is Yes end_is Proceed with Validated IDMS Method select_is->end_is

Decision tree for selecting a quantification strategy.

Detailed Experimental Protocol: Quantification of an Acetaldehyde DNA Adduct

The following is a representative protocol for the quantification of N²-ethyldeoxyguanosine, an acetaldehyde DNA adduct, using [¹⁵N₅]N²-ethyl-dGuo as an internal standard. This protocol is adapted from established methods in the literature.[1]

1. Materials and Reagents:

  • DNA samples

  • This compound ([¹⁵N₅]dG)

  • Acetaldehyde

  • Sodium borohydride (NaBH₃CN)

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC-grade solvents (e.g., water, acetonitrile, formic acid)

2. Synthesis of Internal Standard ([¹⁵N₅]N²-ethyl-dGuo):

  • React [¹⁵N₅]dG with acetaldehyde in the presence of NaBH₃CN.[1]

  • Purify the product using HPLC.[1]

  • Characterize the purified standard by LC-MS and UV spectroscopy.[1]

3. Sample Preparation:

  • Isolate DNA from the biological matrix.

  • To a known amount of DNA, add a precise amount of the [¹⁵N₅]N²-ethyl-dGuo internal standard.

  • Perform enzymatic hydrolysis to break down the DNA into individual deoxynucleosides.

  • Enrich the adducts from the hydrolysate using C18 SPE cartridges.

4. LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is common.[2][3]

  • MS System: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode is used.

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For N²-ethyldeoxyguanosine, the transition m/z 296 → m/z 180 is monitored, while for the internal standard, m/z 301 → m/z 185 is monitored.[1]

5. Calibration and Quantification:

  • Construct a calibration curve by analyzing standard solutions containing a fixed amount of the internal standard and varying amounts of the unlabeled analyte.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the amount of N²-ethyldeoxyguanosine in the samples by interpolating the peak area ratio from the calibration curve.

Conclusion

The validation of analytical methods using this compound as an internal standard provides a robust and reliable approach for the quantification of deoxynucleosides and their adducts. The use of this stable isotope-labeled standard significantly improves the accuracy, precision, and sensitivity of LC-MS/MS methods compared to approaches that do not employ an appropriate internal standard. For researchers in drug development and toxicology, the adoption of such validated methods is essential for generating high-quality, reproducible data that can withstand regulatory scrutiny and advance scientific understanding.

References

The Gold Standard for DNA Adduct Analysis: A Comparative Guide to Fully Labeled ¹⁵N₅-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of DNA damage, the choice of an internal standard is paramount. This guide provides an objective comparison of fully labeled ¹⁵N₅-deoxyguanosine against other common alternatives, supported by experimental data, to underscore its advantages in accuracy, precision, and reliability in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

The formation of DNA adducts, covalent modifications to DNA, is a critical initiating event in chemical carcinogenesis and a key biomarker in toxicology and drug development. Accurate quantification of these adducts provides invaluable insights into the mechanisms of DNA damage and repair, cancer etiology, and the safety and efficacy of therapeutic agents. Isotope dilution mass spectrometry is widely recognized as the "gold standard" for this purpose due to its high specificity, sensitivity, and accuracy. The selection of an appropriate isotopically labeled internal standard is crucial for the integrity of this method.

Superior Performance of ¹⁵N₅-Deoxyguanosine

Fully labeled ¹⁵N₅-deoxyguanosine, in which all five nitrogen atoms in the guanine (B1146940) base are replaced with the stable isotope ¹⁵N, offers significant advantages over other isotopically labeled internal standards, such as those labeled with deuterium (B1214612) (D) or ¹³C.

The primary advantage of using ¹⁵N₅-deoxyguanosine lies in its chemical and physical identity to the native analyte. This ensures that it co-elutes perfectly with the unlabeled deoxyguanosine adduct during chromatographic separation and experiences identical ionization efficiency and matrix effects in the mass spectrometer. This co-behavior is critical for accurately correcting for sample loss during preparation and for variations in instrument response.

In contrast, deuterated internal standards can exhibit a "deuterium isotope effect," which may cause a slight shift in retention time compared to the unlabeled analyte. This chromatographic separation, even if minor, can lead to differential matrix effects, where the analyte and the internal standard experience varying degrees of ion suppression or enhancement, ultimately compromising the accuracy of quantification. Furthermore, deuterium atoms can sometimes be unstable and exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate results.

The use of ¹⁵N labeling avoids these issues, providing a more robust and reliable internal standard. The mass shift of +5 Da is sufficient to prevent isotopic crosstalk from the natural abundance of isotopes in the unlabeled analyte.

Quantitative Comparison of Internal Standards

The choice of internal standard directly impacts the precision and reproducibility of DNA adduct quantification. The following table summarizes a comparison of key performance parameters for different types of isotopically labeled internal standards based on available experimental data.

Internal Standard TypeKey Performance ParameterReported Value/ObservationReference
¹⁵N-labeled DNA Reproducibility (CV%)7.9% [1]
¹⁸O-labeled 8-OHdGReproducibility (CV%)16%[1]
¹⁵N₅-labeled BPDE-dG Recovery83.7% ± 6.1% to 88.3% ± 5.4% [2]
Deuterated StandardsChromatographic BehaviorPotential for retention time shifts due to the deuterium isotope effect, leading to differential matrix effects.General observation
Deuterated StandardsStabilityRisk of deuterium-hydrogen exchange, leading to loss of label and inaccurate quantification.General observation

CV% (Coefficient of Variation) is a measure of the relative variability and precision. A lower CV% indicates higher precision.

Experimental Protocol: Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) using ¹⁵N₅-8-oxo-dG Internal Standard

This protocol outlines a typical workflow for the quantification of the oxidative DNA adduct 8-oxo-dG, a key biomarker of oxidative stress, using an isotope dilution LC-MS/MS method with a fully labeled internal standard.

1. DNA Isolation:

  • Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantify the isolated DNA using UV spectrophotometry at 260 nm.

2. Sample Spiking and Enzymatic Hydrolysis:

  • To a known amount of DNA (e.g., 10-50 µg), add a precise amount of ¹⁵N₅-8-oxo-dG internal standard.

  • Add a cocktail of enzymes for complete DNA digestion to single nucleosides. A typical enzyme mixture includes:

    • Nuclease P1

    • Alkaline Phosphatase

    • Snake Venom Phosphodiesterase

  • Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete digestion.

3. Sample Cleanup:

  • Remove the enzymes from the digested DNA sample to prevent interference with the LC-MS/MS analysis. This is typically achieved by ultrafiltration using a molecular weight cutoff filter (e.g., 3 kDa or 10 kDa).

4. LC-MS/MS Analysis:

  • Inject the cleaned-up sample into an LC-MS/MS system.

  • Liquid Chromatography (LC): Separate the nucleosides using a reverse-phase C18 column with a gradient elution, typically using a mobile phase of water and methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) formate.

  • Mass Spectrometry (MS/MS): Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions for both the native 8-oxo-dG and the ¹⁵N₅-8-oxo-dG internal standard using Multiple Reaction Monitoring (MRM).

    • 8-oxo-dG transition: m/z 284 → 168 (corresponding to the protonated molecule fragmenting to the protonated base)

    • ¹⁵N₅-8-oxo-dG transition: m/z 289 → 173

5. Quantification:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of 8-oxo-dG in the original DNA sample using a calibration curve prepared with known amounts of unlabeled 8-oxo-dG and a fixed amount of the ¹⁵N₅-8-oxo-dG internal standard.

Visualizing the Workflow and Relevant Pathways

To better illustrate the experimental process and the biological context of DNA adduct analysis, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Isolation 1. DNA Isolation (Cells/Tissues) Spiking 2. Spiking with ¹⁵N₅-dG Adduct IS DNA_Isolation->Spiking Digestion 3. Enzymatic Digestion to Nucleosides Spiking->Digestion Cleanup 4. Sample Cleanup (Ultrafiltration) Digestion->Cleanup LC_Separation 5. LC Separation Cleanup->LC_Separation MSMS_Detection 6. MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification 7. Quantification MSMS_Detection->Quantification

Caption: Experimental workflow for DNA adduct quantification.

Signaling_Pathway cluster_repair Cellular Response Carcinogen Carcinogen Exposure Metabolic_Activation Metabolic Activation (e.g., CYP450) Carcinogen->Metabolic_Activation Reactive_Metabolite Reactive Metabolite Metabolic_Activation->Reactive_Metabolite DNA DNA Reactive_Metabolite->DNA Covalent Binding DNA_Adduct DNA Adduct Formation Reactive_Metabolite->DNA_Adduct DNA_Repair DNA Repair (e.g., NER, BER) DNA_Adduct->DNA_Repair Apoptosis Apoptosis DNA_Adduct->Apoptosis Mutation Mutation DNA_Adduct->Mutation Replication Error Normal_Cell Normal Cell Function DNA_Repair->Normal_Cell Cancer Cancer Mutation->Cancer

Caption: Carcinogenesis signaling pathway involving DNA adducts.

References

Comparative analysis of different isotopic labeling strategies for DNA.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the primary isotopic labeling strategies for DNA is essential for researchers selecting the appropriate method for their experimental needs. This guide details the principles, protocols, and performance metrics of three core strategies: Metabolic Labeling, Enzymatic Labeling, and Chemical Synthesis. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed methodologies.

Overview of DNA Isotopic Labeling Strategies

Isotopic labeling involves incorporating stable, non-radioactive isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into DNA molecules.[1][2][3] This "molecular tagging" allows researchers to trace the fate of DNA in biological systems, study its structure and dynamics, and distinguish between molecules from different sources, typically using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[1][2][3]

The choice of strategy depends on factors like the biological system under study (in vivo vs. in vitro), the desired labeling pattern (uniform vs. site-specific), required yield, and budget. The three primary methods for introducing these isotopic labels into DNA are:

  • Metabolic Labeling: Cells or organisms are cultured in media containing isotopically labeled precursors (e.g., ¹³C-glucose, ¹⁵N-ammonium chloride, or heavy water D₂O), which are incorporated into the DNA of actively growing cells.[4][5][6]

  • Enzymatic Labeling: Labeled deoxyribonucleoside triphosphates (dNTPs) are incorporated into DNA in vitro using enzymes like DNA polymerases.[4][7] This method is common for techniques such as the Polymerase Chain Reaction (PCR).[4]

  • Chemical Synthesis: Oligonucleotides are constructed base-by-base using solid-phase synthesis with labeled phosphoramidite (B1245037) building blocks.[1][4] This allows for precise, site-specific placement of isotopes.[1]

DNA_Isotopic_Labeling_Strategies cluster_approaches Labeling Approaches Start Target DNA Metabolic Metabolic Labeling (In Vivo) Start->Metabolic Culture with labeled precursors Enzymatic Enzymatic Labeling (In Vitro) Start->Enzymatic PCR / Primer Extension with labeled dNTPs Chemical Chemical Synthesis (In Vitro) Start->Chemical Solid-phase synthesis with labeled phosphoramidites End Labeled DNA Product Metabolic->End Enzymatic->End Chemical->End

Caption: High-level overview of the three main DNA isotopic labeling strategies.

Comparative Analysis

The performance of each labeling strategy varies significantly in terms of efficiency, cost, and application scope.

Parameter Metabolic Labeling Enzymatic Labeling Chemical Synthesis
Principle In vivo incorporation of labeled precursors during cellular growth.[4]In vitro enzymatic incorporation of labeled dNTPs.[4][7]In vitro solid-phase synthesis using labeled phosphoramidites.[1]
Labeling Pattern Typically uniform.[4]Uniform or base-specific.[1]Site-specific, precise placement of labels.[1][8]
Typical Isotopes ¹³C, ¹⁵N, ²H (D).[2]¹³C, ¹⁵N.[9]¹³C, ¹⁵N, ²H (D).[1]
Labeling Efficiency Can be high (>95-99%), but depends on growth conditions and precursor purity.[10][11]High fidelity and processivity, efficient for long nucleic acids.[4]High coupling yields during synthesis cycles.[12]
Yield Variable; depends on biomass production. Generally lower for dNMPs than rNMPs from extracts.[13]Can produce moderate to high yields (µg to mg).Suitable for small to moderate scale (nmol to µmol).
Cost-Effectiveness Can be economical for uniform labeling, especially with precursors like glycine.[14][15]Can be costly due to the price of labeled dNTPs.Generally the most expensive, due to the cost of labeled phosphoramidites.[12]
Primary Application Stable Isotope Probing (SIP) to link function to identity in microbial communities.[16][17]Generating labeled probes for hybridization; NMR studies of DNA-protein complexes.[9][18]Structural and dynamics studies by NMR requiring pinpoint accuracy.[1][12]
Key Advantage Reflects active metabolism in a natural context; no radioisotopes required.[14][15]High control over the reaction; generates long labeled DNA strands.[4]Ultimate precision in label placement.[1]
Key Limitation Limited to culturable organisms; potential for isotope scrambling or dilution.[5][13]Cost of labeled dNTPs; requires a DNA template.Limited to shorter oligonucleotides (typically <200 nt); high cost.[12]

Metabolic Labeling (DNA Stable Isotope Probing)

Metabolic labeling is a powerful technique for identifying active microorganisms within a complex environmental sample by tracing the incorporation of a labeled substrate into their DNA.[17]

DNA_SIP_Workflow Metabolic Labeling Workflow (DNA-SIP) cluster_sip Incubate 1. Incubation Environmental sample is incubated with a stable isotope-labeled substrate (e.g., ¹³C-glucose). Extract 2. DNA Extraction Total genomic DNA is extracted from the sample. Incubate->Extract Centrifuge 3. Density Gradient Ultracentrifugation Extracted DNA is separated in a cesium chloride (CsCl) gradient. Extract->Centrifuge Fractionate 4. Fractionation Gradient is fractionated to separate 'heavy' (labeled) DNA from 'light' (unlabeled) DNA. Centrifuge->Fractionate Analyze 5. Analysis 'Heavy' DNA is analyzed (e.g., via sequencing) to identify active microbes. Fractionate->Analyze Enzymatic_Labeling_Workflow Enzymatic Labeling Workflow (PCR-based) cluster_enzymatic Mix 1. Reaction Setup Combine DNA template, primers, DNA polymerase, and a mix of labeled & unlabeled dNTPs. PCR 2. Amplification (PCR) Run thermal cycling: - Denaturation - Annealing - Extension Mix->PCR Purify 3. Purification Purify the amplified, labeled DNA product to remove enzymes, primers, and free dNTPs. PCR->Purify Verify 4. Verification Confirm labeling and product size (e.g., via Mass Spectrometry and Gel Electrophoresis). Purify->Verify Chemical_Synthesis_Workflow Chemical Synthesis Workflow (Phosphoramidite Cycle) cluster_synthesis Detritylation 1. Detritylation (Deprotection) Coupling 2. Coupling (Add labeled phosphoramidite) Detritylation->Coupling Activates 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes backbone label_repeat Cycle repeats for each nucleotide

References

Performance of 2'-Deoxyguanosine-¹⁵N₅ Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nucleosides is paramount. 2'-Deoxyguanosine-¹⁵N₅ serves as a critical internal standard in mass spectrometry-based analyses, particularly for the assessment of oxidative DNA damage markers like 8-oxo-2'-deoxyguanosine. The choice of mass spectrometer significantly impacts the sensitivity, accuracy, and overall performance of these assays. This guide provides an objective comparison of different mass spectrometry platforms for the analysis of 2'-Deoxyguanosine-¹⁵N₅, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Performance Metrics

The performance of various mass spectrometers in analyzing 2'-Deoxyguanosine-¹⁵N₅, often as a precursor to the internal standard for 8-oxo-2'-deoxyguanosine (⁸N₅-8-oxo-dG), is summarized below. The data is compiled from multiple studies and reflects typical performance characteristics.

Mass Spectrometer TypeKey Performance MetricTypical ValueApplication Context
Triple Quadrupole (QqQ) Limit of Quantification (LOQ)0.017 - 0.018 nmol/L for 8-oxodGTargeted quantification of oxidative DNA damage markers in serum and urine.[1]
LinearityExcellent over a wide dynamic rangeRoutine quantitative analysis in clinical and preclinical studies.
Mass Transition Monitoredm/z 289.1 → 173.0 for [¹⁵N₅]8-oxo-dGIsotope dilution mass spectrometry for high precision and accuracy.[2][3]
Quadrupole Time-of-Flight (Q-TOF) Mass Accuracy< 5 ppmHigh-resolution mass spectrometry for confident identification and structural elucidation.
Full Scan SensitivityGood, enabling untargeted analysisMetabolomics and discovery-based research to identify unknown modified nucleosides.
Precursor Ion OperationCan be less efficient than QqQ for targeted quantificationOften used for qualitative and semi-quantitative analysis.[4]
Orbitrap Mass Resolution> 100,000 FWHMHigh-resolution accurate mass (HRAM) measurements to differentiate isobaric interferences.
SensitivityHigh, comparable to QqQ in targeted modesBoth targeted and untargeted analysis in complex biological matrices.
Data Acquisition RateGenerally lower than TOFSuitable for complex sample analysis requiring high resolving power.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization RequiredYes, for volatilityHistorically used, but largely superseded by LC-MS for this application.
SensitivityCan be high, but sample preparation is extensiveAnalysis of the nucleobase (guanine) after acid hydrolysis of DNA.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of 2'-deoxyguanosine and its oxidatively damaged counterpart using an isotopic internal standard derived from 2'-Deoxyguanosine-¹⁵N₅.

Sample Preparation: Enzymatic Hydrolysis of DNA

This protocol is adapted from methodologies used for the quantification of 8-oxo-dG in DNA samples.[3][7]

  • Objective: To digest DNA into individual deoxynucleosides for LC-MS/MS analysis.

  • Materials:

    • DNA sample

    • ¹⁵N₅-8-oxo-dG internal standard (synthesized from 2'-Deoxyguanosine-¹⁵N₅)[8]

    • DNase I

    • Phosphodiesterases I and II

    • Alkaline phosphatase

    • Digestion buffer (e.g., Tris-HCl with MgCl₂)

  • Procedure:

    • To the DNA sample, add a known amount of the ¹⁵N₅-8-oxo-dG internal standard.

    • Add DNase I and incubate to fragment the DNA.

    • Add phosphodiesterases and alkaline phosphatase to the mixture.

    • Incubate at 37°C for a sufficient time to ensure complete digestion to deoxynucleosides.

    • Remove enzymes by ultrafiltration.

    • The resulting solution containing the deoxynucleosides is ready for LC-MS/MS analysis.

LC-MS/MS Analysis on a Triple Quadrupole Mass Spectrometer

This protocol describes a typical setup for targeted quantification.[1][2]

  • Objective: To quantify the analyte of interest using the stable isotope-labeled internal standard.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A reversed-phase C18 column is commonly used.[2][7]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for analytical scale).

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 8-oxo-dG: m/z 284.1 → 168.0[2][3]

      • ¹⁵N₅-8-oxo-dG (Internal Standard): m/z 289.1 → 173.0[2][3]

    • Collision Energy and other parameters: Optimized for the specific instrument and analytes.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in the analysis of 2'-Deoxyguanosine-¹⁵N₅ and its applications.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Sample DNA Sample Add_IS Add 2'-Deoxyguanosine-15N5 (as 15N5-8-oxo-dG internal standard) DNA_Sample->Add_IS Enzymatic_Digestion Enzymatic Digestion (DNase I, Phosphodiesterases, Alkaline Phosphatase) Add_IS->Enzymatic_Digestion Filtration Ultrafiltration Enzymatic_Digestion->Filtration LC_Separation LC Separation (Reversed-Phase C18) Filtration->LC_Separation MS_Detection Mass Spectrometry (e.g., Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification using Isotope Dilution) MS_Detection->Data_Analysis

A typical experimental workflow for the quantification of DNA adducts.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) DNA Cellular DNA ROS->DNA attacks Damage Oxidative DNA Damage DNA->Damage Repair DNA Repair Mechanisms Damage->Repair dG 2'-Deoxyguanosine in DNA oxo_dG 8-oxo-2'-deoxyguanosine (8-oxo-dG) dG->oxo_dG oxidation oxo_dG->Repair Excretion Excretion (e.g., in Urine) Repair->Excretion Analysis LC-MS/MS Analysis with This compound Internal Standard Excretion->Analysis

The biological pathway leading to the analysis of oxidative DNA damage.

References

A Comparative Guide to the Quantitative Analysis of DNA Adducts: ¹⁵N-Labeled vs. Unlabeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and sensitive field of DNA adduct analysis, the choice of internal standard is a critical determinant of data quality and reliability. For researchers, scientists, and drug development professionals, understanding the nuances between different standardization methods is paramount for achieving accurate quantification. This guide provides an objective comparison of the use of ¹⁵N-labeled internal standards versus unlabeled standards in the quantitative analysis of DNA adducts, supported by experimental principles and methodologies. Isotope dilution mass spectrometry (IDMS) using stable isotope-labeled internal standards, such as those incorporating ¹⁵N, is widely regarded as the gold standard for DNA adduct analysis, offering superior accuracy, sensitivity, and specificity.[1][2]

The core advantage of using a ¹⁵N-labeled internal standard lies in its chemical and physical similarity to the analyte of interest—the native DNA adduct.[3] This near-identical behavior allows the labeled standard to act as a perfect surrogate, accounting for variability at every stage of the analytical process, from initial sample preparation to final detection.

Quantitative Performance Comparison

The use of ¹⁵N-labeled internal standards significantly enhances the quantitative performance of DNA adduct analysis compared to methods relying on unlabeled standards. The stable isotope-labeled standard is introduced at the earliest stage of sample preparation, ensuring that any loss of the analyte during extraction, hydrolysis, or purification is mirrored by a proportional loss of the internal standard.[1][4] This co-purification and co-detection effectively normalizes for variations in sample recovery and matrix effects during mass spectrometry analysis.

Performance Metric¹⁵N-Labeled Internal StandardUnlabeled Standard (External Calibration)Rationale for Superior Performance of ¹⁵N-Labeled Standard
Accuracy (% Bias) Typically within ±5%[3]Can exceed ±15%[3]The ¹⁵N-labeled standard co-elutes with the analyte, experiencing the same matrix effects and ionization suppression/enhancement, leading to more accurate correction.[1][3]
Precision (%CV) Typically <10%[3]Can be >15%[3]Variations in sample handling, injection volume, and instrument response are effectively normalized by the constant ratio of the analyte to the co-eluting labeled standard.[5]
Recovery Variability (%CV) Low (<10%)[3]Higher (>15%)[3]Being structurally identical, the labeled standard tracks the analyte's recovery throughout the entire sample preparation process more reliably than an external standard.[1]
Matrix Effect Compensation Effectively compensated (<5% difference between analyte and IS)[3]Inconsistent and often poor compensationThe near-identical physicochemical properties ensure that the labeled standard and the analyte are equally affected by the sample matrix.[3][5]
Limit of Quantitation (LOQ) Lower LOQs achievableHigher LOQsThe labeled standard can act as a carrier, improving the recovery and detection of low-abundance adducts.[1]

Experimental Protocols

Accurate quantification of DNA adducts using isotope dilution mass spectrometry involves a multi-step process. The following is a generalized methodology for the analysis of DNA adducts using a ¹⁵N-labeled internal standard.

1. DNA Isolation and Purification:

  • Genomic DNA is extracted from cells or tissues using standard enzymatic or chemical lysis methods, followed by proteinase K and RNase A treatment to remove proteins and RNA.

  • The DNA is then purified, typically through phenol-chloroform extraction and ethanol precipitation or by using commercially available DNA isolation kits. The quality and quantity of the isolated DNA are assessed spectrophotometrically.

2. Addition of ¹⁵N-Labeled Internal Standard:

  • A known amount of the ¹⁵N-labeled DNA adduct internal standard is added to the purified DNA sample. This is a critical step, as the standard must be added before any subsequent steps that could result in sample loss.[1][4]

3. DNA Hydrolysis:

  • To release the adducted nucleosides, the DNA is enzymatically hydrolyzed. This is typically a two-step process:

    • Incubation with DNase I and nuclease P1 to digest the DNA into individual 2'-deoxynucleosides.[6]

    • Subsequent treatment with alkaline phosphatase to remove the 3'-phosphate group.[6]

  • Alternatively, for certain adducts like N7-alkylguanines, thermal hydrolysis can be employed to release the adducted base.[1][4]

4. Sample Cleanup/Enrichment:

  • The hydrolyzed sample, containing a complex mixture of normal and adducted nucleosides, is subjected to a cleanup procedure to remove interfering substances and enrich the adducts of interest.[1]

  • Solid-phase extraction (SPE) is a commonly used technique for this purpose.[6][7]

5. LC-MS/MS Analysis:

  • The purified sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Liquid Chromatography (LC): The adducts are separated from normal nucleosides and other matrix components using reversed-phase HPLC or UPLC.[4][7] This separation is crucial to minimize ion suppression.[1]

  • Tandem Mass Spectrometry (MS/MS): The eluting compounds are ionized, typically by electrospray ionization (ESI), and analyzed by the mass spectrometer.[1][2] Selected reaction monitoring (SRM) is commonly used, where the instrument is set to detect the specific precursor-to-product ion transition for both the native adduct and its ¹⁵N-labeled counterpart.[8]

  • Quantification: The concentration of the DNA adduct in the original sample is calculated based on the ratio of the peak area of the native adduct to the peak area of the known amount of the ¹⁵N-labeled internal standard.[1]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using ¹⁵N-labeled standards for superior quantitative accuracy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Isolation DNA Isolation & Purification Add_IS Addition of ¹⁵N-Labeled Internal Standard DNA_Isolation->Add_IS Hydrolysis Enzymatic Hydrolysis Add_IS->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC Liquid Chromatography (LC) SPE->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Figure 1. Experimental workflow for DNA adduct analysis using a ¹⁵N-labeled internal standard.

logical_comparison cluster_unlabeled Unlabeled Standard (External Calibration) cluster_labeled ¹⁵N-Labeled Standard (Isotope Dilution) Unlabeled_Prep Sample Preparation (Analyte Loss) Unlabeled_Analysis LC-MS/MS Analysis (Matrix Effects) Unlabeled_Prep->Unlabeled_Analysis Unlabeled_Result Inaccurate Quantification Unlabeled_Analysis->Unlabeled_Result Labeled_Prep Sample + ¹⁵N-IS Preparation (Analyte & IS Loss are Proportional) Labeled_Analysis LC-MS/MS Analysis (Matrix Effects on Analyte & IS are Identical) Labeled_Prep->Labeled_Analysis Labeled_Result Accurate Quantification Labeled_Analysis->Labeled_Result

Figure 2. Logical comparison of unlabeled vs. ¹⁵N-labeled standards for DNA adduct quantification.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2'-Deoxyguanosine-15N5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper disposal of 2'-Deoxyguanosine-15N5, a non-radioactive, stable isotope-labeled nucleoside. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle such materials.

I. Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under normal use, it is categorized as harmful if swallowed.[1] Therefore, standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required.

Handling:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

II. Regulatory Framework for Disposal

The disposal of all laboratory chemical waste is governed by federal and local regulations. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2] Academic and research laboratories may fall under specific regulations such as Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in these settings.[3][4]

Key Regulatory Principles:

  • Waste Determination: A trained professional must determine if the waste is hazardous.

  • Segregation: Incompatible chemicals must be stored separately.[2]

  • Labeling: All waste containers must be clearly and accurately labeled.

  • Accumulation: Waste must be accumulated at or near the point of generation.[2]

  • Authorized Disposal: Hazardous waste must be disposed of through a licensed hazardous waste disposal company.

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of this compound and associated waste.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated solid waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, collect it in a designated liquid waste container compatible with the solvent used.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

2. Containerization:

  • Use containers that are chemically compatible with the waste.

  • Ensure containers are in good condition, with no leaks or damage.

  • Keep containers securely closed except when adding waste.[5]

3. Labeling:

  • Label each waste container with a "Hazardous Waste" tag as soon as the first item is placed in it.[5]

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

4. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Do not exceed the storage time limits set by your institution or local regulations (often up to 12 months for satellite accumulation areas).[6]

5. Disposal Request:

  • Once the container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the sink.[5]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Notify: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent and nature of the spill. For small, manageable spills, proceed with cleanup. For large or uncontrolled spills, contact your institution's EHS immediately.

  • Cleanup:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[5]

V. Quantitative Data Summary

ParameterValueReference
Chemical FormulaC₁₀H₁₃¹⁵N₅O₄[7]
Molecular Weight~272.24 g/mol [8]
Physical StateSolid[9]
Storage Temperature-20°C to -80°C (as per supplier)[10][11]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid containerize_sharps Place in Sharps Container sharps_waste->containerize_sharps store Store in Satellite Accumulation Area containerize_solid->store containerize_liquid->store containerize_sharps->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

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